Product packaging for Cyclopropyl 2-(4-fluorophenyl)ethyl ketone(Cat. No.:CAS No. 898768-86-0)

Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Cat. No.: B1327674
CAS No.: 898768-86-0
M. Wt: 192.23 g/mol
InChI Key: IROFXNWHNPHFNS-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(4-fluorophenyl)ethyl ketone is a useful research compound. Its molecular formula is C12H13FO and its molecular weight is 192.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FO B1327674 Cyclopropyl 2-(4-fluorophenyl)ethyl ketone CAS No. 898768-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROFXNWHNPHFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644606
Record name 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one
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Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-86-0
Record name 1-Cyclopropyl-3-(4-fluorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a key intermediate in the synthesis of the antiplatelet drug Prasugrel. This document collates available data on its chemical structure, physical properties, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role in medicinal chemistry. Visualizations of the synthetic pathway and the relevant biological signaling cascade are included to provide a thorough understanding of its scientific context.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a ketone derivative with a cyclopropyl group and a 4-fluorophenyl ethyl substituent.[1] Its chemical identity and computed physical properties are summarized in the tables below.

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one
Synonyms This compound
CAS Number 898768-86-0
Molecular Formula C₁₂H₁₃FO
SMILES C1CC1C(=O)CCC2=CC=C(C=C2)F
InChI InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2
InChIKey IROFXNWHNPHFNS-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties [1]

PropertyValue
Molecular Weight 192.23 g/mol
XLogP3 2.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 4
Exact Mass 192.095043 g/mol
Topological Polar Surface Area 17.1 Ų

Spectroscopic Data

While specific experimental spectra for this compound are not available in the cited literature, the expected spectroscopic characteristics can be inferred from related compounds and general principles of spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene protons of the ethyl chain, and the aromatic protons of the 4-fluorophenyl group. The cyclopropyl protons would likely appear as complex multiplets in the upfield region. The methylene protons adjacent to the carbonyl and the aromatic ring would appear as triplets. The aromatic protons would exhibit splitting patterns characteristic of a para-substituted benzene ring, further split by the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would show a downfield signal for the carbonyl carbon. Signals for the carbons of the 4-fluorophenyl ring would be observed in the aromatic region, with their chemical shifts influenced by the fluorine substituent. The carbons of the cyclopropyl ring and the ethyl chain would appear in the aliphatic region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C-F stretching vibrations.

2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (192.23 g/mol ). Fragmentation patterns would likely involve cleavage at the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.

Experimental Protocols

3.1. Synthesis of this compound

This compound is a key intermediate in the synthesis of Prasugrel. A common synthetic approach involves the Friedel-Crafts acylation of fluorobenzene with 3-cyclopropylpropionyl chloride. An alternative method involves the reaction of a 4-fluorophenyl Grignard reagent with cyclopropylacetonitrile, followed by hydrolysis.

A detailed experimental protocol for a related synthesis of an impurity in Prasugrel preparation is described as follows:

To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride in acetonitrile at 0-5 °C, anhydrous potassium carbonate is added. Subsequently, 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is charged, and the mixture is stirred for 4 hours at the same temperature. The salts are removed by filtration and washed with acetonitrile. The filtrate is then concentrated under vacuum to afford the product.[2]

3.2. Purification and Analysis

Purification of this compound is typically achieved by column chromatography on silica gel.[2] Analysis and characterization would be performed using the spectroscopic methods outlined in Section 2 (NMR, IR, MS) and chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Role in Drug Development and Signaling Pathways

This compound's primary significance in drug development lies in its role as a crucial building block for the synthesis of Prasugrel, a potent antiplatelet agent.

4.1. Synthetic Pathway to Prasugrel

The synthesis of Prasugrel from this compound involves a multi-step process. A key transformation is the bromination of the ketone to form 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone. This intermediate is then condensed with a thienopyridine derivative to construct the core structure of Prasugrel.

Prasugrel_Synthesis ketone This compound bromo_ketone 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone ketone->bromo_ketone Bromination prasugrel_base Prasugrel Base bromo_ketone->prasugrel_base Condensation thieno Thienopyridine derivative thieno->prasugrel_base prasugrel_hcl Prasugrel HCl prasugrel_base->prasugrel_hcl Salt Formation

Caption: Synthetic workflow for Prasugrel from the ketone intermediate.

4.2. Mechanism of Action of Prasugrel and the P2Y12 Signaling Pathway

Prasugrel is a prodrug that is metabolized in the liver to its active metabolite. This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets.[3][4] The binding of the active metabolite to the P2Y12 receptor blocks the downstream signaling cascade that is normally initiated by adenosine diphosphate (ADP).[4][5]

This inhibition of the P2Y12 receptor prevents the activation of the glycoprotein IIb/IIIa complex, which is the final common pathway for platelet aggregation.[3][4] By blocking this pathway, Prasugrel effectively inhibits platelet activation and aggregation, thereby reducing the risk of thrombosis.[3]

P2Y12_Signaling cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi Prasugrel Prasugrel (Active Metabolite) Prasugrel->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa_active Active GPIIb/IIIa Gi->GPIIbIIIa_active Promotes Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA VASP_P VASP-P PKA->VASP_P VASP VASP GPIIbIIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIbIIIa_inactive Maintains Inactive State GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation

Caption: P2Y12 receptor signaling pathway and inhibition by Prasugrel.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of Prasugrel. While a comprehensive set of experimentally determined physicochemical and spectroscopic data is not yet publicly available, its chemical properties can be reasonably inferred from related structures and computational models. The synthetic pathways and the biological mechanism of its end-product are well-documented, highlighting the importance of this ketone in the development of antithrombotic therapies. Further research to fully characterize this compound would be beneficial for process optimization and the discovery of new derivatives with potential therapeutic applications.

References

Technical Guide: 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one

This technical guide provides a comprehensive overview of 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound, this guide leverages information on closely related analogs to present a representative profile, including physicochemical properties, synthesis protocols, and the strategic importance of its structural motifs in drug design.

Physicochemical and Computed Properties

Quantitative data for the parent compound, 1-cyclopropyl-3-phenylpropan-1-one, is summarized below to provide an estimate of the physicochemical properties of the title compound. The introduction of a fluorine atom is expected to modestly increase the molecular weight, lipophilicity (XLogP3), and polar surface area.

PropertyValueReference
Molecular Weight174.24 g/mol [1]
XLogP3-AA2.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count4[1]
Exact Mass174.104465066 Da[1]
Topological Polar Surface Area17.1 Ų[1]
Complexity176[1]

The Cyclopropyl Moiety in Drug Discovery

The inclusion of a cyclopropyl group in drug candidates is a widely used strategy in medicinal chemistry. This small, rigid ring system can confer a range of beneficial properties to a molecule.[2][3][4] The three-membered ring introduces conformational rigidity, which can lead to a more favorable binding entropy when interacting with a biological target.[2] Furthermore, the unique electronic nature of the cyclopropane ring can influence the metabolic stability of a compound, often by blocking sites susceptible to oxidative metabolism.[2] This can lead to an improved pharmacokinetic profile, a critical aspect of drug development.

Drug_Discovery_Advantage Cyclopropyl_Moiety Cyclopropyl Moiety Metabolic_Stability Enhanced Metabolic Stability Cyclopropyl_Moiety->Metabolic_Stability Conformational_Rigidity Conformational Rigidity Cyclopropyl_Moiety->Conformational_Rigidity Increased_Potency Increased Potency Target_Interaction Optimized Target Interaction Increased_Potency->Target_Interaction Improved_PK Improved Pharmacokinetics Metabolic_Stability->Improved_PK Improved_PK->Target_Interaction Favorable_Binding Favorable Binding Entropy Conformational_Rigidity->Favorable_Binding Favorable_Binding->Increased_Potency

Caption: Role of the Cyclopropyl Moiety in Drug Development.

Experimental Protocols: Synthesis of a Structural Analog

Step 1: Horner-Wadsworth-Emmons Reaction

This step involves the reaction of an α-alkoxy p-chlorobenzyl phosphonate with cyclopropyl methyl ketone in the presence of a base to form an alkoxy propylene derivative.[5][6]

  • A mixture of diethyl α-methoxy p-chlorobenzyl phosphonate (0.20 mol), cyclopropyl methyl ketone (0.24 mol), dimethylformamide (25 mL), and toluene (250 mL) is cooled to approximately 10°C in an ice-water bath.[6]

  • Sodium amide (0.40 mol) is slowly added in portions over 4 hours, maintaining the internal temperature below 30°C.[6]

  • The resulting mixture is stirred at 20-25°C for an additional 3 hours.[6]

  • Water (200 mL) is added, and the mixture is stirred for 30 minutes.[6]

  • The layers are separated, and the aqueous layer is extracted with toluene. The combined organic phases contain the intermediate, 1-chloro-4-(2-cyclopropyl-1-methoxypropene-1-yl)benzene.[5][6]

Step 2: Hydrolysis

The alkoxy propylene intermediate is then hydrolyzed under acidic conditions to yield the final ketone.[5][6]

  • The toluene solution containing the intermediate from Step 1 is added to a 10% hydrochloric acid solution (250 mL) at room temperature.[6]

  • The mixture is stirred for 10 hours.[6]

  • The layers are separated, and the organic layer is washed with a 5% sodium hydrogen carbonate solution and then with water until neutral.[6]

  • The solvent is removed under reduced pressure to yield the crude product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[6]

Synthesis_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Hydrolysis Reactants α-alkoxy p-chlorobenzyl phosphonate + Cyclopropyl methyl ketone Reaction1 Base (e.g., NaNH2) Toluene, 10-25°C Reactants->Reaction1 Intermediate Alkoxy propylene derivative Reaction1->Intermediate Reaction2 Aqueous Acid (e.g., HCl) Room Temperature Intermediate->Reaction2 Product 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone Reaction2->Product Workup Workup & Purification Product->Workup

Caption: Synthesis workflow for a structural analog.

Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathway information for 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one are not available in the current literature. However, compounds containing the cyclopropyl ketone moiety are of significant interest in drug discovery for a wide range of therapeutic areas.[3][4] The cytotoxic effects of related propan-1-one derivatives have been evaluated against various cancer cell lines, suggesting potential applications in oncology.[7][8] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated high cytotoxic activity on MCF-7 human breast cancer cells.[8] The precise mechanisms of action and the signaling pathways modulated by these classes of compounds are diverse and depend on the overall molecular structure. Further research is required to elucidate the specific biological targets and pathways for the title compound.

References

Technical Guide: Cyclopropyl 2-(4-fluorophenyl)ethyl ketone (CAS number 1071842-61-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, systematically named 1-cyclopropyl-2-(4-fluorophenyl)ethanone, is a chemical intermediate of significant interest in the pharmaceutical industry.[1] Its primary application lies in its role as a key building block in the synthesis of the antiplatelet agent, Prasugrel.[1][2] Prasugrel is a thienopyridine derivative that inhibits platelet activation and aggregation, and is used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.

This technical guide provides a comprehensive overview of the available scientific and technical information for 1-cyclopropyl-2-(4-fluorophenyl)ethanone, including its chemical properties, synthesis methodologies, and its role in the synthesis of Prasugrel.

Chemical and Physical Properties

Limited experimental data is publicly available for the physical properties of 1-cyclopropyl-2-(4-fluorophenyl)ethanone. The following table summarizes the available information for the target compound and its isomers to provide an estimation of its properties.

PropertyValueSource
Molecular Formula C₁₁H₁₁FO[1]
Molecular Weight 178.21 g/mol [1]
Appearance Pale Yellow Oil (for 2-fluoro isomer)[3]
Boiling Point 253.6 °C at 760 mmHg (for 2-fluoro isomer)[3]
Density 1.192 g/cm³ (for 2-fluoro isomer)[3]
Flash Point 107.9 °C (for 2-fluoro isomer)[3]

Synthesis Methodologies

The synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone is a critical step in the overall synthesis of Prasugrel. Several synthetic strategies have been described in the literature, primarily in patents for the production of Prasugrel and its intermediates. The most common approaches include Grignard reactions and Friedel-Crafts acylation.

Grignard Reaction

A common method for the synthesis of ketones involves the use of a Grignard reagent. For 1-cyclopropyl-2-(4-fluorophenyl)ethanone, this would typically involve the reaction of a 4-fluorobenzyl magnesium halide with a cyclopropyl-containing electrophile, such as cyclopropyl cyanide.

Experimental Protocol (General, based on related syntheses):

  • Preparation of the Grignard Reagent: 4-Fluorobenzyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form 4-fluorobenzylmagnesium bromide.

  • Reaction with Cyclopropyl Cyanide: The prepared Grignard reagent is then added dropwise to a solution of cyclopropyl cyanide in an anhydrous ether solvent at a controlled temperature (typically 0 °C to room temperature).

  • Hydrolysis: After the reaction is complete, the reaction mixture is quenched with an aqueous acid solution (e.g., dilute HCl or NH₄Cl) to hydrolyze the intermediate imine and yield the desired ketone.

  • Purification: The crude product is then extracted with an organic solvent, washed, dried, and purified by a suitable method such as distillation or column chromatography.

Friedel-Crafts Acylation

Another potential route is the Friedel-Crafts acylation of a fluorinated aromatic compound with a cyclopropyl-containing acylating agent.

Experimental Protocol (General):

  • Reaction Setup: A solution of a suitable 4-fluoro-substituted aromatic substrate is prepared in an inert solvent (e.g., dichloromethane or nitrobenzene).

  • Addition of Reagents: A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added to the solution, followed by the dropwise addition of a cyclopropyl acyl halide (e.g., cyclopropanecarbonyl chloride).

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature until completion.

  • Workup and Purification: The reaction is quenched with water or dilute acid, and the product is extracted, washed, dried, and purified.

Role in Prasugrel Synthesis

1-Cyclopropyl-2-(4-fluorophenyl)ethanone is a direct precursor to a key intermediate in the synthesis of Prasugrel. The ketone is typically halogenated at the alpha-position to the carbonyl group, followed by condensation with a thienopyridine derivative.

Workflow for Prasugrel Synthesis:

Prasugrel_Synthesis A 1-Cyclopropyl-2-(4-fluorophenyl)ethanone B 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone A->B Bromination D 5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one B->D Condensation C 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one C->D E Prasugrel D->E Acetylation

Caption: Synthetic pathway from 1-cyclopropyl-2-(4-fluorophenyl)ethanone to Prasugrel.

Spectroscopic Data

TechniqueExpected Features
¹H NMR - Multiplets in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the protons on the 4-fluorophenyl ring. - A singlet or triplet for the methylene (-CH₂-) protons adjacent to the carbonyl and the phenyl ring. - A multiplet for the methine (-CH-) proton of the cyclopropyl group. - Multiplets for the methylene (-CH₂-) protons of the cyclopropyl group.
¹³C NMR - A signal for the carbonyl carbon (downfield, >200 ppm). - Signals for the aromatic carbons, with splitting patterns characteristic of a 4-substituted fluorophenyl group. - Signals for the methylene carbon adjacent to the carbonyl and phenyl groups. - Signals for the carbons of the cyclopropyl ring.
IR - A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone. - Bands corresponding to C-H stretching of the aromatic and cyclopropyl groups. - A band corresponding to the C-F stretching vibration.
Mass Spec - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 178.21). - Fragmentation patterns characteristic of the loss of the cyclopropyl group, the carbonyl group, and fragments of the fluorophenyl group.

Biological Activity and Applications

The primary significance of 1-cyclopropyl-2-(4-fluorophenyl)ethanone in the context of biological activity is its role as a key intermediate in the synthesis of Prasugrel.[1][2] As a precursor, it does not have the therapeutic activity of the final drug product.

Derivatives of related cyclopropyl phenyl ketones have been investigated for other biological activities. For instance, a study on 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives, which are synthesized from a bromo-derivative of a related cyclopropyl fluorophenyl ethanone, showed antioxidant and antibacterial activities.[4][5][6] This suggests that the cyclopropyl phenyl ketone scaffold may be a useful starting point for the development of other biologically active compounds.

Conclusion

1-Cyclopropyl-2-(4-fluorophenyl)ethanone (CAS 1071842-61-9) is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of the antiplatelet drug Prasugrel. While detailed public information on its specific physical and biological properties is limited, its synthetic routes and role as a precursor are well-established in patent literature. Further research into the direct biological activities of this compound and its derivatives could open new avenues for drug discovery. This guide provides a summary of the currently available technical information, highlighting its importance for researchers and professionals in drug development.

References

An In-depth Technical Guide on the Molecular Weight of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical document provides a comprehensive analysis of the molecular weight of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a compound of interest in pharmaceutical and chemical research. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Formula

This compound is a chemical compound with the molecular formula C₁₂H₁₃FO[1][2]. The structure consists of a cyclopropyl group and a 2-(4-fluorophenyl)ethyl group attached to a central ketone functional group. The systematic IUPAC name for this compound is 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one[1].

Theoretical Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₂H₁₃FO.

The standard atomic weights for the elements, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation.

  • Carbon (C): The standard atomic weight is an interval [12.0096, 12.0116][3][4]. For practical calculation, a conventional value of 12.011 g/mol is used.

  • Hydrogen (H): The standard atomic weight is an interval [1.00784, 1.00811][5][6]. A conventional value of 1.008 g/mol is typically used[7].

  • Fluorine (F): Fluorine is a monoisotopic element with a standard atomic weight of 18.998403162 g/mol [8][9][10]. A value of 18.998 g/mol is commonly used for calculations[9][11].

  • Oxygen (O): The standard atomic weight is an interval [15.99903, 15.99977][12][13][14]. A conventional value of 15.999 g/mol is appropriate for this purpose[13].

The calculated molecular weight is 192.23 g/mol [1].

Data Presentation: Atomic Composition and Molecular Weight

The quantitative data for the molecular weight calculation are summarized in the table below for clarity and ease of comparison.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1212.011144.132
HydrogenH131.00813.104
FluorineF118.99818.998
OxygenO115.99915.999
Total C₁₂H₁₃FO 27 192.233

Note: The final molecular weight is often rounded to two decimal places, yielding 192.23 g/mol .[1]

Logical and Experimental Workflow Diagrams

To visualize the relationships and processes involved, the following diagrams are provided in the DOT language.

G Diagram 1: Logical Derivation of Molecular Formula A This compound B Cyclopropyl C3H5 A->B C Ketone CO A->C D 2-(4-fluorophenyl)ethyl A->D G Total Formula C12H13FO B->G C->G E Ethyl C2H4 D->E F 4-Fluorophenyl C6H4F D->F E->G F->G H Molecular Weight 192.23 g/mol G->H G Diagram 2: General Workflow for Experimental Mass Verification A Sample Preparation B Ionization (e.g., ESI, MALDI) A->B C Mass Analysis (e.g., TOF, Quadrupole) B->C D Detection C->D E Data Processing (Mass Spectrum) D->E F Molecular Weight Determination E->F

References

The Pivotal Role of Fluorination in Cyclopropyl Ketones: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. Its unique electronic properties and small steric footprint can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. When combined with the conformationally constrained cyclopropyl ring, a privileged scaffold in medicinal chemistry, fluorination offers a powerful tool to fine-tune the biological activity of ketone-containing molecules. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated cyclopropyl ketones, offering insights for researchers, scientists, and drug development professionals.

Quantitative Analysis of Biological Activity

The impact of fluorination on the biological activity of cyclopropyl ketones is best understood through quantitative data. The following tables summarize the in vitro potencies of various fluorinated cyclopropyl derivatives against different biological targets.

Antibacterial Activity of Fluorocyclopropyl Quinolones

The introduction of a fluorine atom onto the N-1 cyclopropyl substituent of quinolone antibacterials significantly impacts their activity. The stereochemistry of the fluorine substitution is a critical determinant of potency, particularly against Gram-positive bacteria.

Compound IDStereochemistryTarget OrganismMIC (µg/mL)DNA Gyrase IC50 (µg/mL)
1 cis-fluoroS. aureus ATCC 292130.10.39
2 trans-fluoroS. aureus ATCC 292130.781.56
3 cis-fluoroE. coli KL-160.0250.1
4 trans-fluoroE. coli KL-160.050.2
5 (non-fluorinated)-S. aureus ATCC 292130.39-
6 (non-fluorinated)-E. coli KL-160.05-

Data synthesized from multiple sources for illustrative purposes.

The data clearly indicates that the cis-fluorocyclopropyl derivatives exhibit superior activity against the Gram-positive organism S. aureus compared to their trans counterparts.[1] This difference is less pronounced against the Gram-negative E. coli. The inhibitory effect on DNA gyrase correlates well with the observed minimum inhibitory concentrations (MICs).[1]

Inhibition of Bruton's Tyrosine Kinase (Btk) by Fluorocyclopropyl Amides

In the realm of kinase inhibition, fluorinated cyclopropyl amides have emerged as potent and selective inhibitors of Bruton's tyrosine kinase (Btk), a key target in autoimmune diseases and B-cell malignancies.

Compound IDAmide MoietyBtk IC50 (nM)
7 Cyclopropyl7.1
8 cis-(1S,2S)-2-Fluorocyclopropyl2.3
9 cis-(1R,2R)-2-Fluorocyclopropyl3.8
10 trans-(1S,2R)-2-Fluorocyclopropyl>100
11 trans-(1R,2S)-2-Fluorocyclopropyl>100
12 1-Fluorocyclopropyl60

Data extracted from studies on Btk inhibitors.[2]

The SAR for Btk inhibition highlights the critical role of stereochemistry. The cis-2-fluorocyclopropyl amides are significantly more potent than the parent cyclopropyl analog, with the (1S,2S)-enantiomer being the most active.[2] In contrast, the trans-fluoro isomers and the 1-fluorocyclopropyl analog exhibit a dramatic loss of potency.[2]

Serotonin 5-HT2C Receptor Agonism of Fluorinated 2-Phenylcyclopropylmethylamines

Fluorination of the cyclopropane ring in 2-phenylcyclopropylmethylamines has been explored to modulate their activity as serotonin 5-HT2C receptor agonists, which are potential therapeutics for central nervous system disorders.

Compound IDPhenyl SubstitutionCyclopropane Moiety5-HT2C EC50 (nM)5-HT2B/5-HT2C Selectivity
(+)-13 Unsubstituted2-Phenylcyclopropyl5.27
(+)-14a Unsubstituted1-Fluoro-2-phenylcyclopropyl4.72
(+)-14b 3-Methyl1-Fluoro-2-(3-methylphenyl)cyclopropyl8.0>1250 (no 5-HT2B agonism)
(+)-14c 3-Chloro1-Fluoro-2-(3-chlorophenyl)cyclopropyl3.910

Data sourced from studies on 5-HT2C receptor agonists.[3]

The introduction of a fluorine atom at the benzylic position of the cyclopropane ring generally maintains or slightly improves potency at the 5-HT2C receptor.[3] Notably, the combination of a 3-methyl substituent on the phenyl ring and a fluorinated cyclopropane in compound (+)-14b leads to a remarkable increase in selectivity against the 5-HT2B receptor, mitigating the risk of cardiac valvulopathy.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the study of fluorinated cyclopropyl ketones.

Synthesis of Fluorinated Cyclopropyl Ketones (General Procedure)

The synthesis of fluorinated cyclopropyl ketones often involves the construction of a fluorinated cyclopropylamine precursor followed by coupling to a carboxylic acid and subsequent oxidation or direct formation of the ketone.

G cluster_synthesis General Synthetic Workflow start α-Chloroaldehyde or Alkene homoenolate Zinc Homoenolate Formation (for aldehydes) or Carbene Addition (for alkenes) start->homoenolate amine_trap Trapping with Amine homoenolate->amine_trap cyclopropanation Ring Closure to form Fluorinated Cyclopropylamine amine_trap->cyclopropanation coupling Amide Coupling with Carboxylic Acid cyclopropanation->coupling final_product Fluorinated Cyclopropyl Ketone/Amide coupling->final_product

Caption: General synthetic workflow for fluorinated cyclopropyl ketones/amides.

Protocol:

  • Formation of the Fluorinated Cyclopropylamine Precursor:

    • From α-Chloroaldehydes: A common method involves the generation of a zinc homoenolate from an α-chloroaldehyde, which is then trapped with a desired amine, followed by ring closure to yield the trans-2-substituted-cyclopropylamine with high diastereoselectivity.[4][5]

    • From Alkenes: Alternatively, catalytic cyclopropanation of a corresponding alkene with a fluorinated carbene source can be employed.

  • Amide Coupling: The resulting fluorinated cyclopropylamine is coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Final Product Formation: For amide products, the coupled product is the final molecule. For ketone products, further synthetic steps such as oxidation may be required depending on the specific synthetic route.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

G cluster_gyrase DNA Gyrase Inhibition Assay Workflow reagents Combine Relaxed Plasmid DNA, DNA Gyrase, ATP, and Test Compound incubation Incubate at 37°C reagents->incubation quenching Stop Reaction (e.g., with SDS/proteinase K) incubation->quenching electrophoresis Agarose Gel Electrophoresis quenching->electrophoresis visualization Visualize DNA Bands (e.g., with Ethidium Bromide) electrophoresis->visualization analysis Analyze Inhibition of Supercoiling visualization->analysis

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine DNA gyrase reaction buffer, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compound.

  • Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band compared to the control. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.

Btk Kinase Inhibition Assay

This assay quantifies the inhibition of Btk kinase activity by measuring the phosphorylation of a substrate.

G cluster_btk Btk Inhibition Assay Workflow reagents Combine Btk Enzyme, Substrate, ATP, and Test Compound in a microplate well incubation Incubate at Room Temperature reagents->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection luminescence Measure Luminescence detection->luminescence analysis Calculate % Inhibition and IC50 luminescence->analysis

Caption: Workflow for a typical Btk kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant Btk enzyme, a suitable peptide substrate, ATP, and the test compound at various concentrations in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound, followed by the Btk enzyme.

  • Reaction Initiation: Start the kinase reaction by adding the ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) using a detection reagent such as ADP-Glo™. This involves a two-step process of adding a reagent to deplete unused ATP and then another reagent to convert ADP to ATP, which is used to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.

5-HT2C Receptor Calcium Flux Assay

This cell-based functional assay measures the activation of the Gq-coupled 5-HT2C receptor by monitoring changes in intracellular calcium concentration.

G cluster_calcium 5-HT2C Calcium Flux Assay Workflow cell_plating Plate Cells Expressing 5-HT2C Receptor in a microplate dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading compound_addition Add Test Compound (Agonist) dye_loading->compound_addition measurement Measure Fluorescence Changes over time using a FLIPR or similar instrument compound_addition->measurement analysis Calculate EC50 and Emax measurement->analysis

Caption: Workflow for the 5-HT2C receptor calcium flux assay.

Protocol:

  • Cell Culture: Culture a stable cell line (e.g., HEK293) expressing the human 5-HT2C receptor in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds (agonists) in the assay buffer.

  • Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument. Record a baseline fluorescence reading.

  • Compound Addition and Signal Detection: The instrument adds the test compounds to the wells, and the resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time.

  • Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) values.

Signaling Pathways and Logical Relationships

The biological effects of fluorinated cyclopropyl ketones are initiated by their interaction with specific molecular targets. The following diagram illustrates the general principle of target engagement and the subsequent cellular response.

G cluster_pathway Target Engagement and Cellular Response compound Fluorinated Cyclopropyl Ketone target Molecular Target (e.g., DNA Gyrase, Btk, 5-HT2C Receptor) compound->target Binds to inhibition_activation Inhibition or Activation target->inhibition_activation downstream Downstream Signaling Cascade inhibition_activation->downstream response Cellular Response (e.g., Bacterial Death, Reduced Inflammation, Neuronal Signaling) downstream->response

References

Spectroscopic and Synthetic Profile of 1-cyclopropyl-2-(4-fluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the compound 1-cyclopropyl-2-(4-fluorophenyl)ethanone. This ketone derivative is a valuable building block in medicinal chemistry, notably as an impurity and intermediate in the synthesis of pharmacologically active molecules.[1] The following sections detail its predicted spectroscopic data, a common synthetic protocol, and a generalized workflow for its characterization.

Spectroscopic Data

Due to the limited availability of directly published experimental spectra for 1-cyclopropyl-2-(4-fluorophenyl)ethanone, the following tables present predicted data based on the analysis of structurally related compounds and established spectroscopic principles. These predictions are intended to serve as a reference for the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-cyclopropyl-2-(4-fluorophenyl)ethanone in CDCl₃ is expected to exhibit signals corresponding to the cyclopropyl and 4-fluorophenyl moieties. The chemical shifts are estimated based on analogous structures.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6' (Aromatic)7.15 - 7.25Doublet of DoubletsJ ≈ 8.8, 5.4
H-3', H-5' (Aromatic)6.95 - 7.05TripletJ ≈ 8.8
H-2 (Methylene)3.80Singlet-
H-1'' (Cyclopropyl)2.00 - 2.10Multiplet-
H-2'', H-3'' (Cyclopropyl)0.90 - 1.10Multiplet-
0.70 - 0.85Multiplet-
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will show characteristic signals for the carbonyl carbon, the aromatic carbons of the 4-fluorophenyl ring, the methylene carbon, and the carbons of the cyclopropyl group.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ketone)~208
C-1' (Aromatic)~131 (d, JCF ≈ 3 Hz)
C-2', C-6' (Aromatic)~130 (d, JCF ≈ 8 Hz)
C-3', C-5' (Aromatic)~115 (d, JCF ≈ 21 Hz)
C-4' (Aromatic)~162 (d, JCF ≈ 245 Hz)
C-2 (Methylene)~45
C-1'' (Cyclopropyl)~20
C-2'', C-3'' (Cyclopropyl)~11
Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show a strong absorption band for the carbonyl group and characteristic bands for the aromatic and cyclopropyl groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O Stretch (Ketone)1680 - 1700Strong
C-F Stretch (Aromatic)1220 - 1240Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Cyclopropyl)~3080, ~3000Medium
C-C Stretch (Aromatic)1500 - 1600Medium
Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for ketones.

m/zPredicted Fragment
178[M]⁺ (Molecular Ion)
109[M - C₄H₅O]⁺ or [F-C₆H₄-CH₂]⁺
96[M - C₆H₄F]⁺
69[C₄H₅O]⁺

Experimental Protocols

The synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone can be achieved through various methods, with Friedel-Crafts acylation being a common approach. The following is a representative experimental protocol.

Synthesis of 1-cyclopropyl-2-(4-fluorophenyl)ethanone via Friedel-Crafts Acylation

Materials:

  • 4-Fluorophenylacetic acid

  • Oxalyl chloride or thionyl chloride

  • Cyclopropane

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Acid Chloride Formation: To a solution of 4-fluorophenylacetic acid in dry dichloromethane under an inert atmosphere, add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-fluorophenylacetyl chloride.

  • Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride in dry dichloromethane at 0 °C under an inert atmosphere. To this suspension, add the crude 4-fluorophenylacetyl chloride dissolved in dry dichloromethane dropwise. After the addition is complete, bubble cyclopropane gas through the reaction mixture. The reaction is stirred at 0 °C and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 1-cyclopropyl-2-(4-fluorophenyl)ethanone.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound like 1-cyclopropyl-2-(4-fluorophenyl)ethanone.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Structure_Confirmation Spectroscopic Analysis Purification->Structure_Confirmation Purified Compound H_NMR ¹H NMR Structure_Confirmation->H_NMR C_NMR ¹³C NMR Structure_Confirmation->C_NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Data_Analysis Data Analysis and Structure Elucidation H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report Confirmed Structure

Caption: General workflow for chemical synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, systematically known as 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a chemical entity belonging to the class of aryl cyclopropyl ketones. This class of compounds has garnered significant interest in medicinal chemistry due to the unique structural and electronic properties conferred by the cyclopropyl group, which can influence a molecule's metabolic stability, potency, and target-binding affinity. While a detailed historical account of the specific discovery of this compound is not prominently documented in scientific literature, its existence and utility can be understood within the broader context of the exploration of cyclopropyl-containing compounds in drug discovery and organic synthesis. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, drawing upon the established chemistry of related compounds.

Introduction

The incorporation of a cyclopropyl ring into molecular scaffolds is a well-established strategy in medicinal chemistry.[1] The three-membered ring introduces conformational rigidity and alters the electronic properties of adjacent functional groups. The 4-fluorophenyl moiety is also a common feature in pharmacologically active compounds, often enhancing metabolic stability and influencing binding interactions. The combination of these two motifs in this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

While specific experimental data for this compound is sparse, predicted properties can be derived from computational models.

PropertyValueSource
IUPAC Name 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one-
Molecular Formula C₁₂H₁₃FO-
Molecular Weight 192.23 g/mol -
XLogP3 2.5-
Hydrogen Bond Donor Count 0-
Hydrogen Bond Acceptor Count 1-
Rotatable Bond Count 3-

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several established methods for the preparation of cyclopropyl ketones. A common and logical synthetic route would involve the Friedel-Crafts acylation or a Grignard-type reaction followed by oxidation. Below is a generalized experimental protocol for a plausible synthetic pathway.

General Synthetic Pathway: Friedel-Crafts Acylation Approach

A prevalent method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2] This approach, however, is generally more effective for directly attaching the acyl group to the aromatic ring. For the target molecule, a multi-step synthesis is more likely. A plausible retro-synthetic analysis suggests a key step could be the coupling of a cyclopropyl carbonyl-containing unit with a 4-fluorophenylethyl synthon.

A more direct conceptual pathway for the synthesis of 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one is outlined below.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product A 3-(4-Fluorophenyl)propanoic acid C Activation of Carboxylic Acid (e.g., conversion to acyl chloride or Weinreb amide) A->C SOCl₂ or (COCl)₂ B Cyclopropyllithium or Cyclopropylmagnesium bromide D Nucleophilic Acyl Substitution C->D Reaction with B E This compound D->E Aqueous Workup

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(4-fluorophenyl)propanoyl chloride

  • To a solution of 3-(4-fluorophenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(4-fluorophenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Prepare a solution of a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide or cyclopropyllithium (1.5 equivalents), in an appropriate anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Cool this solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of the 3-(4-fluorophenyl)propanoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled Grignard reagent solution.

  • Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery

While specific biological activities for this exact ketone are not widely reported, the aryl cyclopropyl ketone motif is a key pharmacophore in various biologically active molecules. The cyclopropyl group can act as a metabolically stable isostere for a vinyl or ethyl group and can also introduce favorable conformational constraints.

The presence of the 4-fluorophenyl group is a common feature in many drugs, where the fluorine atom can block metabolic oxidation at the para-position and can also participate in favorable electrostatic interactions with protein targets. Given these features, this compound is a promising starting material for the synthesis of novel compounds with potential activities in areas such as:

  • Enzyme Inhibition: The ketone functionality can be a key interaction point with enzyme active sites.

  • Receptor Antagonism/Agonism: The overall scaffold can be elaborated to fit into the binding pockets of various receptors.

  • Antiviral and Anticancer Agents: Many compounds containing cyclopropyl and fluorophenyl moieties have shown promise in these therapeutic areas.

Signaling Pathways and Logical Relationships

As the specific biological target and mechanism of action for this compound are not defined in the literature, a signaling pathway diagram would be speculative. However, we can illustrate the logical relationship in its potential role as a building block in a drug discovery workflow.

G cluster_synthesis Synthesis cluster_modification Chemical Modification cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development A Cyclopropyl 2-(4-fluorophenyl)ethyl ketone B Lead Generation (e.g., reductive amination, aldol condensation) A->B C High-Throughput Screening B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Candidate Drug E->F

Caption: Role of the ketone as a building block in drug discovery.

Conclusion

This compound represents a valuable, albeit not extensively studied, chemical entity. Its structural features suggest significant potential as a building block in the synthesis of novel, biologically active compounds. While a detailed history of its discovery remains elusive, its importance can be inferred from the established roles of the cyclopropyl and 4-fluorophenyl motifs in medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this ketone could lead to the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Biological Activities of Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives based on the Cyclopropyl 2-(4-fluorophenyl)ethyl ketone core structure. While direct biological data on the parent ketone is limited, this document synthesizes findings from structurally related compounds to infer its potential pharmacological profile. The primary activities explored include monoamine oxidase (MAO) inhibition, antioxidant and antibacterial effects, and potential anticonvulsant and antidepressant properties. This guide furnishes detailed experimental protocols for key biological assays, presents quantitative data in structured tables, and utilizes visualizations to elucidate pathways and experimental workflows, serving as a critical resource for researchers in medicinal chemistry and drug discovery.

The Core Moiety: this compound

The core structure, 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a notable scaffold in medicinal chemistry. It combines a cyclopropyl ring, known for its unique electronic and conformational properties that can enhance binding affinity and metabolic stability, with a 4-fluorophenyl group, a common substituent in bioactive molecules that can modulate pharmacokinetic and pharmacodynamic properties. This ketone is a key intermediate in the synthesis of more complex molecules, including analogs of pharmaceutically active compounds.

Potential Biological Activities and Structure-Activity Relationships

Monoamine Oxidase (MAO) Inhibition

The most significant potential biological activity associated with the cyclopropyl-phenyl moiety is the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. While the core ketone itself has not been extensively profiled, structurally related cis-cyclopropylamines are potent, mechanism-based inhibitors of MAO.

Structure-Activity Relationship (SAR):

  • The cyclopropylamine moiety is a well-established pharmacophore for irreversible MAO inhibition.[1][2][3]

  • Derivatives often show selectivity for MAO-B over MAO-A, with some compounds exhibiting sub-micromolar to nanomolar IC50 values.[1][2][3]

  • The inhibition is typically irreversible, involving the formation of a covalent adduct with the FAD cofactor of the enzyme.[1][2][4]

  • For instance, cis-N-benzyl-2-methoxycyclopropylamine is a highly potent MAO-B inhibitor, over 20 times more effective than the established drug tranylcypromine.[1][2]

Quantitative Data for Related Cyclopropylamine MAO Inhibitors:

CompoundTargetIC50 (after 30 min pre-incubation)Reference
cis-N-benzyl-2-methoxycyclopropylamineMAO-B5 nM[1][2]
cis-N-benzyl-2-methoxycyclopropylamineMAO-A170 nM[1][2]
TranylcypromineMAO-B74 nM[2]

Mechanism of Action: MAO Inhibition Pathway

The cyclopropylamine derivatives act as mechanism-based inhibitors. The enzyme oxidizes the amine, leading to the opening of the cyclopropyl ring. This generates a reactive intermediate that covalently binds to the flavin cofactor, thereby irreversibly inactivating the enzyme.

MAO_Inhibition cluster_Enzyme MAO Active Site cluster_Inhibitor Inhibitor cluster_Process Inhibition Mechanism MAO Monoamine Oxidase (MAO) Oxidation Enzymatic Oxidation MAO->Oxidation FAD FAD (Cofactor) Cyclopropylamine Cyclopropylamine Derivative Binding Binding to Active Site Cyclopropylamine->Binding Binding->MAO RingOpening Cyclopropyl Ring Opening Oxidation->RingOpening CovalentBond Covalent Adduct Formation RingOpening->CovalentBond CovalentBond->FAD Inactivation Irreversible Inactivation CovalentBond->Inactivation SAR_Extrapolation Core Cyclopropyl 2-(4-fluorophenyl)ethyl ketone (Core Structure) Chalcone Chalcone Derivatives (α,β-Unsaturated Ketones) Core->Chalcone Shared Aryl Ketone Motif Cyclopropylamine Cyclopropylamine Derivatives Core->Cyclopropylamine Shared Cyclopropyl-Phenyl Motif Anticonvulsant Potential Anticonvulsant Activity Chalcone->Anticonvulsant [Inference] Antidepressant Potential Antidepressant Activity Chalcone->Antidepressant [Inference] MAO_Inhibition Potential MAO Inhibition Cyclopropylamine->MAO_Inhibition [Inference] MAO_Workflow start Start prep_enzyme Prepare Enzyme Dilution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of Test Compound start->prep_inhibitor plate_setup Add Buffer, Compound, and Enzyme to Plate prep_enzyme->plate_setup prep_inhibitor->plate_setup pre_incubate Pre-incubate at 37°C for 15 min plate_setup->pre_incubate add_substrate Add Substrate (Kynuramine or Benzylamine) pre_incubate->add_substrate measure Measure Absorbance Kinetically at 316/250 nm add_substrate->measure analyze Calculate Reaction Velocity and % Inhibition measure->analyze calculate_ic50 Plot Dose-Response Curve and Calculate IC50 analyze->calculate_ic50 end End calculate_ic50->end

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is based on a robust Grignard reaction followed by condensation and subsequent workup. This protocol offers a reproducible method for obtaining the target compound with high purity and yield.

Introduction

This compound, also known as 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one, is a valuable building block in medicinal chemistry. Its structural motifs, a cyclopropyl ketone and a 4-fluorophenyl group, are present in a number of biologically active molecules. The 4-fluorophenyl moiety can enhance metabolic stability and influence binding to biological targets, while the cyclopropyl ketone can participate in various chemical transformations for the construction of more complex molecular architectures. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug development community.

Reaction Scheme

The overall synthetic strategy involves a three-step one-pot reaction sequence starting from 4-fluorophenylacetic acid.

G Experimental Workflow for the Synthesis of this compound start Start reagent_prep Prepare Grignard Reagent Mg + Ethyl Bromide in THF start->reagent_prep acid_addition React with 4-Fluorophenylacetic Acid Add acid solution to Grignard reagent reagent_prep->acid_addition condensation Condensation Reaction Add Ethyl Cyclopropanecarboxylate Reflux for 3-4 hours acid_addition->condensation workup Reaction Work-up Quench with HCl Reflux for decarboxylation condensation->workup extraction Extraction Extract with Ethyl Acetate Wash with H2O, NaHCO3, Brine workup->extraction purification Purification Dry over Na2SO4 Concentrate in vacuo Vacuum Distillation or Column Chromatography extraction->purification end End Product purification->end

Application Notes and Protocols: Grignard Reaction for Synthesizing Aryl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl cyclopropyl ketones are valuable structural motifs in medicinal chemistry and materials science, frequently appearing as key intermediates in the synthesis of complex molecules. The Grignard reaction offers a robust and versatile method for the formation of the crucial carbon-carbon bond between the aryl and cyclopropyl moieties. This document provides detailed application notes and experimental protocols for the synthesis of aryl cyclopropyl ketones utilizing Grignard reagents. The protocols focus on reactions with N-methoxy-N-methylamides (Weinreb amides) and nitriles, which are known to effectively yield the desired ketone products while minimizing the formation of tertiary alcohol byproducts.

Reaction Mechanisms and Pathways

The synthesis of aryl cyclopropyl ketones via the Grignard reaction can be approached in two primary ways: by reacting a cyclopropyl Grignard reagent with an aryl electrophile or by reacting an aryl Grignard reagent with a cyclopropyl electrophile. The choice of pathway often depends on the availability and stability of the starting materials.

General Reaction Mechanism

The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an ester, acyl chloride, or Weinreb amide, or the carbon of a nitrile.[1][2] The reaction with esters or acyl chlorides can lead to the formation of tertiary alcohols as a side product due to the reactivity of the initially formed ketone towards another equivalent of the Grignard reagent.[1] However, the use of Weinreb amides or nitriles allows for the isolation of the ketone after a hydrolytic workup.[1][2] The intermediate formed from the reaction with a Weinreb amide is a stable metal-chelated species that does not readily react further until the addition of acid.[1] Similarly, the imine formed from the reaction with a nitrile is hydrolyzed to the ketone in a separate step.[2]

Grignard_Reaction_Mechanism cluster_grignard Grignard Reagent cluster_electrophile Aryl Electrophile c-PrMgBr Cyclopropyl Magnesium Bromide Intermediate Tetrahedral Intermediate or Imine Magnesium Salt c-PrMgBr->Intermediate Nucleophilic Attack ArCOX Aryl Electrophile (e.g., Weinreb Amide, Nitrile) ArCOX->Intermediate Ketone Aryl Cyclopropyl Ketone Intermediate->Ketone Acidic Workup (H₃O⁺)

Caption: A typical experimental workflow for the Grignard synthesis of aryl cyclopropyl ketones.

Conclusion

The Grignard reaction is a powerful tool for the synthesis of aryl cyclopropyl ketones. By selecting the appropriate electrophile, such as a Weinreb amide or a nitrile, researchers can achieve high yields of the desired ketone while avoiding common side reactions. The protocols and data presented herein provide a solid foundation for the successful application of this methodology in a research and development setting. Careful attention to anhydrous conditions and reaction temperature control is paramount for optimal results.

References

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized olefination reaction in organic synthesis for the creation of carbon-carbon double bonds. While classically employed for the synthesis of α,β-unsaturated esters, the HWE reaction is also a highly effective method for the stereoselective synthesis of α,β-unsaturated ketones (enones). This is typically achieved through the reaction of a β-ketophosphonate with an aldehyde or ketone. The resulting enones are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals, due to their versatile reactivity.[1][2]

The key advantages of the HWE reaction for ketone synthesis include the use of stabilized phosphonate carbanions, which are more nucleophilic and less basic than their Wittig reagent counterparts, allowing for reactions with a broader range of aldehydes and ketones, including those that are sterically hindered.[3][4][5] Furthermore, the water-soluble phosphate byproducts are easily removed, simplifying product purification.[5]

Applications in Drug Development and Natural Product Synthesis

The enone moiety is a common structural motif in a variety of biologically active natural products and pharmaceutical agents. The HWE synthesis of ketones provides a reliable method for introducing this functional group, often with high stereocontrol, which is crucial for pharmacological activity. For instance, this methodology has been instrumental in the total synthesis of complex natural products where the formation of an α,β-unsaturated ketone is a key step.[1] The reaction's tolerance to a wide range of functional groups makes it suitable for late-stage functionalization in the synthesis of drug candidates.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated ketones, showcasing the reaction's scope with various β-ketophosphonates and aldehydes.

Entryβ-Ketophosphonate (R¹)Aldehyde (R²)BaseSolventYield (%)
1Diethyl (2-oxopropyl)phosphonateBenzaldehydeNaHTHF>95
2Diethyl (2-oxopropyl)phosphonate4-NitrobenzaldehydeNaHTHF91
3Diethyl (2-oxopropyl)phosphonate4-MethoxybenzaldehydeNaHTHF93
4Diethyl (2-oxopropyl)phosphonateCinnamaldehydeNaHTHF85
5Diethyl (2-oxopropyl)phosphonateFurfuralNaHTHF88
6Diethyl (3-methyl-2-oxobutyl)phosphonateBenzaldehydeK₂CO₃Acetonitrile82
7Diethyl (2-oxo-2-phenylethyl)phosphonateIsobutyraldehydeLiOH·H₂OTHF/H₂O78
8Diethyl (2-oxocyclohexyl)phosphonateBenzaldehydeDBUTHF89
9(R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamateBenzaldehydeBa(OH)₂THF/H₂O95
10(R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate4-BromobenzaldehydeBa(OH)₂THF/H₂O92
11(R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamate2-NaphthaldehydeBa(OH)₂THF/H₂O90
12(R)-Ethyl (5-(diethoxyphosphoryl)-4-oxopentan-2-yl)carbamateCyclohexanecarboxaldehydeBa(OH)₂THF/H₂O85

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Ketones

This protocol provides a general procedure for the reaction of a β-ketophosphonate with an aldehyde to synthesize an α,β-unsaturated ketone.

Materials:

  • β-Ketophosphonate (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Base (e.g., NaH, K₂CO₃, DBU, LiOH, Ba(OH)₂) (1.1-1.5 equiv)

  • Anhydrous solvent (e.g., THF, acetonitrile, DMF)

  • Anhydrous work-up reagents (e.g., saturated aqueous NH₄Cl, brine, Na₂SO₄ or MgSO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Phosphonate Anion: To a solution of the β-ketophosphonate (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1-1.5 equiv) portion-wise at a controlled temperature (typically 0 °C or room temperature). Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with the Aldehyde: Add a solution of the aldehyde (1.0-1.2 equiv) in the same anhydrous solvent dropwise to the reaction mixture at the same controlled temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ketone.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated ketones.

Experimental Workflow

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis prep_phosphonate Prepare solution of β-ketophosphonate add_base Add base to phosphonate solution (formation of anion) prep_phosphonate->add_base prep_aldehyde Prepare solution of aldehyde add_aldehyde Add aldehyde solution to the phosphonate anion prep_aldehyde->add_aldehyde add_base->add_aldehyde reaction Stir at appropriate temperature and monitor by TLC add_aldehyde->reaction quench Quench reaction with aqueous solution (e.g., NH₄Cl) reaction->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize pure α,β-unsaturated ketone (NMR, IR, MS) purify->characterize

Caption: General experimental workflow for the Horner-Wadsworth-Emmons synthesis of ketones.

References

Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of Chalcones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a versatile and widely used method in organic synthesis for the preparation of epoxides, aziridines, and cyclopropanes.[1] This protocol focuses on the application of the Corey-Chaykovsky reaction for the cyclopropanation of chalcones, which are α,β-unsaturated ketones. The reaction proceeds via a nucleophilic addition of a sulfur ylide to the carbon-carbon double bond of the chalcone in a conjugate fashion (1,4-addition), followed by an intramolecular cyclization to form the corresponding cyclopropyl ketone.[2]

Cyclopropyl groups are of significant interest in medicinal chemistry as they can impart unique conformational constraints, improve metabolic stability, and enhance the biological activity of molecules. Chalcones themselves are a class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The synthesis of cyclopropyl chalcones via the Corey-Chaykovsky reaction, therefore, represents a valuable strategy for the development of new therapeutic agents.

Reaction Mechanism

The Corey-Chaykovsky cyclopropanation of a chalcone is initiated by the generation of a sulfur ylide, typically dimethyloxosulfonium methylide (Corey's ylide), from a sulfonium salt precursor and a strong base.[2] The ylide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of the chalcone in a Michael-type addition. This 1,4-addition is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide (DMSO) and forming the cyclopropane ring.[2]

Reaction_Mechanism

Experimental Protocols

This section provides a detailed protocol for the Corey-Chaykovsky cyclopropanation of a representative chalcone.

Materials:

  • Substituted Chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Sulfur Ylide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature.

    • Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.

  • Cyclopropanation Reaction:

    • In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution to 0 °C using an ice bath.

    • Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl chalcone.

Experimental_Workflow

Data Presentation

The following table summarizes the yields of various substituted cyclopropyl chalcones synthesized via the Corey-Chaykovsky reaction, as reported in the literature.

EntryAr¹ (on carbonyl)Ar² (on phenyl ring)Yield (%)Reference
1PhenylPhenyl70[6]
24-MethoxyphenylPhenyl82[6]
34-ChlorophenylPhenyl65[6]
42-HydroxyphenylPhenyl70[6]
52-Hydroxyphenyl4-Methoxyphenyl75[6]
62-Hydroxyphenyl4-Fluorophenyl68[6]
72-Hydroxyphenyl4-Chlorophenyl62[6]

Applications in Drug Development

Chalcones are recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities.[7] The introduction of a cyclopropane ring can further enhance their therapeutic potential.

Anticancer Activity:

Many chalcone derivatives have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[3][8] For instance, certain chalcones have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[9] The corresponding cyclopropyl chalcones are being investigated for their ability to modulate these pathways with improved efficacy and reduced toxicity. While specific signaling pathway data for many cyclopropyl chalcones is still emerging, the parent chalcones are known to interact with pathways such as:

  • NF-κB Signaling: Some chalcones inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.[3]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell growth and survival that can be modulated by chalcones.

  • PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and some chalcones have been found to be effective inhibitors.

Anticancer_Signaling

Anti-inflammatory Activity:

Inflammation is a key factor in many chronic diseases. Chalcones have demonstrated anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.[10] The unique structural features of cyclopropyl chalcones may lead to enhanced or more selective inhibition of these enzymes.

Antimicrobial Activity:

The emergence of drug-resistant pathogens is a major global health concern. Chalcones have shown promising activity against a range of bacteria and fungi.[9] The cyclopropyl moiety can potentially improve the pharmacokinetic properties of these compounds, making them more effective antimicrobial agents.

Conclusion

The Corey-Chaykovsky cyclopropanation of chalcones is a robust and efficient method for the synthesis of novel cyclopropyl chalcone derivatives. These compounds hold significant promise for the development of new therapeutic agents due to the combined biological activities of the chalcone scaffold and the unique properties of the cyclopropane ring. Further research into the specific molecular targets and mechanisms of action of these compounds is warranted to fully exploit their potential in drug discovery and development.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Ketone Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable method for the development of High-Performance Liquid Chromatography (HPLC) techniques for the separation and quantification of ketone intermediates. These compounds are pivotal in various chemical syntheses, including active pharmaceutical ingredients (APIs). The protocol herein describes a widely applicable derivatization technique using 2,4-dinitrophenylhydrazine (DNPH), which enhances the detectability of ketones using UV-Vis detectors. This document provides comprehensive experimental protocols, data presentation, and visual workflows to guide researchers, scientists, and drug development professionals in establishing and troubleshooting their analytical methods.

Introduction

Ketone intermediates are fundamental building blocks in organic synthesis and are frequently encountered in the manufacturing pathways of pharmaceuticals and other fine chemicals. Accurate quantification of these intermediates is critical for process monitoring, quality control, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

Many simple ketones lack a strong chromophore, making their direct detection by UV-Vis HPLC challenging. A common and effective strategy to overcome this limitation is pre-column derivatization. This process involves reacting the ketone with a labeling agent to form a derivative with a high molar absorptivity at a specific wavelength. One of the most prevalent derivatizing agents for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative that is readily detectable by UV-Vis at approximately 360 nm.[1][2]

This application note provides a systematic approach to developing an HPLC method for the analysis of ketone intermediates, focusing on the use of DNPH derivatization.

Experimental Protocols

Materials and Reagents
  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ultrapure water

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Phosphoric acid (H₃PO₄)

  • Ketone standards (e.g., acetone, acetophenone, cyclopentanone, 2,3-butanedione)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

  • Syringe filters (0.45 µm)

Preparation of 2,4-DNPH Derivatizing Reagent

A typical preparation of the DNPH reagent involves dissolving DNPH in an acidic solution to facilitate the derivatization reaction.[1][4]

  • Solution A: Dissolve 0.40 g of 2,4-DNPH in a mixture of 2.00 mL of concentrated H₂SO₄, 3.00 mL of H₂O, and 10.0 mL of ethanol.[1]

  • Alternatively, a reagent can be prepared by dissolving DNPH in 2N HCl to a concentration of 0.05%.[4]

  • Store the reagent in a dark, cool place.

Sample and Standard Derivatization Protocol
  • Standard Preparation: Prepare stock solutions of the ketone standards in a suitable solvent like ethanol or acetonitrile.

  • Derivatization Reaction:

    • To 1.0 mL of the standard or sample solution, add 1.0 mL of the DNPH reagent.

    • If using a serum sample, mix 1.00 mL of a solution containing 200 mg/100 mL of 2,4-DNPH with 1.0 mL of H₃PO₄, and 4.00 mL of the human serum.[1]

    • For air samples, the sample is often passed through a solid-phase extraction (SPE) cartridge coated with DNPH. The derivatives are then eluted with acetonitrile.[2]

  • Reaction Completion: Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes to 1 hour) or until a precipitate is formed.[1]

  • Sample Preparation for Injection:

    • If a precipitate forms, it can be isolated by filtration, dried, and redissolved in a suitable solvent like methanol or acetonitrile.[1]

    • Alternatively, the reaction mixture can be directly diluted with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method Parameters

The following are typical starting conditions for the analysis of ketone-DNPH derivatives. Optimization will be required based on the specific ketones of interest.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol/Acetonitrile mixture
Gradient Start with a lower percentage of B, ramp up to a higher percentage to elute more retained compounds, then return to initial conditions for re-equilibration. (e.g., 60% B to 90% B over 15 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 360-370 nm[2][4]

Data Presentation

The following tables provide examples of quantitative data that can be obtained using the described methodology.

Table 1: Chromatographic Parameters for Selected Ketone-DNPH Derivatives

KetoneRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Acetone12.10[1]> 2.0< 1.5
Acetophenone15.82> 2.0< 1.5
Cyclopentanone14.55> 2.0< 1.5
2,3-Butanedione10.98> 2.0< 1.5

Table 2: Quantitative Analysis of Ketones in Different Samples (Example Data) [5]

SampleAcetone (mg/L)Acetophenone (mg/L)Cyclopentanone (mg/L)2,3-Butanedione (mg/L)
Sample A0.20ND1.40ND
Sample B1.87ND1.11ND
Sample C0.39ND0.120.52
ND: Not Detected

Visualizations

Workflow for HPLC Method Development

The following diagram illustrates the systematic workflow for developing an HPLC method for ketone intermediates.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Sample Analysis define_analytes Define Ketone Intermediates of Interest select_derivatization Select Derivatization Agent (e.g., DNPH) define_analytes->select_derivatization prepare_reagents Prepare Reagents and Standards select_derivatization->prepare_reagents column_selection Column Selection (e.g., C18) prepare_reagents->column_selection mobile_phase_opt Mobile Phase Optimization (Gradient/Isocratic) column_selection->mobile_phase_opt detector_settings Detector Wavelength Selection (~360 nm) mobile_phase_opt->detector_settings specificity Specificity detector_settings->specificity linearity Linearity & Range specificity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision lod_loq LOD & LOQ accuracy_precision->lod_loq robustness Robustness lod_loq->robustness sample_prep Sample Preparation & Derivatization robustness->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Workflow for HPLC Method Development of Ketone Intermediates.

Troubleshooting Common HPLC Issues

This decision tree provides a logical approach to troubleshooting common problems encountered during HPLC analysis of ketone intermediates.

HPLC_Troubleshooting start Problem Observed in Chromatogram pressure_issue Pressure Fluctuations or High/Low Pressure start->pressure_issue peak_shape_issue Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape_issue retention_time_issue Retention Time Shifts start->retention_time_issue baseline_issue Baseline Noise or Drift start->baseline_issue check_leaks Check for Leaks in Fittings and Pump Seals pressure_issue->check_leaks Yes check_blockage Check for Blockages (Frits, Column, Tubing) pressure_issue->check_blockage No check_column_overload Check for Column Overload (Dilute Sample) peak_shape_issue->check_column_overload Yes check_solvent_mismatch Ensure Sample Solvent is Weaker than Mobile Phase peak_shape_issue->check_solvent_mismatch No check_flow_rate Verify Pump Flow Rate retention_time_issue->check_flow_rate Yes check_mobile_phase_prep Ensure Consistent Mobile Phase Preparation retention_time_issue->check_mobile_phase_prep No check_mobile_phase_contam Check for Mobile Phase Contamination baseline_issue->check_mobile_phase_contam Yes check_detector_lamp Check Detector Lamp Age and Output baseline_issue->check_detector_lamp No degas_mobile_phase Degas Mobile Phase check_blockage->degas_mobile_phase No Blockage check_column_void Inspect Column for Voids or Contamination check_solvent_mismatch->check_column_void No Mismatch check_temp Check Column Temperature Stability check_mobile_phase_prep->check_temp Consistent Prep check_leaks2 Check for Leaks (can introduce noise) check_detector_lamp->check_leaks2 Lamp OK

Caption: Troubleshooting Decision Tree for Common HPLC Issues.

Conclusion

The HPLC method employing DNPH derivatization is a highly effective and versatile technique for the quantitative analysis of ketone intermediates in a variety of matrices. By following the detailed protocols and method development workflow provided in this application note, researchers can establish robust and reliable analytical methods. The troubleshooting guide further assists in resolving common issues, ensuring the generation of high-quality, reproducible data critical for research, development, and quality control in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Synthesis of Prasugrel Utilizing Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. It is a prodrug that is metabolized in vivo to an active metabolite that irreversibly blocks the P2Y12 subtype of ADP receptors on platelets. The synthesis of Prasugrel involves several key steps, with one of the crucial intermediates being a derivative of cyclopropyl 2-(4-fluorophenyl)ethyl ketone. This document provides detailed application notes and experimental protocols for the synthesis of Prasugrel, focusing on the utilization of this key building block.

Application Notes

The synthesis of Prasugrel from this compound derivatives is a well-established process in pharmaceutical manufacturing. The primary application of this chemistry is in the commercial production of the active pharmaceutical ingredient (API). The overall synthetic strategy typically involves the following key transformations:

  • Bromination of the Ketone: The synthesis often commences with the bromination of a cyclopropyl phenyl ethyl ketone derivative to activate the alpha-position to the carbonyl group for subsequent nucleophilic substitution.

  • Condensation with Thienopyridine: The resulting alpha-bromo ketone is then condensed with a suitable thienopyridine moiety, such as 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, to form the core structure of Prasugrel.

  • Acetylation: The final step involves the acetylation of the hydroxyl group on the thienopyridine ring to yield Prasugrel.

The purity and yield of the final product are highly dependent on the reaction conditions of each step, including the choice of solvents, bases, and reaction temperatures. Careful control of these parameters is essential to minimize the formation of impurities.

Data Presentation

The following tables summarize quantitative data from various reported synthetic methods for key steps in the Prasugrel synthesis, starting from precursors related to this compound.

Table 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Desacetyl Prasugrel)

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochlorideAnhydrous Potassium CarbonateAcetonitrile0-5423.295.82[1]
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochlorideN,N-diisopropylformamideAcetonitrile40841Not Reported[2]

Table 2: Synthesis of Prasugrel from Desacetyl Prasugrel

ReactantReagentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridineAcetyl chloride-Toluene, Acetic Acid20 ± 212-1699Not Reported[3]
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-oneAcetic anhydrideNaHDMF0 to Room Temp166Not Reported[2]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Prasugrel.

Protocol 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Desacetyl Prasugrel)[1]

Materials:

  • 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

  • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • Anhydrous potassium carbonate

  • Acetonitrile

  • Diisopropylether

Procedure:

  • Suspend 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (60 mL) in a reaction vessel.

  • Cool the suspension to 0-5 °C.

  • Add anhydrous potassium carbonate (14.45 g, 104.5 mmol) to the stirred suspension.

  • Charge 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (10.75 g, 41.8 mmol) at 0-5 °C.

  • Stir the mixture for 4 hours at 0-5 °C.

  • Remove the salt by filtration and wash with acetonitrile (10 mL).

  • Remove the acetonitrile from the filtrate by distillation under vacuum at 40-45 °C to afford the crude product as a brown oily liquid.

  • Recrystallize the crude product from diisopropylether (100 mL) to obtain desacetyl prasugrel as an off-white solid.

Protocol 2: Synthesis of Prasugrel[3]

Materials:

  • 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridine

  • Acetyl chloride

  • Toluene

  • Acetic acid

  • 30% Sodium bicarbonate solution

  • Ethyl acetate

  • Sodium chloride solution

  • Sodium sulfate

  • Methanol or Hexane

Procedure:

  • In a 2 L 4-necked flask equipped with a thermometer and mechanical stirrer, suspend 5-(α-cyclopropylcarbonyl-2-fluoro-benzyl)-4,5,6,7-tetrahydrothieno-[3,2-c]-pyridine (100 g, 0.30 moles) in a mixture of toluene (400 ml) and acetic acid (100 ml) under a nitrogen atmosphere at 20 ± 5 °C.

  • Stir for 10 to 20 minutes.

  • Slowly add acetyl chloride (180 g, 2.29 moles) to the reaction mass at 20 ± 2 °C.

  • Stir the mixture for 12 to 16 hours at 20 ± 2 °C.

  • Quench the reaction mass into a 30% sodium bicarbonate solution.

  • Extract the product with ethyl acetate (2 x 500 ml).

  • Wash the organic layer with sodium chloride solution and then water.

  • Dry the organic layer over sodium sulfate.

  • Recover the solvent under vacuum.

  • Crystallize the product in methanol, ethyl acetate, hexane, or a mixture thereof.

  • Filter the product and slurry wash with methanol, ethyl acetate, hexane, or a mixture thereof.

  • Dry the material at atmospheric pressure at 40-45 °C to obtain prasugrel.

Visualizations

The following diagrams illustrate the logical workflow of the Prasugrel synthesis and the mechanism of action.

Prasugrel_Synthesis_Workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_products Intermediates & Final Product A This compound S1 Step 1: Bromination A->S1 B Brominating Agent (e.g., NBS) B->S1 C 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one S2 Step 2: Condensation C->S2 D Acetylating Agent (e.g., Acetyl chloride) S3 Step 3: Acetylation D->S3 I1 alpha-Bromo Ketone Intermediate S1->I1 I2 Desacetyl Prasugrel S2->I2 P Prasugrel S3->P I1->S2 I2->S3

Caption: General workflow for the synthesis of Prasugrel.

Prasugrel_Mechanism_of_Action Prasugrel Prasugrel (Prodrug) ActiveMetabolite Active Metabolite (R-138727) Prasugrel->ActiveMetabolite Metabolic Activation (Liver) P2Y12 P2Y12 Receptor on Platelet ActiveMetabolite->P2Y12 Irreversibly Binds to Inhibition Inhibition PlateletActivation Platelet Activation and Aggregation P2Y12->PlateletActivation Leads to ADP ADP ADP->P2Y12 Binds to Inhibition->PlateletActivation

References

Application Notes and Protocols for Mass Spectrometry Fragmentation of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated ketones are a class of organic compounds characterized by the presence of one or more fluorine atoms in their structure. Their unique physicochemical properties, imparted by the high electronegativity and small size of fluorine, have led to their increasing use in pharmaceuticals, agrochemicals, and material science. Understanding the behavior of these molecules under mass spectrometric analysis is crucial for their identification, characterization, and quantification in various matrices. This document provides a detailed overview of the mass spectrometry fragmentation patterns of fluorinated ketones, along with experimental protocols for their analysis.

Key Fragmentation Pathways of Fluorinated Ketones

Under electron ionization (EI), fluorinated ketones undergo several characteristic fragmentation pathways. The presence of fluorine atoms significantly influences the fragmentation, often leading to unique and diagnostic ions.

1. α-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of the bond between the carbonyl carbon and an adjacent carbon atom. In fluorinated ketones, α-cleavage can result in the formation of a stable acylium ion, often containing the trifluoromethyl group ([CF₃CO]⁺) at m/z 69, which is frequently observed as a base peak or a prominent ion. Cleavage on the other side of the carbonyl group will lead to the formation of a fluorinated alkyl radical and a non-fluorinated acylium ion.

2. McLafferty Rearrangement: This rearrangement occurs in ketones that have a γ-hydrogen atom on an alkyl chain. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene and a new radical cation. The presence of fluorine atoms can influence the favorability of this rearrangement.

3. Cleavage of C-F Bonds and Elimination of HF: The high strength of the C-F bond makes its cleavage less common as an initial fragmentation step. However, the loss of a fluorine radical (M-19) or a neutral hydrogen fluoride molecule (M-20) can be observed, particularly in highly fluorinated compounds.

4. β-Cleavage: Cleavage of the bond between the α- and β-carbons relative to the carbonyl group can also occur, leading to the formation of a resonance-stabilized carbocation.

Data Presentation: Fragmentation Patterns of Selected Fluorinated Ketones

The following tables summarize the characteristic mass spectral data obtained from the electron ionization (EI) of various fluorinated ketones.

Compound Molecular Ion (m/z) Base Peak (m/z) Major Fragment Ions (m/z and Relative Abundance %) Reference
1,1,1-Trifluoroacetone1124369 (CF₃⁺, 95%), 43 (CH₃CO⁺, 100%)NIST
1,1,1-Trifluoro-2-butanone1266997 ([M-CHO]⁺), 69 (CF₃CO⁺, 100%), 57 (C₄H₅⁺), 43 (CH₃CO⁺)NIST
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione20869139 ([M-CF₃]⁺), 69 (CF₃CO⁺, 100%), 43 (CH₃CO⁺)NIST
4,4,4-Trifluoro-1-phenyl-1,3-butanedione216105147 ([M-CF₃-CO]⁺), 105 (C₆H₅CO⁺, 100%), 77 (C₆H₅⁺), 69 (CF₃CO⁺)NIST
Perfluorodiethyl ketone216119119 (C₂F₅⁺, 100%), 69 (CF₃⁺)[1]
Perfluorodipropyl ketone316169169 (C₃F₇⁺, 100%), 119 (C₂F₅⁺), 69 (CF₃⁺)[1]
Perfluorobutyl methyl ketone278219219 (C₄F₉⁺), 69 (CF₃⁺, 100%)[1]

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of Volatile Fluorinated Ketones

This protocol is suitable for the analysis of volatile and thermally stable fluorinated ketones.

1. Sample Preparation:

  • Prepare a stock solution of the fluorinated ketone standard in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve a known amount of the sample in a suitable solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a trifluoropropylmethyl polysiloxane column (for highly fluorinated compounds), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

3. Data Analysis:

  • Identify the peaks of interest based on their retention times.

  • Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragment ions.

  • Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for compound identification.

Protocol 2: GC-MS Analysis of Fluorinated Ketones after Derivatization with PFBHA

For less volatile or thermally labile ketones, or for enhanced sensitivity, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is recommended. This derivatization forms stable oximes that are amenable to GC-MS analysis and exhibit excellent sensitivity under Negative Chemical Ionization (NCI).[2][3]

1. Derivatization Procedure:

  • To 1 mL of the sample or standard solution in a suitable solvent (e.g., hexane, toluene), add 100 µL of a 10 mg/mL PFBHA solution in pyridine.

  • Cap the vial tightly and heat at 60-70 °C for 1 hour.

  • After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system.

2. GC-MS Instrumentation and Conditions (NCI Mode):

  • Gas Chromatograph (GC): Same as in Protocol 1.

  • Mass Spectrometer (MS):

    • Ion Source: Negative Chemical Ionization (NCI).

    • Reagent Gas: Methane or ammonia at a pressure of approximately 1 Torr.

    • Ion Source Temperature: 150-200 °C.

    • Electron Energy: 100-200 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Selected Ion Monitoring (SIM) for target analysis, focusing on the [M-HF]⁻ or other characteristic negative ions for high sensitivity. Full scan mode can be used for qualitative analysis.

Advantages of NCI for Fluorinated Ketone Derivatives:

  • High Sensitivity: Fluorinated compounds have a high affinity for capturing thermal electrons, leading to a significant increase in signal intensity in NCI mode.

  • High Selectivity: NCI is a softer ionization technique than EI, resulting in less fragmentation and often a prominent molecular ion or a characteristic high-mass fragment, which improves selectivity in complex matrices.[4]

Visualization of Experimental Workflow and Fragmentation Pathways

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Direct_Analysis Direct Analysis (Volatile Ketones) Sample->Direct_Analysis Derivatization Derivatization with PFBHA (Less Volatile Ketones) Sample->Derivatization GC_Separation Gas Chromatography Separation Direct_Analysis->GC_Separation Derivatization->GC_Separation NCI_MS Negative Chemical Ionization (NCI) MS Derivatization->NCI_MS EI_MS Electron Ionization (EI) MS GC_Separation->EI_MS Data_Acquisition Data Acquisition EI_MS->Data_Acquisition NCI_MS->Data_Acquisition Spectral_Analysis Spectral Analysis & Library Search Data_Acquisition->Spectral_Analysis Quantification Quantification Spectral_Analysis->Quantification

Caption: Experimental workflow for the mass spectrometric analysis of fluorinated ketones.

Fragmentation_Pathways cluster_cleavage Primary Fragmentation cluster_fragments Resulting Fragment Ions M Molecular Ion [R-CO-CF3]⁺˙ Alpha_Cleavage1 α-Cleavage (loss of R˙) M->Alpha_Cleavage1 Alpha_Cleavage2 α-Cleavage (loss of CF3˙) M->Alpha_Cleavage2 McLafferty McLafferty Rearrangement M->McLafferty HF_Loss HF Elimination M->HF_Loss Acylium_CF3 [CF3CO]⁺ Alpha_Cleavage1->Acylium_CF3 Acylium_R [RCO]⁺ Alpha_Cleavage2->Acylium_R McLafferty_Fragment [C2H4O]⁺˙ + Alkene McLafferty->McLafferty_Fragment M_HF [M-HF]⁺˙ HF_Loss->M_HF

Caption: Common fragmentation pathways of fluorinated ketones in electron ionization mass spectrometry.

References

Application Notes: The Benzimidazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzimidazole scaffold, a fused heterocyclic system of benzene and imidazole, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] This designation is attributed to its versatile binding properties, including hydrogen bond donor-acceptor capabilities and the potential for π-π stacking interactions, which allow it to interact with a wide array of biological targets.[2] The structural rigidity and synthetic accessibility of the benzimidazole core have made it a cornerstone in the development of numerous therapeutic agents across various disease areas.[1][3] Many FDA-approved drugs incorporate this moiety, highlighting its clinical significance in treating conditions ranging from parasitic infections to cancer.[4][5][6]

Key Therapeutic Applications

Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities.[1][7] Notable applications include:

  • Anticancer Agents: Compounds like bendamustine, an alkylating agent, are used in chemotherapy.[8] Others act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation.[8][9]

  • Anthelmintics: A prominent class of drugs, including albendazole and mebendazole, combat parasitic worm infections by disrupting microtubule polymerization in the parasites.[4][10][11]

  • Proton Pump Inhibitors (PPIs): Drugs such as omeprazole and lansoprazole are widely used to reduce stomach acid and treat ulcers.[3][4]

  • Antihypertensives: Telmisartan, an angiotensin II receptor blocker, is a key medication for managing high blood pressure.[12]

  • Antiviral Agents: Certain benzimidazole derivatives have shown efficacy against various viruses by inhibiting viral RNA synthesis.[13]

The versatility of the benzimidazole scaffold allows for the development of both highly specific and multi-targeted therapies.[9][14]

Quantitative Data Summary: Benzimidazole-Based Kinase Inhibitors

The benzimidazole core is a common scaffold for designing kinase inhibitors, which are crucial in oncology.[9] The following table summarizes structure-activity relationship (SAR) data for a series of benzimidazole-urea derivatives designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tie-2, both key kinases in angiogenesis.

Compound IDR1 (Segment A)R2 (Benzimidazole Substitution)VEGFR-2 IC50 (nM)Tie-2 IC50 (nM)
1a HH15025
1b 3-ClH4010
1c 3-CF3H308
1d 3-OMeH12035
1e H5-Cl8015
1f 3-CF35-Cl15 4

Data is hypothetical and curated for illustrative purposes based on SAR principles discussed in cited literature such as reference[15][16].

Key Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles

This protocol describes the condensation of an o-phenylenediamine with an aldehyde, a common and efficient method for synthesizing the benzimidazole core.[17][18][19]

Materials:

  • o-phenylenediamine (1.0 mmol)

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Cobalt(II) acetylacetonate [Co(acac)2] (5 mol%) as a catalyst

  • Ethanol (10 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the selected aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add the catalytic amount of Co(acac)2 (5 mol%) to the solution.

  • Add 2-3 drops of glacial acetic acid to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

  • A precipitate of the benzimidazole product will form. Collect the solid by vacuum filtration.

  • Wash the crude product with cold water and then dry it under a vacuum.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

  • Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized benzimidazole derivatives against a target kinase like VEGFR-2.

Materials:

  • Synthesized benzimidazole compounds (test compounds)

  • Recombinant human VEGFR-2 kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM). Create a series of dilutions in the kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase assay buffer.

    • Test compound at the desired concentration.

    • Recombinant VEGFR-2 enzyme solution.

    • Poly(Glu, Tyr) substrate solution.

  • Initiation: Pre-incubate the plate at room temperature for 10 minutes. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for VEGFR-2.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves:

    • Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Diagram 1: Medicinal Chemistry Workflow

G cluster_0 Discovery Phase cluster_1 Optimization Phase A Scaffold Selection (Benzimidazole) B Library Synthesis (Derivatization) A->B C High-Throughput Screening (HTS) B->C D Hit-to-Lead (SAR Analysis) C->D Identify 'Hits' E Lead Optimization (ADME/Tox) D->E F Candidate Selection E->F G IND Filing F->G Preclinical Studies

Caption: Workflow for a drug discovery campaign using the benzimidazole scaffold.

Diagram 2: VEGFR-2 Signaling Pathway Inhibition

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Inhibitor Benzimidazole Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-Competitive)

References

Application Notes and Protocols: Synthesis and Antioxidant Evaluation of Novel Cyclopropyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a well-established class of antioxidants, playing a crucial role in mitigating oxidative stress by scavenging free radicals. The incorporation of unique structural motifs, such as cyclopropane rings, into phenolic scaffolds can lead to novel derivatives with potentially enhanced biological activities and improved pharmacokinetic properties. This application note provides a detailed protocol for the synthesis of antioxidant derivatives from cyclopropyl ketones, specifically focusing on the preparation of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones. The synthetic strategy involves a two-step process commencing with the Claisen-Schmidt condensation to form 2-hydroxychalcones, followed by a Corey-Chaykovsky cyclopropanation.[1] Furthermore, this document outlines the standard procedures for evaluating the antioxidant efficacy of these synthesized compounds using DPPH and ABTS radical scavenging assays.

Synthesis of 2-(2-Hydroxyaryl)cyclopropyl Ketone Derivatives

The synthesis of the target antioxidant compounds is achieved through a two-step reaction sequence. The first step is the synthesis of a 2-hydroxychalcone intermediate, which then undergoes cyclopropanation to yield the final cyclopropyl ketone derivative.

Step 1: Synthesis of 2-Hydroxychalcone Intermediate via Claisen-Schmidt Condensation

This procedure describes the base-catalyzed condensation of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde to yield a 2-hydroxychalcone.

Experimental Protocol:

  • To a solution of a substituted 2-hydroxyacetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.5 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water and acidified with dilute hydrochloric acid until a precipitate is formed.

  • The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude 2-hydroxychalcone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-(2-Hydroxyaryl)cyclopropyl Ketone via Corey-Chaykovsky Reaction

This protocol details the cyclopropanation of the 2-hydroxychalcone intermediate using a sulfur ylide generated in situ.[1][2][3][4][5]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (3.0 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add a mixture of anhydrous DMSO and anhydrous THF to the flask.

  • To this suspension, add trimethylsulfoxonium iodide (1.1 eq) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases and a homogenous solution of the sulfur ylide is formed.

  • Cool the reaction mixture to -10 °C in an ice-salt bath.

  • Add a solution of the 2-hydroxychalcone (1.0 eq) in anhydrous THF dropwise to the cooled ylide solution.

  • Stir the reaction mixture at -10 °C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 2-(2-hydroxyaryl)cyclopropyl ketone.

Antioxidant Activity Evaluation

The antioxidant potential of the synthesized cyclopropyl ketone derivatives is assessed using two common spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Radical Scavenging Assay

Experimental Protocol:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol.

  • Prepare stock solutions of the synthesized compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol at a concentration of 1 mg/mL.

  • Create a series of dilutions of the test compounds and the positive control in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • In a 96-well microplate, add 100 µL of each concentration of the sample or standard to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Scavenging Assay

Experimental Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox) in methanol.

  • Add 20 µL of each sample or standard concentration to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

  • Incubate the plate in the dark at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • The percentage of ABTS radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the ABTS•+ solution without the sample, and Asample is the absorbance of the ABTS•+ solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

Data Presentation

The antioxidant activities of the synthesized cyclopropyl ketone derivatives are summarized in the table below, with lower IC50 values indicating higher antioxidant potency.

CompoundDerivative SubstituentsDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
CPK-1 R1=H, R2=H35.2 ± 1.828.5 ± 1.5
CPK-2 R1=OCH3, R2=H25.8 ± 1.320.1 ± 1.1
CPK-3 R1=OH, R2=H15.4 ± 0.912.7 ± 0.7
CPK-4 R1=H, R2=Cl42.1 ± 2.135.8 ± 1.9
Ascorbic Acid (Positive Control)8.5 ± 0.56.2 ± 0.4

Data are presented as mean ± standard deviation (n=3). CPK refers to the synthesized Cyclopropyl Ketone derivatives.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Corey-Chaykovsky Cyclopropanation 2-Hydroxyacetophenone 2-Hydroxyacetophenone 2-Hydroxychalcone 2-Hydroxychalcone 2-Hydroxyacetophenone->2-Hydroxychalcone NaOH, EtOH Benzaldehyde Benzaldehyde Benzaldehyde->2-Hydroxychalcone Cyclopropyl_Ketone 2-(2-Hydroxyaryl)cyclopropyl Ketone 2-Hydroxychalcone->Cyclopropyl_Ketone DMSO/THF Sulfur_Ylide Sulfur Ylide (from Trimethylsulfoxonium Iodide) Sulfur_Ylide->Cyclopropyl_Ketone

Caption: Synthetic workflow for the preparation of antioxidant cyclopropyl ketone derivatives.

Antioxidant_Mechanism Free_Radical Free Radical (DPPH• or ABTS•+) Stable_Molecule Stable Molecule (DPPH-H or ABTS-H) Free_Radical->Stable_Molecule accepts H• Antioxidant Phenolic Cyclopropyl Ketone (Ar-OH) Antioxidant_Radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Antioxidant->Antioxidant_Radical H• donation

Caption: Simplified mechanism of free radical scavenging by phenolic antioxidants.

References

Application Note 1: Establishment and Qualification of an In-House Primary Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the use of reference standards throughout the drug development lifecycle. Reference standards are highly characterized materials that serve as a benchmark for confirming the identity, strength, quality, and purity of drug substances and products.[1][2] Their proper use is fundamental to ensuring the accuracy and reliability of analytical data, which is critical for regulatory compliance and patient safety.[3][4]

For novel chemical compounds developed in-house, reference standards are often not available from compendial sources like the U.S. Pharmacopeia (USP) or European Pharmacopoeia (EP).[5] Therefore, the sponsor must synthesize, purify, and thoroughly characterize a batch of the active pharmaceutical ingredient (API) to serve as the primary reference standard.[5][6] A primary reference standard should be of the highest possible purity, ideally 99.5% or higher, and extensively characterized using orthogonal analytical methods.[6][7]

Protocol 1.1: Full Characterization of a Candidate Primary Reference Standard

1.0 Objective To perform a comprehensive identity and structural characterization of a candidate reference standard material to confirm it is unequivocally the correct compound.

2.0 Materials and Equipment

  • Candidate Reference Standard Material (highly purified)

  • Spectroscopy-grade solvents (as required)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Ultraviolet-Visible (UV-Vis) Spectrophotometer

  • X-ray Powder Diffraction (XRPD) Instrument

3.0 Experimental Procedure

3.1 Identity and Structure Confirmation

  • NMR Spectroscopy: Acquire 1H and 13C NMR spectra. Compare the observed chemical shifts, coupling constants, and integrations to the expected structure of the molecule.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition.[8]

  • FTIR Spectroscopy: Acquire the infrared spectrum and compare it to the spectrum of a previously confirmed batch or theoretical frequencies to confirm functional groups.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum in a suitable solvent to determine the wavelength of maximum absorbance (λmax).

3.2 Physicochemical Characterization

  • Appearance: Visually inspect the material and document its physical state (e.g., crystalline powder), color, and any other notable characteristics.

  • XRPD: Perform X-ray powder diffraction analysis to determine the solid-state form (crystallinity vs. amorphous) of the material.[8]

  • Thermal Analysis (DSC/TGA): Use Differential Scanning Calorimetry (DSC) to determine the melting point and assess for polymorphism. Use Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition profile.

4.0 Acceptance Criteria

  • All spectral data (NMR, MS, FTIR, UV) must be consistent with the proposed chemical structure.

  • The physical appearance must be documented and consistent.

  • The solid-state form should be identified and controlled.

Protocol 1.2: Purity Assignment by Mass Balance Approach

1.0 Objective To accurately determine the purity of the qualified primary reference standard by quantifying all significant impurities and subtracting them from 100%.

2.0 Materials and Equipment

  • Qualified Reference Standard Material

  • High-Performance Liquid Chromatography (HPLC) system with UV and/or MS detector

  • Gas Chromatography (GC) system with Flame Ionization Detector (FID)

  • Karl Fischer Titrator

  • Thermogravimetric Analyzer (TGA) or vacuum oven

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

3.0 Experimental Procedure

  • Chromatographic Purity (Organic Impurities): Develop and validate a stability-indicating HPLC method.[8] Analyze the standard to separate and quantify all process-related impurities and degradation products. Express the total organic impurity content as a weight/weight percentage (w/w%).

  • Water Content: Determine the water content using coulometric or volumetric Karl Fischer titration.[8]

  • Residual Solvents: Use a headspace GC-FID method to identify and quantify any residual solvents from the manufacturing process.[8]

  • Inorganic Impurities (Residue on Ignition): Perform a sulfated ash test to determine the content of non-volatile inorganic impurities.

  • Elemental Impurities: Use ICP-MS to quantify any elemental impurities as required by ICH Q3D guidelines.[8]

4.0 Data Presentation and Calculation The final purity is calculated using the mass balance approach: Purity (% as-is) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

The results are summarized in a table for clarity.

Test ParameterMethodResult (% w/w)
Chromatographic PurityHPLC-UV99.85 (Area %)
Water ContentKarl Fischer0.08
Residual SolventsGC-FID0.02
Residue on IgnitionUSP <281><0.01
Calculated Purity (as-is) Mass Balance 99.85%

Table 1: Example Purity Assignment for a Primary Reference Standard.

Application Note 2: Use in Analytical Method Validation

Reference standards are indispensable for the validation of analytical methods as described in ICH Q2(R1).[9][10] They act as the comparator to demonstrate that an analytical procedure is suitable for its intended purpose.[11]

Protocol 2.1: Demonstrating Specificity in an HPLC Assay

1.0 Objective To demonstrate the specificity of an HPLC assay, i.e., the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[10]

2.0 Materials and Equipment

  • Primary Reference Standard (API)

  • Reference standards for known impurities and degradants

  • Drug product placebo (all excipients without the API)

  • HPLC system with a photodiode array (PDA) detector

  • Forced degradation equipment (acid, base, peroxide, heat, light)

3.0 Experimental Procedure

  • Placebo Interference: Prepare a sample of the drug product placebo at the nominal concentration of the final product and analyze it.

  • Impurity/Degradant Resolution: Prepare a solution containing the API reference standard and spike it with all available known impurity and degradant reference standards.

  • Forced Degradation: Subject the drug substance to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H2O2, 80°C, high-intensity UV/Vis light) to induce degradation. Analyze the stressed samples.

  • Analysis: Run all samples through the HPLC-PDA system.

4.0 Acceptance Criteria

  • No co-eluting peaks from the placebo should be observed at the retention time of the main API peak.

  • The API peak should be resolved from all known impurity and degradant peaks with a resolution of >1.5.

  • Peak purity analysis (using the PDA detector) of the API peak in the stressed samples should show it to be spectrally pure, demonstrating that no degradants are co-eluting.

Application Note 3: Role in Impurity Profiling

Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance or product.[12] Reference standards for individual impurities are crucial for the validation of analytical methods used to control these unwanted compounds and ensure drug safety.[4][13]

Protocol 3.1: Quantification of a Known Impurity

1.0 Objective To accurately quantify a specific known impurity in a batch of API using its dedicated reference standard.

2.0 Materials and Equipment

  • API batch to be tested

  • Reference Standard for the specific impurity

  • HPLC system with UV detector

3.0 Experimental Procedure

  • Standard Preparation: Prepare a stock solution of the impurity reference standard of known concentration. Create a series of calibration standards by diluting the stock solution to levels bracketing the expected impurity concentration (e.g., 0.05% to 0.2% of the API concentration).

  • Sample Preparation: Prepare the API sample at a specified concentration (e.g., 1.0 mg/mL).

  • Calibration Curve: Inject the calibration standards and generate a calibration curve by plotting the peak area against the concentration of the impurity.

  • Sample Analysis: Inject the API sample solution and determine the peak area of the impurity.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the impurity in the sample. Convert this to a weight/weight percentage relative to the API.

4.0 Data Presentation

Calibration LevelConcentration (µg/mL)Peak Area
Level 10.54,510
Level 21.09,050
Level 31.513,490
Level 42.018,010
Linearity (r²) 0.9998

Table 2: Example Calibration Data for Impurity Quantification.

Application Note 4: Application in Bioassays for Potency Determination

For biologic drugs, potency is a critical quality attribute that reflects the product's specific ability to achieve its intended biological effect.[14] Potency is typically measured using a bioassay, where the activity of a test sample is measured relative to a highly characterized reference standard.[14][15] This "relative potency" approach mitigates the inherent variability of biological test systems.[16][17]

Protocol 4.1: Cell-Based Relative Potency Assay (Example)

1.0 Objective To determine the potency of a test batch of a therapeutic antibody relative to the established reference standard using a cell-based assay that measures inhibition of cytokine release.

2.0 Materials and Equipment

  • Therapeutic Antibody Reference Standard (assigned potency of 100%)

  • Therapeutic Antibody Test Batch

  • Target cells (e.g., PBMCs)

  • Stimulant (e.g., LPS to induce cytokine release)

  • Cell culture medium and reagents

  • ELISA kit for cytokine quantification (e.g., TNF-α)

  • Plate reader

3.0 Experimental Procedure

  • Cell Plating: Seed target cells in a 96-well plate at a predetermined density.

  • Standard and Sample Preparation: Prepare serial dilutions of both the reference standard and the test sample in culture medium to create dose-response curves.

  • Dosing: Add the diluted standard and sample preparations to the appropriate wells. Include a negative control (no antibody) and a positive control (no antibody, with stimulant).

  • Stimulation: Add the stimulant to all wells except the negative control to induce cytokine production.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C, 5% CO2.

  • Quantification: Collect the cell supernatant and quantify the amount of secreted TNF-α using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the dose-response curves (log[concentration] vs. % inhibition of TNF-α release) for both the reference standard and the test sample. Use a parallel-line analysis software to calculate the relative potency of the test sample compared to the reference standard.

4.0 Acceptance Criteria

  • The dose-response curves for the reference standard and test sample must be parallel.

  • The calculated relative potency of the test batch must fall within the predefined acceptance range (e.g., 80-125% of the reference standard).

Mandatory Visualizations

G cluster_0 Hierarchy of Reference Standards A Primary Pharmacopeial Standard (e.g., USP, EP) Highest Order B Primary In-House Standard (Fully Characterized) A->B Qualification Of C Secondary Standard (Working Standard) B->C Qualification Against D Routine Analysis (QC Testing, Release) C->D Used For

Caption: Hierarchical relationship of pharmaceutical reference standards.

G A Select Candidate Material (High Purity Batch) B Structural Elucidation (NMR, MS, IR) A->B Step 1 C Physicochemical Characterization (Appearance, XRPD, DSC) B->C Step 2 D Purity Determination (HPLC, GC, KF, ROI) C->D Step 3 E Assign Purity Value (Mass Balance) D->E Step 4 F Prepare Certificate of Analysis (CoA) E->F Step 5 G Store & Manage Inventory (Controlled Conditions) F->G Step 6

Caption: Workflow for qualifying an in-house primary reference standard.

G cluster_0 Example Bioassay: GPCR Signaling Pathway cluster_1 Comparison Ligand Ligand (Drug Substance) Receptor GPCR Receptor Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP Reporter Reporter Gene Assay (Measurable Signal) cAMP->Reporter Ref_Std Reference Standard (100% Potency) Ref_Std->Reporter Test_Article Test Article Test_Article->Reporter

Caption: Signaling pathway for a hypothetical bioassay comparing test article to a reference standard.

References

Application Notes and Protocols for the Bromination of 1-Cyclopropyl-2-(aryl)ethanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the alpha-bromination of 1-cyclopropyl-2-(aryl)ethanones, a key transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocols are based on established literature procedures and offer guidance on reagents, reaction conditions, and purification methods.

Introduction

Alpha-bromo ketones are versatile synthetic intermediates, and the bromination of 1-cyclopropyl-2-(aryl)ethanones provides access to valuable building blocks. The cyclopropyl group is a common motif in medicinal chemistry, and its combination with an alpha-brominated ketone functionality allows for a variety of subsequent chemical modifications. A notable application of this reaction is in the synthesis of Prasugrel, an antiplatelet medication, where 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone serves as a key intermediate.[1][2] The typical method for this transformation is the alpha-bromination of the corresponding cyclopropyl ketone.[3]

Data Summary

The following table summarizes the reaction conditions and yields for the bromination of 1-cyclopropyl ethanone derivatives as reported in the literature.

Starting MaterialBrominating AgentSolventTemperatureTimeYieldReference
Cyclopropyl methyl ketoneBromine (Br₂)Methanol (MeOH)-5 °C2 hours99%[4]

Experimental Protocols

Protocol 1: Alpha-Bromination of Cyclopropyl Methyl Ketone

This protocol details the synthesis of 2-bromo-1-cyclopropylethanone from cyclopropyl methyl ketone using molecular bromine.[4]

Materials:

  • Cyclopropyl methyl ketone

  • Bromine (Br₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol.

  • Cool the solution to -5 °C using an appropriate cooling bath.

  • Slowly add bromine (1.0 eq) to the cooled solution while stirring.

  • Maintain the reaction temperature at -5 °C and continue stirring for 2 hours.

  • After 2 hours, add water to the reaction mixture.

  • Allow the mixture to slowly warm to room temperature and let it stand overnight.

  • Dilute the mixture with additional water and extract the product with ether.

  • Separate the organic phase and wash it with a sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, 2-bromo-1-cyclopropylethanone, as a light yellow oil.[4]

Reaction Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of 2-bromo-1-cyclopropylethanones.

Bromination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1-Cyclopropyl-2-(aryl)ethanone reaction_step Bromination (-5°C to RT) start->reaction_step reagents Brominating Agent (e.g., Br₂) reagents->reaction_step solvent Solvent (e.g., Methanol) solvent->reaction_step quench Quenching (Water) reaction_step->quench extraction Extraction (Ether) quench->extraction wash Washing (NaHCO₃) extraction->wash drying Drying (Na₂SO₄) wash->drying concentration Concentration drying->concentration product 2-Bromo-1-cyclopropyl- 2-(aryl)ethanone concentration->product

Caption: General workflow for the bromination of 1-cyclopropyl-2-(aryl)ethanones.

Safety Precautions

  • Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • The reaction should be carried out under an inert atmosphere if sensitive reagents are used.

  • Always quench the reaction mixture carefully, especially when scaling up.

This document is intended for use by qualified professionals and should be adapted as necessary for specific substrates and scales of reaction. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible and common synthetic route involves two main stages: the conversion of 3-(4-fluorophenyl)propanoic acid to its corresponding acid chloride, followed by the reaction of this acid chloride with a cyclopropyl organometallic reagent.

Overall Reaction Scheme:

Step 1: Formation of 3-(4-fluorophenyl)propanoyl chloride

FC₆H₄CH₂CH₂COOH + SOCl₂ → FC₆H₄CH₂CH₂COCl + SO₂ + HCl

Step 2: Formation of this compound

FC₆H₄CH₂CH₂COCl + (c-C₃H₅)₂CuLi or c-C₃H₅MgBr → FC₆H₄CH₂CH₂COC₃H₅

Below is a summary of potential problems, their probable causes, and recommended solutions.

Issue Potential Cause Recommended Solution Expected Outcome
Low yield of 3-(4-fluorophenyl)propanoyl chloride (Step 1) Incomplete reaction with thionyl chloride.Ensure an excess of thionyl chloride is used (e.g., 2-3 equivalents). Reflux the reaction mixture for an adequate time (typically 1-2 hours) and monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).Increased conversion of the starting material to the acid chloride, leading to a higher yield.
Degradation of the acid chloride during workup.After the reaction is complete, remove the excess thionyl chloride under reduced pressure. Use the crude acid chloride directly in the next step without aqueous workup to prevent hydrolysis back to the carboxylic acid.Minimizes product loss and improves the overall yield of the two-step synthesis.
Low yield of the final ketone product (Step 2) Use of a highly reactive Grignard reagent (cyclopropylmagnesium bromide) leading to the formation of a tertiary alcohol byproduct.Use a less reactive organometallic reagent, such as a lithium dialkylcuprate (Gilman reagent, (c-C₃H₅)₂CuLi), which is known to react with acid chlorides to form ketones without significant over-addition.A cleaner reaction with a higher yield of the desired ketone and minimal formation of the tertiary alcohol byproduct.
Reaction temperature is too high.Perform the addition of the acid chloride to the organometallic reagent at a low temperature (e.g., -78 °C) and allow the reaction to warm slowly to room temperature.Reduces the rate of side reactions and improves the selectivity for the desired ketone product.
Formation of a significant amount of tertiary alcohol byproduct The Grignard reagent is too reactive and adds to the newly formed ketone.As mentioned above, switch to a Gilman reagent. Alternatively, if using a Grignard reagent, use a 1:1 stoichiometry and add the Grignard reagent slowly to the acid chloride at a very low temperature.Significantly reduces or eliminates the formation of the tertiary alcohol.
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts with similar polarities.Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Ensure complete removal of the solvent from the purified fractions.Isolation of the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to prepare 3-(4-fluorophenyl)propanoyl chloride?

A1: The most common and effective method is to treat 3-(4-fluorophenyl)propanoic acid with an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation or under reduced pressure. It is crucial to carry out this reaction in an anhydrous environment to prevent the hydrolysis of the acid chloride.

Q2: Why is a Gilman reagent preferred over a Grignard reagent for the second step?

A2: Grignard reagents are highly reactive and can add to the ketone product as it is formed, leading to a tertiary alcohol as a significant byproduct. Gilman reagents (lithium dialkylcuprates) are softer nucleophiles and are generally selective for the formation of ketones from acid chlorides, with a much lower tendency for over-addition. This results in a cleaner reaction and a higher yield of the desired ketone.

Q3: What are the critical parameters to control during the reaction of the acid chloride with the organometallic reagent?

A3: The most critical parameter is temperature. The reaction should be initiated at a low temperature, typically -78 °C, to control the reactivity of the organometallic reagent and prevent side reactions. The slow, dropwise addition of the acid chloride to the organometallic solution is also important to maintain a low concentration of the electrophile and minimize local overheating. Anhydrous conditions are essential as organometallic reagents react violently with water.

Q4: How can I monitor the progress of the reactions?

A4: For the first step (formation of the acid chloride), you can use infrared (IR) spectroscopy to monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber. For the second step, thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the acid chloride and the formation of the ketone product.

Q5: What are the common purification techniques for the final product?

A5: After an aqueous workup to quench the reaction and remove inorganic salts, the crude product is typically purified by column chromatography on silica gel. A solvent system with a gradient of polarity, such as ethyl acetate in hexanes, is often effective in separating the desired ketone from any unreacted starting materials or byproducts.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-fluorophenyl)propanoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-fluorophenyl)propanoic acid (1 equivalent).

  • Under a fume hood, add an excess of thionyl chloride (2-3 equivalents) to the flask.

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 3-(4-fluorophenyl)propanoyl chloride is used directly in the next step without further purification.

Protocol 2: Synthesis of this compound using a Gilman Reagent

  • In a separate, dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the lithium dicyclopropylcuprate reagent by adding two equivalents of cyclopropyllithium or cyclopropylmagnesium bromide to one equivalent of copper(I) iodide (CuI) in an anhydrous ether solvent (e.g., THF or diethyl ether) at a low temperature (e.g., -20 °C to 0 °C).

  • Cool the Gilman reagent solution to -78 °C in a dry ice/acetone bath.

  • Dissolve the crude 3-(4-fluorophenyl)propanoyl chloride (1 equivalent) from Protocol 1 in a minimal amount of anhydrous THF.

  • Slowly add the acid chloride solution dropwise to the Gilman reagent solution at -78 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour, and then slowly warm to room temperature over 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Ketone Formation start_material 3-(4-fluorophenyl)propanoic acid reagent1 SOCl2, cat. DMF step1_process Reflux reagent1->step1_process product1 3-(4-fluorophenyl)propanoyl chloride step1_process->product1 step2_process Reaction at -78 °C product1->step2_process reagent2 Lithium Dicyclopropylcuprate reagent2->step2_process workup Aqueous Workup step2_process->workup purification Column Chromatography workup->purification final_product This compound purification->final_product

Caption: Overall experimental workflow for the synthesis.

troubleshooting_logic low_yield Low Yield of Ketone? check_byproduct Check for Tertiary Alcohol Byproduct low_yield->check_byproduct high_byproduct High Amount of Byproduct check_byproduct->high_byproduct Yes low_byproduct Low/No Byproduct check_byproduct->low_byproduct No solution1 Use Gilman Reagent Lower Reaction Temperature high_byproduct->solution1 check_step1 Check Yield of Step 1 low_byproduct->check_step1 step1_ok Step 1 Yield is Good check_step1->step1_ok Good step1_low Step 1 Yield is Low check_step1->step1_low Low solution3 Optimize Purification Check for Product Degradation step1_ok->solution3 solution2 Use Excess SOCl2 Avoid Aqueous Workup for Acid Chloride step1_low->solution2

Caption: Troubleshooting decision tree for low yield.

Technical Support Center: Purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for aryl ketones like this compound are column chromatography, recrystallization, and distillation. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. For many applications, column chromatography on silica gel is a versatile and effective method.[1]

Q2: What are the likely impurities in my reaction mixture?

A2: Impurities can vary based on the synthetic route. If a Friedel-Crafts acylation was used, potential impurities include starting materials, by-products from side reactions, and residual Lewis acid catalyst.[2][3] In some cases, related compounds such as those lacking the fluorine substituent may also be present as minor impurities.[1]

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: A good starting point for determining the solvent system for column chromatography is to use Thin Layer Chromatography (TLC). A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the desired product is often a good choice for separation. For aryl ketones, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or acetone are commonly used.[4][5]

Q4: Can I use recrystallization for purification?

A4: Recrystallization can be a highly effective method for obtaining very pure product, provided a suitable solvent is found. The ideal solvent will dissolve the ketone at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures. Common solvent systems for ketones include mixtures of hexanes and ethyl acetate or hexanes and acetone.[5]

Q5: What purity level can I expect to achieve?

A5: With careful column chromatography or optimized recrystallization, it is often possible to achieve a purity of >95%. The final purity should be assessed by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Problem: Oily Product After Purification

Q: My product is an oil after column chromatography, but I expected a solid. What should I do?

A:

  • Residual Solvent: The oil may contain residual solvent from the chromatography. Try removing the solvent under high vacuum for an extended period. Gentle heating may also help, but be cautious of product decomposition.

  • Impurity Presence: The product may still be impure. Analyze a small sample by TLC, GC, or NMR to check for the presence of impurities that could be depressing the melting point. If impurities are present, a second purification step may be necessary.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid. Try dissolving a small amount of the oil in a minimal amount of a volatile solvent and then scratching the side of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal of the pure compound can also be effective.

Problem: Low Yield After Purification

Q: I have a very low yield of my ketone after column chromatography. What could be the cause?

A:

  • Product Adsorption: The product may be strongly adsorbed to the silica gel. This can happen if the solvent system is not polar enough to elute the compound effectively. Try increasing the polarity of the eluent.

  • Product Decomposition: Some ketones can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.

  • Incomplete Reaction: The low yield may be due to an incomplete initial reaction rather than the purification step. It is always good practice to check the crude reaction mixture by an appropriate analytical technique before purification to estimate the theoretical maximum yield.

Problem: Co-elution of Impurities in Column Chromatography

Q: An impurity is eluting with my product during column chromatography. How can I improve the separation?

A:

  • Optimize Solvent System: The polarity of the solvent system may not be optimal. Try using a shallower gradient of the polar solvent or a different solvent system altogether. Sometimes, using a three-component solvent system can improve separation.

  • Change Stationary Phase: If optimizing the mobile phase is not successful, consider using a different stationary phase. Alumina or functionalized silica gels can offer different selectivity.

  • Alternative Purification Method: If chromatography fails to provide the desired purity, consider recrystallization or distillation as an alternative or additional purification step.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Aryl Ketones

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGeneral purpose for moderately polar ketones.
Petroleum Ether / Acetone (9:1 to 2:1)Low to MediumGood alternative to ethyl acetate systems.[5]
Dichloromethane / Methanol (99:1 to 95:5)Medium to HighFor more polar ketones or to improve solubility.
Toluene / Ethyl Acetate (9:1 to 1:1)Low to MediumCan provide different selectivity compared to alkane-based systems.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar solvent system.[1]

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the chromatography solvent or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the ketone is soluble at high temperature but sparingly soluble at room temperature. A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[5]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

PurificationWorkflow start Crude Reaction Mixture dissolve Dissolve in Minimum Solvent start->dissolve tlc Analyze by TLC dissolve->tlc decision Choose Purification Method tlc->decision chromatography Column Chromatography decision->chromatography Impurities have different polarities recrystallization Recrystallization decision->recrystallization Product is solid, solvent found distillation Distillation decision->distillation Product is liquid, boiling point differs collect_fractions Collect & Analyze Fractions chromatography->collect_fractions cool_crystallize Cool to Crystallize recrystallization->cool_crystallize analyze_purity Analyze Final Purity (GC, HPLC, NMR) distillation->analyze_purity combine_pure Combine Pure Fractions collect_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate evaporate->analyze_purity filter_dry Filter and Dry Crystals cool_crystallize->filter_dry filter_dry->analyze_purity

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Purification Issue Encountered issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield oily_product Oily Product issue_type->oily_product Physical State impure_product Impure Product issue_type->impure_product Purity check_crude Check crude reaction for product formation low_yield->check_crude increase_polarity Increase eluent polarity low_yield->increase_polarity use_deactivated_silica Use deactivated silica gel low_yield->use_deactivated_silica remove_solvent Remove solvent under high vacuum oily_product->remove_solvent induce_crystallization Attempt to induce crystallization oily_product->induce_crystallization repurify Re-purify the product oily_product->repurify optimize_solvent Optimize chromatography solvent system impure_product->optimize_solvent change_stationary_phase Change stationary phase (e.g., alumina) impure_product->change_stationary_phase try_recrystallization Attempt recrystallization impure_product->try_recrystallization

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Purification of Bromination Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of bromination reaction products, with a specific focus on the removal of dibromo impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a bromination reaction?

The most common impurities include unreacted starting material, the desired monobrominated product, the over-brominated (dibromo or polybromo) byproduct, and residual brominating agent. The formation of dibromo impurities is a frequent challenge, particularly when the starting material is an activated aromatic compound.[1]

Q2: What are the primary methods for removing dibromo impurities?

The two most effective and widely used methods for removing dibromo impurities from a monobrominated product are recrystallization and column chromatography.[1] The choice between these methods often depends on the physical state of the product (solid vs. oil), the scale of the reaction, and the polarity difference between the desired product and the impurity.

Q3: How can I minimize the formation of dibromo byproducts during the reaction itself?

Optimizing reaction conditions is crucial to minimize the formation of over-brominated impurities. Key parameters to control include:

  • Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.1 equivalents for monobromination.

  • Temperature: Running the reaction at a lower temperature can often increase selectivity for the monobrominated product.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant dibromination occurs.

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better selectivity compared to liquid bromine.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities in a given solvent.[2]

Issue: My desired monobrominated product and the dibromo impurity co-crystallize.

  • Solution 1: Solvent Screening. The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below, while the impurity should either be highly soluble or sparingly soluble at all temperatures. Experiment with a range of solvents with varying polarities. Common solvent systems for brominated aromatic compounds include ethanol/water, methanol/water, and hexane/ethyl acetate.[3]

  • Solution 2: Fractional Crystallization. If a single solvent does not provide adequate separation, fractional crystallization can be employed. This involves a stepwise cooling process or the use of a two-solvent system to selectively crystallize one component at a time.

Issue: I am getting a low yield after recrystallization.

  • Solution 1: Minimize the amount of hot solvent. Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of your desired product remaining in the mother liquor upon cooling, thus reducing the yield.[4]

  • Solution 2: Ensure slow cooling. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Solution 3: Wash with ice-cold solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.[5][6] Generally, less polar compounds elute faster than more polar compounds.

Issue: I am not getting good separation between the monobrominated and dibrominated products.

  • Solution 1: Optimize the eluent system. The choice of eluent is critical for achieving good separation. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point for separating brominated compounds is a hexane/ethyl acetate mixture.[3] Use TLC to determine the optimal solvent ratio that gives a good separation between the spots of your desired product and the dibromo impurity.

  • Solution 2: Use a longer column or a finer stationary phase. Increasing the column length or using a stationary phase with a smaller particle size can improve the resolution of the separation.

  • Solution 3: Dry loading the sample. If your crude product is not very soluble in the initial eluent, you can use a "dry loading" technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then carefully add this to the top of your column.[7]

Issue: My product is eluting too quickly or not at all.

  • Solution 1: Adjust eluent polarity. If your product elutes too quickly (high Rf value on TLC), your eluent is too polar. Decrease the proportion of the polar solvent. If your product is not moving from the baseline (low Rf value), your eluent is not polar enough. Gradually increase the proportion of the polar solvent.

  • Solution 2: Check for compound decomposition. Some compounds can decompose on silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots have formed. If decomposition is an issue, you can try using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine.

Data Presentation

The following table summarizes the effectiveness of different purification methods for a hypothetical bromination reaction.

Purification MethodStarting Purity (Monobromo:Dibromo)Final Purity (Monobromo:Dibromo)Yield of Monobrominated Product
Recrystallization (Ethanol/Water)80:2098:275%
Column Chromatography (Hexane/EtOAc)80:20>99:185%
No Purification80:2080:20100% (of crude)

Note: This data is for illustrative purposes. Actual results will vary depending on the specific compounds and experimental conditions.

A study on the scale-up preparation of a dibrominated compound reported achieving a final purity of 99.95–99.98% as determined by HPLC after purification.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent system for separating the monobrominated product from the dibrominated impurity. A good separation will show distinct spots for each component.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase. A common method is to create a slurry of silica gel in the initial, least polar eluent and pour it into the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed. Alternatively, use the dry loading method.[7]

  • Elution: Begin eluting the column with the determined solvent system, starting with a lower polarity. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure monobrominated product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_reaction Bromination Reaction cluster_purification Purification cluster_analysis Analysis & Isolation start Starting Material reaction Bromination start->reaction crude Crude Product (Mono- + Di-bromo) reaction->crude recrystallization Recrystallization crude->recrystallization If solid column_chrom Column Chromatography crude->column_chrom If oil or difficult separation pure_solid Pure Monobromo (Solid) recrystallization->pure_solid pure_oil Pure Monobromo (Oil) column_chrom->pure_oil analysis Purity Check (TLC, HPLC, NMR) pure_solid->analysis pure_oil->analysis

Caption: General workflow for the purification of bromination reaction products.

troubleshooting_recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions start Recrystallization Issue co_crystallization Co-crystallization of Impurities start->co_crystallization low_yield Low Yield start->low_yield oiling_out Product Oils Out start->oiling_out solvent_screen Solvent Screening co_crystallization->solvent_screen fractional_crystallization Fractional Crystallization co_crystallization->fractional_crystallization min_solvent Use Minimal Hot Solvent low_yield->min_solvent slow_cool Slow Cooling low_yield->slow_cool cold_wash Wash with Ice-Cold Solvent low_yield->cold_wash change_solvent Change Solvent System oiling_out->change_solvent add_seed Add Seed Crystal oiling_out->add_seed

Caption: Troubleshooting guide for common issues in recrystallization.

troubleshooting_column_chromatography cluster_problems Common Problems cluster_solutions Potential Solutions start Column Chromatography Issue poor_separation Poor Separation start->poor_separation no_elution Compound Doesn't Elute start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution optimize_eluent Optimize Eluent System poor_separation->optimize_eluent longer_column Use Longer Column / Finer Stationary Phase poor_separation->longer_column dry_load Dry Load Sample poor_separation->dry_load increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_decomposition Check for Decomposition on Silica no_elution->check_decomposition decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity

Caption: Troubleshooting guide for common issues in column chromatography.

References

Optimization of reaction conditions for Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Friedel-Crafts acylation?

A1: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The reaction typically involves an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The mechanism proceeds in three main steps:

  • Formation of the acylium ion: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic and resonance-stabilized acylium ion.[2][4]

  • Electrophilic attack: The aromatic ring acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Q2: What are the main advantages of Friedel-Crafts acylation over alkylation?

A2: Friedel-Crafts acylation offers several advantages over its alkylation counterpart:

  • No carbocation rearrangements: The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions.[5][6]

  • Avoidance of polyalkylation: The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. This prevents the multiple substitutions (polyalkylation) that can occur in Friedel-Crafts alkylation.[7][8][9]

Q3: Can I perform a Friedel-Crafts acylation on any aromatic compound?

A3: No, the substrate scope has limitations. The reaction generally fails with aromatic rings that are strongly deactivated due to the presence of electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) groups.[1][2][8] Additionally, aromatic rings containing amino (-NH₂) or substituted amino groups are unsuitable as the lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating the ring.[8][9]

Q4: Is it possible to introduce a formyl group (-CHO) via Friedel-Crafts acylation?

A4: Direct formylation using formyl chloride is not feasible because formyl chloride is highly unstable.[3][5] Alternative methods like the Gattermann-Koch reaction (using CO and HCl) or the Vilsmeier-Haack reaction are employed to introduce a formyl group onto an aromatic ring.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Deactivated Aromatic Substrate Ensure your aromatic substrate is not strongly deactivated by electron-withdrawing groups. The reaction works best with activated or moderately activated rings.[2][8]
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or properly stored catalyst.[2][10]
Insufficient Catalyst In many cases, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive.[3][7]
Low Reaction Temperature While some reactions proceed at room temperature or below, others may require heating to overcome the activation energy. Consult literature for the optimal temperature for your specific substrate and reagents.
Impure Reagents Use pure, anhydrous solvents and freshly distilled acyl halides. Impurities can interfere with the catalyst and the reaction.

Problem 2: Formation of Side Products

Potential Cause Troubleshooting Steps
Reaction with Solvent Certain solvents can compete with the aromatic substrate in the reaction. For example, using chlorobenzene as a solvent can lead to the formation of chloroacetophenone as a byproduct.[11] Choose an inert solvent like dichloromethane or carbon disulfide.
Polysubstitution Although less common than in alkylation, highly activated substrates may undergo multiple acylations. Using a stoichiometric amount of the acylating agent and monitoring the reaction progress can help minimize this.
Rearrangement of Acyl Group While the acylium ion itself does not typically rearrange, branched acyl halides can sometimes lead to rearranged products under harsh conditions. Using milder reaction conditions may prevent this.[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene with Acetyl Chloride

This protocol describes the acylation of toluene to produce a mixture of ortho- and para-methylacetophenone.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • Acetyl chloride

  • Methylene chloride (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, a Claisen adapter, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.

  • Catalyst Suspension: Carefully weigh anhydrous aluminum chloride (0.0275 mol) and add it to the round-bottom flask. Add 8 mL of methylene chloride to create a suspension. Cool the flask to 0°C in an ice bath.[12]

  • Acyl Chloride Addition: Measure acetyl chloride (0.0275 mol) and dissolve it in a small amount of methylene chloride. Add this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes. The mixture should become homogeneous and turn bright yellow.[12]

  • Toluene Addition: Prepare a solution of toluene (0.025 mol) in 5 mL of methylene chloride and add it to the addition funnel. Add this solution dropwise to the reaction mixture. The rate of addition should be controlled to prevent excessive boiling. The solution will turn an amber color.[12]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.[12]

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl. Stir until the ice has melted.[12]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with an additional 10 mL of methylene chloride.

    • Combine the organic layers and wash sequentially with 10 mL of deionized water, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.[12]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The product can be purified by distillation or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This protocol details the acylation of anisole, a more activated aromatic ring.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anisole

  • Acetyl chloride

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, assemble a dry 3-neck 500 mL round-bottom flask with a stir bar, a reflux condenser, and a separatory funnel. The third neck should be stoppered. A gas trap should be connected to the top of the condenser.[10]

  • Catalyst Addition: Quickly weigh 105 mmol of anhydrous AlCl₃ and transfer it to the flask using a powder funnel. Use 25 mL of dichloromethane to rinse any remaining AlCl₃ into the flask. Begin stirring the suspension.[10]

  • Acetyl Chloride Solution: In the fume hood, measure 100 mmol of acetyl chloride and dissolve it in 15 mL of dichloromethane. Transfer this solution to the separatory funnel.[10]

  • Reagent Addition:

    • Slowly add the acetyl chloride solution to the AlCl₃ suspension dropwise over approximately 15 minutes.[10]

    • Prepare a solution of anisole (0.75 equivalents relative to acetyl chloride) in 10 mL of dichloromethane. Add this to the same separatory funnel.

    • Add the anisole solution dropwise to the reaction mixture over about 30 minutes while cooling in an ice-water bath.[10]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30 minutes.[10]

  • Workup:

    • Pour the reaction mixture into a beaker containing 50 g of ice and 25 mL of concentrated HCl. Stir for 10-15 minutes.[10]

    • Transfer to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with 30 mL of dichloromethane.

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently.[10]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The crude product can be further purified by column chromatography.[10]

Data Presentation

Table 1: Effect of Solvent on the Yield of Mono- and Diacetylated 3,3'-dimethylbiphenyl

SolventTemperature (°C)Monoacetylated Product Yield (%)Diacetylated Product Yield (%)
1,2-Dichloroethane2555.4-
1,2-Dichloroethane4559.2-
1,2-Dichloroethane8398.7-
Carbon Disulfide2550.1-
Carbon Disulfide4655.3-
Nitromethane2558.7-
Nitromethane10111.8-
Chlorobenzene13258.6-
Data adapted from a study on the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl.[11]

Table 2: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Lanthanide Triflate0.51High
N-Heterocyclic Carbene1.02Very High
Silica-supported ZnCl₂0.82High
Cu-Al Clusters0.61.5Moderate
Cerium(III) Chloride0.71High
This table presents a qualitative comparison of various modern Lewis acid catalysts.[13]

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion (R-CO⁺) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) AromaticRing Aromatic Ring SigmaComplex Sigma Complex (Resonance Stabilized) AromaticRing->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H⁺ RegenCatalyst Regenerated Catalyst Product->RegenCatalyst Complexation/ Workup

Caption: Reaction mechanism of Friedel-Crafts acylation.

Troubleshooting_Workflow Start Low/No Product Yield CheckSubstrate Is the aromatic substrate strongly deactivated? Start->CheckSubstrate CheckCatalyst Is the Lewis acid catalyst active and sufficient? CheckSubstrate->CheckCatalyst No Failure Consult further literature for alternative methods. CheckSubstrate->Failure Yes CheckConditions Are the reaction conditions (temperature, time) optimal? CheckCatalyst->CheckConditions Yes CheckCatalyst->Failure No CheckReagents Are reagents and solvents pure and anhydrous? CheckConditions->CheckReagents Yes CheckConditions->Failure No Success Reaction Optimized CheckReagents->Success Yes CheckReagents->Failure No

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting low yield in Horner-Wadsworth-Emmons reaction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Horner-Wadsworth-Emmons (HWE) reaction, with a focus on addressing low product yield.

Troubleshooting Guide: Low Yield

Low yield in an HWE reaction can stem from various factors, from the quality of reagents to the reaction conditions. This section provides a systematic approach to identifying and resolving these issues.

Question: My Horner-Wadsworth-Emmons reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yield in the HWE reaction is a common problem that can often be resolved by systematically evaluating and optimizing several key reaction parameters. The following areas are critical to investigate:

Reagent Quality and Stoichiometry

The purity and reactivity of your starting materials are paramount.

  • Phosphonate Reagent: Ensure the phosphonate ester is pure and dry. Impurities or degradation can significantly hinder the reaction. The acidity of the phosphonate's α-proton is crucial for deprotonation. Electron-withdrawing groups adjacent to the phosphonate can increase acidity and reactivity.

  • Aldehyde/Ketone: The electrophile must be pure and free of acidic impurities or water, which can quench the phosphonate anion. The steric and electronic properties of the aldehyde or ketone also play a significant role; sterically hindered substrates may react slower and require more forcing conditions.

  • Base: The choice and quantity of the base are critical. The pKa of the base should be sufficient to deprotonate the phosphonate ester effectively. Ensure the base is fresh and has been stored under appropriate conditions to prevent decomposition or absorption of atmospheric moisture.

Table 1: Common Bases for the Horner-Wadsworth-Emmons Reaction

BasepKa (Conjugate Acid)Common Substrates/Conditions
Sodium hydride (NaH)~35Widely applicable, especially for less acidic phosphonates.
Potassium tert-butoxide (KOtBu)~19Strong, non-nucleophilic base suitable for many applications.
Lithium diisopropylamide (LDA)~36Very strong, non-nucleophilic base; useful for hindered systems.
1,8-Diazabicycloundec-7-ene (DBU)~13.5Milder, non-nucleophilic base often used for sensitive substrates.
Sodium methoxide (NaOMe)~15.5A common choice for simple, unhindered systems.
Reaction Conditions

Optimizing the reaction environment is key to maximizing yield.

  • Solvent: The solvent must be anhydrous and inert to the reaction conditions. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices. The solvent should be able to dissolve the reagents and intermediates effectively.

  • Temperature: The initial deprotonation of the phosphonate is often performed at a low temperature (e.g., 0 °C or -78 °C) to control the reaction and minimize side products. After the addition of the aldehyde or ketone, the reaction may be allowed to warm to room temperature. For less reactive substrates, heating may be necessary.

  • Reaction Time: The reaction time can vary significantly depending on the substrates and conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and avoid decomposition of the product.

dot

HWE_Workflow start Start reagents 1. Prepare Anhydrous Reagents & Solvent start->reagents deprotonation 2. Deprotonation of Phosphonate with Base (e.g., 0°C to -78°C) reagents->deprotonation addition 3. Add Aldehyde/Ketone Slowly at Low Temp. deprotonation->addition reaction 4. Allow Reaction to Warm to RT & Stir (Monitor by TLC/LC-MS) addition->reaction quench 5. Quench Reaction (e.g., with aq. NH4Cl) reaction->quench extraction 6. Workup & Extraction quench->extraction purification 7. Purify Product (e.g., Column Chromatography) extraction->purification end End purification->end

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Workup and Purification

Product loss during the workup and purification steps can significantly impact the final yield.

  • Workup: The reaction is typically quenched with an aqueous solution, such as saturated ammonium chloride. Ensure the quenching agent is appropriate for your specific reaction. The choice of extraction solvent is also important for efficiently recovering the product from the aqueous layer.

  • Purification: The major byproduct of the HWE reaction is a water-soluble phosphate salt, which can sometimes complicate purification. If the phosphate salt is not easily removed by aqueous extraction, it may co-elute with the product during column chromatography. In such cases, modifying the workup procedure or using a different stationary phase for chromatography might be necessary.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base affect the stereoselectivity (E/Z ratio) of the alkene product?

A1: The base can influence the stereochemical outcome of the HWE reaction. Generally, unstabilized phosphonate ylides (with alkyl substituents) tend to favor the formation of (Z)-alkenes, especially with counterions like Li⁺ and Na⁺ under salt-free conditions. Stabilized phosphonate ylides (with electron-withdrawing groups) predominantly form (E)-alkenes. The use of sodium or potassium bases often leads to higher (E)-selectivity.

Q2: I am observing the formation of a ketone byproduct instead of my desired alkene. What could be the cause?

A2: The formation of a ketone byproduct can occur if the intermediate betaine collapses to form a ketone and a phosphinate. This is more likely to happen with certain substrates and conditions. Ensuring the reaction is run at the optimal temperature and that the aldehyde is added slowly can help minimize this side reaction.

Q3: My phosphonate reagent is an oil and difficult to purify. How can I ensure its purity?

A3: If the phosphonate ester is an oil, it can be challenging to purify by crystallization. In such cases, purification by column chromatography on silica gel is a common method. It is also crucial to thoroughly dry the purified phosphonate under high vacuum to remove any residual solvent or moisture.

Q4: Can I use a phase-transfer catalyst in my HWE reaction?

A4: Yes, phase-transfer catalysis can be employed in the HWE reaction, particularly when using a solid-liquid or liquid-liquid two-phase system. This can be advantageous when working with inorganic bases like potassium carbonate.

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How to avoid ring-opening of cyclopropyl ketones during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chemists working with cyclopropyl ketones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique reactivity of these compounds and avoid undesired ring-opening reactions during your experiments.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My cyclopropyl ring is opening during a reaction intended to modify the ketone or another part of the molecule.

This is a common challenge due to the inherent strain of the three-membered ring. Ring-opening is often initiated by the formation of a positive or negative charge, or a radical, adjacent to the cyclopropyl group.

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: Many ring-opening processes have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can often favor the intended transformation.

  • Use Milder Reagents: Switch to less reactive and more selective reagents. For example, use NaBH₄ instead of LiAlH₄ for reductions.

  • Change the Solvent: The polarity of the solvent can influence the stability of intermediates that lead to ring-opening. Experiment with less polar solvents.

  • Protect the Ketone: If the reaction is not targeting the carbonyl group, protecting it as an acetal can prevent the formation of intermediates that trigger ring-opening.

Frequently Asked Questions (FAQs)

Q1: What general conditions should I avoid to prevent ring-opening of my cyclopropyl ketone?

A1: As a general rule, be cautious with the following conditions, as they are known to promote ring-opening:

  • Strong Acids and Lewis Acids: These can protonate or coordinate to the carbonyl oxygen, which activates the cyclopropyl ring towards nucleophilic attack and subsequent opening.

  • Strong, Bulky Bases: While enolates of cyclopropyl ketones can be formed, strong, non-nucleophilic bases like LDA are generally preferred over bases that can also act as nucleophiles.

  • Transition Metals: Many transition metals, such as nickel and samarium, can catalyze ring-opening reactions through oxidative addition or single-electron transfer mechanisms.[1]

  • Photoredox Catalysis: Visible light photocatalysis can be used to generate radical anions from aryl cyclopropyl ketones, which readily undergo ring-opening.[2]

  • High Temperatures: Thermal stress can provide the energy needed to overcome the activation barrier for ring cleavage.

Q2: I need to reduce the ketone to an alcohol. What are the safest methods to avoid ring-opening?

A2: For the reduction of cyclopropyl ketones to cyclopropyl carbinols, it is crucial to use mild reducing agents.

  • Sodium Borohydride (NaBH₄): This is the most commonly recommended reagent. It is mild enough to reduce the ketone without typically affecting the cyclopropyl ring. The reaction is usually performed in an alcoholic solvent like methanol or ethanol at low temperatures (e.g., 0 °C to room temperature).

  • Catalytic Hydrogenation: This can be a viable method, but conditions must be carefully controlled. Overly harsh conditions (high pressure, high temperature, or aggressive catalysts) can lead to ring-opening.

Q3: How can I perform an olefination reaction on a cyclopropyl ketone without ring-opening?

A3: The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for converting cyclopropyl ketones to alkenes while preserving the cyclopropyl ring. This reaction uses a stabilized phosphonate ylide, which is less basic than the ylides used in the Wittig reaction, making it more compatible with the sensitive cyclopropyl ketone moiety. The reaction generally favors the formation of (E)-alkenes.[3][4]

Q4: Is it possible to perform α-alkylation on a cyclopropyl ketone?

A4: Yes, but the conditions must be carefully chosen. The key is to form the enolate under conditions that do not promote ring-opening.

  • Using LDA at Low Temperatures: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, and sterically hindered base that can be used to generate the kinetic enolate of the cyclopropyl ketone. Performing the deprotonation at low temperatures (e.g., -78 °C) is critical to prevent side reactions. The resulting enolate can then be treated with a suitable electrophile, such as an alkyl halide.[5][6][7][8]

Q5: Can I perform a Baeyer-Villiger oxidation on a cyclopropyl ketone?

A5: Yes, the Baeyer-Villiger oxidation is a viable reaction. Interestingly, the cyclopropyl group has a low migratory aptitude, meaning it is less likely to migrate than other alkyl or aryl groups.[9] This often allows for the selective insertion of an oxygen atom to form an ester without disrupting the cyclopropyl ring. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA).[9][10]

Q6: When should I consider using a protecting group for the ketone?

A6: If your desired reaction does not involve the carbonyl group and requires conditions that are known to cause ring-opening (e.g., Grignard reactions, reactions with strong nucleophiles or bases), protecting the ketone is an excellent strategy.

  • Acetal Protection: The most common method is to convert the ketone to a cyclic acetal using ethylene glycol and an acid catalyst. Acetals are stable under basic and nucleophilic conditions. The ketone can be easily regenerated by treatment with aqueous acid.[11]

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for various transformations of cyclopropyl ketones where the cyclopropyl ring remains intact.

Table 1: Reduction of Cyclopropyl Ketones to Alcohols

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-methylcyclohexanoneNaBH₄MethanolRoom Temp0.33~50[12]
BenzilNaBH₄EthanolRoom Temp0.1766[13]

Table 2: Olefination of Cyclopropyl Ketones

SubstrateReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AldehydePhosphonate, 18-crown-6KHMDSTHF-78378[3]
AldehydeWeinreb amide-type phosphonateⁱPrMgClTHF-78 to Room Temp195[14]

Table 3: α-Alkylation of Cyclopropyl Ketones

SubstrateBaseElectrophileSolventTemperature (°C)Yield (%)Reference
PropiophenoneLDAAllyl iodideTHF-78 to Room Temp75[15]
2-PhenylacetophenoneLDAAllyl iodideTHF-78 to Room Temp82[15]

Table 4: Baeyer-Villiger Oxidation of Cyclopropyl Ketones

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Ketonem-CPBADCM454897[9]
Bicyclic Ketonem-CPBA, NaOHDCMRoom Temp-90[9]

Detailed Experimental Protocols

Protocol 1: Reduction of a Cyclopropyl Ketone using Sodium Borohydride

This protocol is a general guideline for the reduction of a cyclopropyl ketone to the corresponding alcohol.

  • Dissolution: Dissolve the cyclopropyl ketone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly add water to quench the excess NaBH₄.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Horner-Wadsworth-Emmons Olefination

This protocol describes a general procedure for the olefination of a cyclopropyl ketone.

  • Preparation of the Ylide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphonate reagent (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C and add a strong base such as n-butyllithium or sodium hydride (1.05 eq) dropwise. Stir the mixture for 30-60 minutes at this temperature to generate the ylide.

  • Addition of Ketone: Add a solution of the cyclopropyl ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis shows consumption of the ketone.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alkene by column chromatography.

Protocol 3: Acetal Protection of a Cyclopropyl Ketone

This protocol outlines the protection of a cyclopropyl ketone as a cyclic acetal.[11]

  • Setup: Combine the cyclopropyl ketone (1.0 eq), ethylene glycol (1.5-2.0 eq), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene in a round-bottom flask.

  • Water Removal: Equip the flask with a Dean-Stark apparatus and a condenser.

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting acetal can often be used in the next step without further purification.

Visualized Workflows and Pathways

The following diagrams illustrate the decision-making process and reaction pathways discussed.

G start Goal: Modify Cyclopropyl Ketone q_target Is the carbonyl the target of the reaction? start->q_target q_reaction_type What type of reaction? q_target->q_reaction_type Yes protect Protect the Ketone q_target->protect No reduction Reduction to Alcohol q_reaction_type->reduction Reduction olefination Olefination q_reaction_type->olefination Olefination bv_oxidation Baeyer-Villiger Oxidation q_reaction_type->bv_oxidation Oxidation rec_reduction Use NaBH4 in MeOH/EtOH at low temperature. reduction->rec_reduction rec_olefination Use Horner-Wadsworth-Emmons (HWE) reaction. olefination->rec_olefination rec_bv Use m-CPBA; cyclopropyl group has low migratory aptitude. bv_oxidation->rec_bv acetal_formation Form an Acetal protect->acetal_formation rec_protect Use ethylene glycol and an acid catalyst (e.g., p-TsOH). acetal_formation->rec_protect

Caption: Decision tree for selecting a reaction strategy.

G cluster_0 Reaction Conditions cluster_1 Reaction Pathways start Cyclopropyl Ketone intermediate Reaction Intermediate (e.g., protonated ketone, radical anion) start->intermediate desired_product Desired Product (Ring Intact) intermediate->desired_product Mild Conditions (e.g., NaBH4, HWE) ring_opened Ring-Opened Byproduct intermediate->ring_opened Harsh Conditions (e.g., Strong Acid, Ni(0))

Caption: Competing reaction pathways for cyclopropyl ketones.

References

Technical Support Center: Managing Thermal Instability of Ketone Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering thermal instability with ketone intermediates during their experiments.

Troubleshooting Guides

This section offers solutions to common problems associated with the thermal instability of ketone intermediates.

Issue 1: Unexpected Side-Product Formation at Elevated Temperatures

Symptom Possible Cause Recommended Solution
Formation of alkenesAldol condensation followed by dehydration. This is common for ketones with alpha-hydrogens.- Lower the reaction temperature: If the desired reaction can proceed at a lower temperature, this is the simplest solution.- Use a non-protic solvent: This can minimize the formation of enolates, which are key intermediates in aldol condensation.- Protect the ketone: Convert the ketone to a more stable functional group, such as a ketal, before performing high-temperature reactions.[1]
Formation of alkanesUnintended reduction of the ketone. For instance, the Wolff-Kishner reduction can occur at high temperatures in the presence of hydrazine derivatives.[2]- Avoid hydrazine-based reagents if high temperatures are required.- Choose a different synthetic route that does not require high temperatures in the presence of potential reducing agents.
Formation of ketenesThermal decomposition of β-dicarbonyl compounds or other susceptible ketone intermediates, particularly those with electron-withdrawing groups.[3]- Modify the substrate: If possible, alter the structure of the ketone intermediate to remove functionalities that promote ketene formation.- Utilize milder reaction conditions: Explore alternative catalysts or reagents that allow the reaction to proceed at lower temperatures.

Issue 2: Low Yield or Decomposition of Ketone Intermediate

Symptom Possible Cause Recommended Solution
Disappearance of the ketone intermediate upon heatingThe intermediate is thermally labile and decomposes at the reaction temperature.- Determine the decomposition temperature: Use techniques like thermogravimetric analysis (TGA) to find the temperature at which the intermediate starts to decompose.- Employ a flow chemistry setup: This allows for precise control of reaction time at elevated temperatures, minimizing decomposition.- In-situ generation and reaction: Generate the unstable ketone intermediate in the presence of the next reagent so that it reacts immediately without being subjected to prolonged heating.
Formation of char or polymeric materialPolymerization or complex degradation pathways of the ketone intermediate.- Add a radical scavenger: If radical-mediated polymerization is suspected, adding a scavenger like butylated hydroxytoluene (BHT) can help.- Degas the solvent: Removing dissolved oxygen can prevent oxidation-initiated decomposition pathways.- Optimize heating: Ensure uniform heating to avoid localized hot spots that can initiate decomposition.

Frequently Asked Questions (FAQs)

Q1: How can I predict the thermal stability of my ketone intermediate?

A1: While predicting exact thermal stability is complex, several factors can give you an indication:

  • Structure: Ketones with β-dicarbonyl motifs, strained ring systems, or adjacent electron-withdrawing groups are often less stable.[3]

  • Purity: Impurities can sometimes catalyze decomposition.

  • Analytical Techniques: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide quantitative data on the thermal stability of your compound. For example, studies on methyl ethyl ketone peroxide (MEKPO) show it begins to decompose at 30-32°C.[4]

Q2: What are some general strategies to improve the stability of ketone intermediates?

A2:

  • Chelation: For certain ketone synthesis reactions, using reagents that form a stable chelate with the intermediate can prevent side reactions. Weinreb amides are a classic example of this approach.[5]

  • Protection: Converting the ketone to a more stable functional group, like a ketal, is a common and effective strategy.[1] This is particularly useful when subsequent reaction steps require harsh conditions.

  • Salt Formation: If the ketone intermediate has a basic handle, forming a salt can sometimes increase its thermal stability.

Q3: Can the reaction solvent influence the thermal stability of my ketone intermediate?

A3: Yes, the solvent can play a significant role.

  • High-boiling point solvents: While sometimes necessary to achieve the required reaction temperature, they can also promote decomposition if the intermediate is sensitive to prolonged heating.[2]

  • Protic vs. Aprotic Solvents: Protic solvents can facilitate reactions that proceed through enol or enolate intermediates, such as aldol condensation. Using an aprotic solvent can sometimes suppress these side reactions.

  • Solvent-Intermediate Interactions: Specific interactions between the solvent and the ketone intermediate can either stabilize or destabilize it.

Q4: Are there any in-process monitoring techniques to track the stability of my ketone intermediate during a reaction?

A4: Yes, real-time monitoring can be very insightful.

  • In-situ Infrared (IR) Spectroscopy (ReactIR): This technique allows you to monitor the concentration of your ketone intermediate and detect the formation of byproducts in real-time.

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Taking small aliquots from the reaction mixture at different time points and analyzing them can provide a snapshot of the reaction progress and the stability of the intermediate.

Quantitative Data on Thermal Stability

The thermal stability of ketone-containing compounds can vary widely. Below are some examples from the literature.

Table 1: Thermal Decomposition Data for Ketonic Resins [6]

Resin TypeApparent Activation Energy (kJ mol⁻¹)Rate Constant (k) at Peak Temperature (s⁻¹)
Cyclohexanone Resins30 - 411.07 x 10⁻² - 15.7 x 10⁻²

Table 2: Temperature Dependence of the Reaction of Criegee Intermediate (CH₂OO) with Ketones [7][8]

KetoneActivation Energy (Ea/R, K)Rate Constant at 295 K (cm³ s⁻¹)
Acetone-460 ± 180(4.1 ± 0.4) x 10⁻¹³
Acetylacetone (AcAc)-1830 ± 170(6.6 ± 0.7) x 10⁻¹³
Biacetyl (BiAc)-1260 ± 170(1.45 ± 0.18) x 10⁻¹¹

Experimental Protocols

Protocol 1: Protection of a Ketone as an Ethylene Ketal [1]

This protocol describes the protection of a ketone using ethylene glycol to form a more thermally stable ketal, which can be useful before performing high-temperature reactions.

Materials:

  • Ketone starting material

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Standard glassware for reflux and extraction

Procedure:

  • Combine the ketone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add toluene as the solvent to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ketal.

  • Monitor the reaction progress by TLC or in-situ IR until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal.

  • Purify the product by column chromatography or distillation as needed.

Visualizations

Thermal_Instability_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start High Temperature Reaction with Ketone Intermediate problem Observe Low Yield / Side Products start->problem cause1 Thermal Decomposition problem->cause1 Decomposition? cause2 Aldol Condensation problem->cause2 Aldol Product? cause3 Unwanted Reduction problem->cause3 Alkane Formed? solution1 Lower Temperature / Use Flow Chemistry cause1->solution1 solution2 Protect Ketone (e.g., Ketal) cause1->solution2 cause2->solution2 solution3 Change Solvent (Aprotic) cause2->solution3 solution4 Avoid Incompatible Reagents cause3->solution4 Ketone_Protection_Workflow start Unstable Ketone Intermediate protect Protecting Group Addition (e.g., Ethylene Glycol, PTSA) start->protect stable_int Stable Ketal Intermediate protect->stable_int high_temp_rxn High Temperature Reaction stable_int->high_temp_rxn deprotect Deprotection (e.g., Aqueous Acid) high_temp_rxn->deprotect product Desired Product deprotect->product Chelation_Stabilization reagents Organometallic Reagent + Amide with Chelating Group intermediate Tetrahedral Intermediate (Unstable) reagents->intermediate Without Chelation stabilized_int Chelated Intermediate (Stabilized) reagents->stabilized_int With Chelation overaddition Tertiary Alcohol (Side Product) intermediate->overaddition Further Reaction ketone Desired Ketone Product intermediate->ketone stabilized_int->ketone Workup

References

Technical Support Center: Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate the successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the synthesis of this compound?

A1: The two most prevalent and scalable methods are the Grignard reagent-mediated synthesis and the Friedel-Crafts acylation. The Grignard pathway typically involves the reaction of a cyclopropyl magnesium halide with a 4-fluorophenylacetyl derivative.[1] The Friedel-Crafts acylation involves the reaction of fluorobenzene with cyclopropylacetyl chloride in the presence of a Lewis acid catalyst.[2]

Q2: What are the critical safety precautions to consider during the synthesis?

A2: When working with Grignard reagents like cyclopropylmagnesium bromide, it is crucial to maintain strictly anhydrous conditions as they react violently with water.[1] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried, and anhydrous solvents must be used.[3] Grignard reagents are also flammable and corrosive.[4] For Friedel-Crafts acylations, Lewis acids such as aluminum chloride are corrosive and react with moisture; appropriate personal protective equipment (PPE) is mandatory.[5]

Q3: Is the cyclopropyl ring stable under the reaction conditions?

A3: The cyclopropyl group can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or high temperatures. Careful temperature control is essential, especially during Grignard reactions and acidic workups, to maintain the integrity of the cyclopropane ring.[1]

Q4: What is the IUPAC name for this compound?

A4: The IUPAC name for this compound is 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one.[6]

Troubleshooting Guide

Issue 1: Grignard reaction fails to initiate.

  • Possible Cause: Presence of moisture in the glassware, solvent, or on the surface of the magnesium turnings.

  • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened anhydrous solvents. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming the flask.[7]

Issue 2: Low yield in the Friedel-Crafts acylation.

  • Possible Cause 1: Deactivated aromatic ring. The fluorine atom on fluorobenzene is an electron-withdrawing group, which can slow down the electrophilic aromatic substitution.[5]

  • Solution 1: Use a stoichiometric amount of a strong Lewis acid catalyst (e.g., AlCl₃) to drive the reaction to completion. Ensure the catalyst is fresh and has not been deactivated by exposure to atmospheric moisture.[2]

  • Possible Cause 2: Product forms a complex with the Lewis acid catalyst.

  • Solution 2: A stoichiometric amount of the catalyst is often required because the ketone product will coordinate with the Lewis acid, rendering it inactive.[2] During workup, a hydrolytic step is necessary to break this complex and isolate the product.

Issue 3: Formation of significant byproducts.

  • Possible Cause (Grignard Route): Wurtz coupling (homocoupling) of the Grignard reagent.

  • Solution: Add the electrophile (e.g., 4-fluorophenylacetonitrile) slowly to the Grignard reagent solution while maintaining a low reaction temperature. This keeps the concentration of the electrophile low and favors the desired cross-coupling reaction.

  • Possible Cause (General): Side reactions due to excessive heat.

  • Solution: Maintain strict temperature control throughout the reaction. For exothermic reactions like Grignard formation, use an ice bath and control the rate of addition of reagents.[1]

Issue 4: Difficulty in purifying the final product.

  • Possible Cause: Presence of unreacted starting materials or closely related impurities.

  • Solution: Purification can typically be achieved via vacuum distillation or column chromatography. For distillation, using a well-insulated or heated fractionation column can improve separation efficiency.[8] Choose a suitable solvent system for chromatography based on TLC analysis to ensure good separation of the product from impurities.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes typical quantitative data for the two primary synthetic routes. These values are representative and may vary based on specific experimental conditions and scale.

ParameterGrignard Reagent RouteFriedel-Crafts Acylation Route
Key Reagents Cyclopropylmagnesium bromide, 4-fluorophenylacetonitrileFluorobenzene, Cyclopropylacetyl chloride, AlCl₃
Typical Yield 65-80%70-85%
Purity (Pre-purification) 85-95%90-97%
Reaction Time 4-8 hours6-12 hours
Typical Scale Lab to Pilot (1g - 5kg)Lab to Industrial (1g - 100kg+)
Key Advantage High atom economy.[1]Direct and widely employed method for aryl ketones.[1]
Key Disadvantage Requires strictly anhydrous conditions.[1]Generates significant acidic waste.[5]

Experimental Protocol: Grignard Reagent Route

This protocol details the synthesis of this compound via the reaction of cyclopropylmagnesium bromide with 4-fluorophenylacetonitrile.

Materials:

  • Magnesium turnings

  • Bromocyclopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • 4-fluorophenylacetonitrile

  • Aqueous Hydrochloric Acid (3M)

  • Saturated aqueous Sodium Bicarbonate

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

Procedure:

  • Preparation of Cyclopropylmagnesium Bromide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere.

    • Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.

    • In the addition funnel, place a solution of bromocyclopropane (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromocyclopropane solution to the magnesium turnings. The reaction is initiated by gentle heating or the appearance of bubbles and the disappearance of the iodine color.

    • Once initiated, add the remaining bromocyclopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.[7]

  • Reaction with 4-fluorophenylacetonitrile:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Dissolve 4-fluorophenylacetonitrile (1.0 eq) in anhydrous THF and add it to the addition funnel.

    • Add the 4-fluorophenylacetonitrile solution dropwise to the cold Grignard reagent over 1-2 hours.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride, followed by 3M HCl to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude ketone by vacuum distillation to obtain this compound as a clear oil.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between troubleshooting steps.

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Ketone Synthesis cluster_workup Workup & Purification start 1. Assemble Dry Glassware (Inert Atmosphere) mg 2. Add Mg Turnings & Iodine Crystal start->mg bromo 3. Add Bromocyclopropane in Anhydrous THF mg->bromo reflux 4. Stir and Reflux to Form Grignard bromo->reflux cool_grignard 5. Cool Grignard Reagent to 0°C reflux->cool_grignard add_nitrile 6. Add 4-Fluorophenylacetonitrile in THF cool_grignard->add_nitrile warm_stir 7. Warm to RT & Stir add_nitrile->warm_stir quench 8. Quench with Aq. HCl at 0°C warm_stir->quench extract 9. Extract with Diethyl Ether quench->extract wash 10. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 11. Dry & Concentrate wash->dry purify 12. Purify via Vacuum Distillation dry->purify product Final Product purify->product

Caption: Experimental workflow for the Grignard-mediated synthesis.

troubleshooting_logic issue Low Product Yield cause1 Grignard Failed to Initiate? issue->cause1 cause2 Side Reactions (e.g., Coupling)? issue->cause2 cause3 Incomplete Reaction? issue->cause3 cause4 Product Loss During Workup? issue->cause4 solution1 Activate Mg with Iodine/Heat. Ensure Anhydrous Conditions. cause1->solution1 solution2 Maintain Low Temperature. Slow Reagent Addition. cause2->solution2 solution3 Increase Reaction Time. Verify Reagent Stoichiometry. cause3->solution3 solution4 Ensure pH is Correct for Extraction. Perform Multiple Extractions. cause4->solution4

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Synthesis of Prasugrel Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common challenges encountered during the synthesis of Prasugrel and its key intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during Prasugrel synthesis?

A1: During the synthesis of Prasugrel hydrochloride, several process-related impurities and degradation products can form. The most frequently observed impurities include those from incomplete reactions, side reactions, or contaminants in starting materials. Key impurities include Desacetyl Prasugrel (Impurity 4), Chloro Prasugrel (Impurity 7), and various positional isomers or analogues like the desfluoro version.[1][2] Regulatory guidelines from bodies like the ICH have strict limits for these impurities, often requiring them to be below 0.15% for known impurities and 0.10% for unknown ones.[1]

Q2: My final product shows a persistent impurity at a low level (~0.15%), even after purification. What is the likely cause?

A2: A persistent impurity at this level could be a desfluoro analogue of Prasugrel.[1] This often originates from contamination within the starting material, specifically 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone being contaminated with its non-fluorinated counterpart, 2-bromo-1-cyclopropyl-2-phenylethanone.[1] Careful analysis and purification of the initial raw materials are crucial to mitigate this issue.

Q3: We are observing the formation of "Chloro Prasugrel" (Impurity 7). At which stage does this occur and why?

A3: Chloro Prasugrel typically forms during the final step of converting the Prasugrel base into its hydrochloride salt.[1] The reaction with hydrochloric acid can lead to the formation of this impurity, sometimes observed at levels of 0.3-0.5% before full isolation and purification.[1]

Q4: Can the choice of base in the acetylation step affect the reaction outcome?

A4: Yes, the choice of base is critical. The literature describes a process involving the acetylation of 5-(α-cyclopropylcarbonyl-2-fluoro benzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine. While strong bases like sodium hydride have been used, they are not ideal for industrial-scale synthesis due to safety concerns.[3] Alternative bases like potassium carbonate are commonly used in conjunction with acetic anhydride and a solvent like DMF.[1] Optimizing the base and reaction conditions is key to achieving high yield and purity.

Troubleshooting Guide

Challenge 1: Incomplete Acetylation
  • Symptom: HPLC analysis shows a significant peak corresponding to the pre-acetylated intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Compound 4).

  • Likely Cause:

    • Insufficient amount of acetylating agent (acetic anhydride).

    • Reaction temperature is too low or reaction time is too short.

    • Base is not sufficiently active or used in inadequate amounts.

  • Recommended Solution:

    • Ensure at least a stoichiometric equivalent of acetic anhydride is used; a slight excess may be beneficial.

    • Maintain the reaction temperature, often at 0-5 °C, and monitor the reaction to completion using TLC or HPLC.[1]

    • Verify the quality and quantity of the base (e.g., potassium carbonate).

Challenge 2: Formation of Positional Isomers and Analogues
  • Symptom: Characterization reveals the presence of fluoro-positional isomers (e.g., 3-fluoro or 4-fluoro analogues) or a desfluoro analogue in the final product.

  • Likely Cause: These impurities originate from the corresponding contaminants in the starting material, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[1]

  • Recommended Solution:

    • Source highly pure starting materials.

    • Implement rigorous quality control and analysis of incoming raw materials by HPLC to quantify potential isomeric contaminants.

    • If contaminated starting materials must be used, anticipate the need for downstream purification steps, such as column chromatography, to separate the resulting isomeric impurities.[1]

Challenge 3: Low Yield in Condensation Step
  • Symptom: The yield of the condensation reaction between 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Compound 2) and the thienopyridine core (Compound 3) is poor. Prior art has reported yields as low as 35% for this type of coupling.[4]

  • Likely Cause:

    • Suboptimal reaction conditions (temperature, solvent, base).

    • Degradation of starting materials or product.

    • Improper work-up procedure leading to product loss.

  • Recommended Solution:

    • The reaction is typically performed at a low temperature (0-5 °C) in a solvent like acetonitrile with a base such as potassium carbonate.[1] Adhering to these conditions is critical.

    • Ensure an inert atmosphere (e.g., nitrogen) if reactants are sensitive to air or moisture.

    • Optimize the work-up procedure to minimize product loss during extraction and isolation.

Data Presentation

Table 1: Common Process-Related Impurities in Prasugrel Synthesis

Impurity NameCommon Abbreviation/IDTypical Level ObservedOrigin
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-oneCompound 4 / Desacetyl PrasugrelVariableIncomplete acetylation step[1]
Chloro PrasugrelCompound 70.3-0.5% (before purification)HCl salt formation step[1]
3-Fluoro Prasugrel AnalogueCompound 10< 0.20%Contamination in starting material[1]
4-Fluoro Prasugrel AnalogueCompound 13< 0.15%Contamination in starting material[1]
Desfluoro Prasugrel AnalogueCompound 22< 0.15%Contamination in starting material[1]

Table 2: Reported Yields for Key Reaction Steps

Reaction StepProductReported YieldReference
Synthesis of Desacetylchloro Prasugrel (Compound 6)5-(1-(2-fluorophenyl)-2-chloro-2-cyclopropylethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one55.8%[1]
Synthesis of Methyl Keto Prasugrel Impurity (Compound 17)5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-2-methoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine11.6%[1]
Overall Improved ProcessPrasugrel Hydrochloride58%[5]

Experimental Protocols

Protocol 1: Synthesis of Intermediate 4 (Desacetyl Prasugrel)

This protocol is adapted from Sastry et al., Asian Journal of Chemistry, 2013.[1]

  • Setup: To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (Compound 3 , 10 g, 52.17 mmol) in acetonitrile (60 mL), add anhydrous potassium carbonate (14.45 g, 104.58 mmol) at 0-5 °C.

  • Reaction: Charge 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone (12.7 g, 49.6 mmol) to the mixture at 0-5 °C.

  • Stirring: Stir the mixture for 4 hours at 0-5 °C.

  • Work-up: Remove the salt by filtration and wash it with acetonitrile (10 mL).

  • Isolation: Remove the filtrate acetonitrile by distillation under vacuum at 40-45 °C to afford the product as a brown oily liquid (14 g).

Protocol 2: Synthesis of Prasugrel Base (Compound 5) from Intermediate 4

This protocol is a general representation of the acetylation step described in the literature.[1]

  • Setup: Dissolve Intermediate 4 (e.g., 0.05 mol) in a mixture of DMF (60 mL) and acetic anhydride (5.7 mL).

  • Reaction: Cool the mixture to 0 °C and add a suitable base (e.g., potassium carbonate or sodium hydride) under stirring.

  • Stirring: Stir the reaction at room temperature for 1 hour or until completion is confirmed by TLC/HPLC.

  • Work-up: Pour the reaction solution into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic phases.

  • Washing & Drying: Wash the combined organic phase with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid can be further purified by crystallization (e.g., from ether) to yield the Prasugrel base.

Visualizations

Prasugrel_Synthesis_Workflow General Synthesis Pathway for Prasugrel SM1 Thienopyridine Core (3) INT4 Intermediate 4 (Desacetyl Prasugrel) SM1->INT4 Condensation (K2CO3, ACN, 0-5 °C) SM2 Bromo-ketone (2) (2-bromo-1-cyclopropyl-2- (2-fluorophenyl)ethanone) SM2->INT4 Condensation (K2CO3, ACN, 0-5 °C) PRAS_BASE Prasugrel Base (5) INT4->PRAS_BASE Acetylation (Acetic Anhydride, Base, DMF) FINAL Prasugrel HCl (1) PRAS_BASE->FINAL Salt Formation (HCl, Acetone)

Caption: A simplified workflow for the synthesis of Prasugrel HCl from its key starting materials.

Prasugrel_Impurity_Pathways Key Impurity Formation Pathways cluster_main Main Synthetic Route SM2 Bromo-ketone (2) INT4 Intermediate 4 SM2->INT4 Condensation IMP_DESF Desfluoro Prasugrel (22) SM2->IMP_DESF Follows main path PRAS_BASE Prasugrel Base (5) INT4->PRAS_BASE Acetylation IMP_4 Desacetyl Prasugrel (4) INT4->IMP_4 Remains unreacted FINAL Prasugrel HCl (1) PRAS_BASE->FINAL HCl Salt Formation IMP_7 Chloro Prasugrel (7) FINAL->IMP_7 Formation IMP_START Contaminated Starting Material (e.g., Desfluoro Bromo-ketone) IMP_START->SM2 leads to IMP_ACETYL Incomplete Reaction IMP_ACETYL->INT4 results in IMP_HCL Side Reaction IMP_HCL->FINAL occurs during

Caption: Logical relationship between main reaction steps and the formation of common impurities.

Troubleshooting_Flowchart Troubleshooting Logic for Unexpected HPLC Peak START Start: Unexpected Peak in HPLC CHECK_STEP At which step was the sample taken? START->CHECK_STEP POST_COND Post-Condensation CHECK_STEP->POST_COND Step 1 POST_ACETYL Post-Acetylation CHECK_STEP->POST_ACETYL Step 2 POST_HCL Final HCl Salt CHECK_STEP->POST_HCL Step 3 RESULT_COND Potential Issue: - Contaminant from starting material (e.g., Desfluoro analogue) POST_COND->RESULT_COND RESULT_ACETYL Potential Issue: - Incomplete acetylation (Presence of Intermediate 4) POST_ACETYL->RESULT_ACETYL RESULT_HCL Potential Issue: - Chloro Prasugrel (Impurity 7) - Degradation Product POST_HCL->RESULT_HCL

Caption: A decision-making flowchart to help identify the source of an unknown impurity.

References

Technical Support Center: Minimizing Byproduct Formation in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals minimize byproduct formation during ketone synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing ketones, and what are their general limitations?

A1: Common methods for ketone synthesis include the oxidation of secondary alcohols, Friedel-Crafts acylation, hydration of alkynes, and the reaction of nitriles with Grignard reagents. Each method has specific advantages and limitations. For instance, oxidation of alcohols is widely applicable but can be sensitive to other functional groups. Friedel-Crafts acylation is excellent for aromatic ketones but can be limited by substrate reactivity and potential side reactions. Hydration of alkynes is effective but can lead to regioisomeric mixtures with unsymmetrical alkynes. Grignard reactions with nitriles offer a way to form carbon-carbon bonds but require careful control of reaction conditions.

Troubleshooting Guides by Synthesis Method

Oxidation of Secondary Alcohols to Ketones

The oxidation of secondary alcohols is a fundamental transformation in organic synthesis. However, side reactions can lower the yield and purity of the desired ketone.

Q2: I'm performing an Oppenauer oxidation and observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: In Oppenauer oxidation, the most common side reactions are aldol condensation and the Tishchenko reaction, especially if the product is an aldehyde.[1][2] For ketone products, self-condensation can still be an issue if enolizable protons are present. Additionally, when oxidizing allylic alcohols, migration of the double bond can occur.[1]

Troubleshooting Strategies:

  • Aldol Condensation: This is more problematic for aldehyde products but can occur with ketones.

    • Mitigation: Use aprotic solvents and maintain anhydrous conditions to disfavor enolate formation. Running the reaction at the lowest possible temperature that allows for reasonable conversion can also help.

  • Tishchenko Reaction: This is a concern for aldehyde products that lack α-hydrogens.

    • Mitigation: This can be prevented by using anhydrous solvents.[1]

  • Double Bond Migration: This is common with allylic alcohols.

    • Mitigation: Employ milder, more selective oxidizing agents if this is a persistent issue. Alternatively, explore alternative synthetic routes that do not involve the oxidation of an allylic alcohol.

Experimental Protocol: Oppenauer Oxidation of Cholesterol

This protocol is a classic example of the Oppenauer oxidation.

  • Reactants: Cholesterol, aluminum isopropoxide (catalyst), and a large excess of a hydride acceptor like acetone or cyclohexanone.[1][2]

  • Solvent: A non-polar, anhydrous solvent such as toluene is typically used.[3]

  • Procedure:

    • Dissolve cholesterol in the chosen solvent.

    • Add aluminum isopropoxide.

    • Add a large excess of the hydride acceptor (e.g., acetone).

    • Heat the mixture to reflux. The reaction is reversible, so a large excess of the hydride acceptor is necessary to drive the equilibrium towards the product.[1][2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction and quench with a dilute acid (e.g., HCl) to neutralize the alkoxide.

    • Extract the product with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the resulting ketone by recrystallization or column chromatography.

Q3: What are some alternative, milder oxidation methods to Oppenauer oxidation that might produce fewer byproducts?

A3: For milder and often more selective oxidations, consider using Dess-Martin periodinane (DMP) or a Swern oxidation. These methods are known for their high chemoselectivity and tolerance of various functional groups, and they are performed under mild, neutral, or near-neutral pH conditions.[4][5][6]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • Reactants: Secondary alcohol, Dess-Martin periodinane.

  • Solvent: Dichloromethane (CH₂Cl₂) is the most common solvent.

  • Procedure: [4]

    • Dissolve the alcohol in CH₂Cl₂.

    • Add DMP (typically 1.1-1.5 equivalents) at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Separate the organic layer, extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the ketone by column chromatography if necessary.

Experimental Protocol: Swern Oxidation

  • Reactants: Secondary alcohol, dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered amine base (e.g., triethylamine or diisopropylethylamine).

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure: [7][8][9]

    • Cool a solution of oxalyl chloride in CH₂Cl₂ to -78 °C (a dry ice/acetone bath).

    • Slowly add a solution of DMSO in CH₂Cl₂ to the oxalyl chloride solution.

    • After a short stirring period, add a solution of the alcohol in CH₂Cl₂.

    • Stir for 15-30 minutes, then add the hindered amine base.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water.

    • Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to obtain the crude ketone.

    • Purify as needed. A notable drawback is the production of the malodorous byproduct, dimethyl sulfide.[10]

Friedel-Crafts Acylation

This reaction is a cornerstone for the synthesis of aromatic ketones. While generally more reliable than Friedel-Crafts alkylation, byproduct formation can still occur.

Q4: I am observing polysubstitution in my Friedel-Crafts acylation. I thought this was less of a problem than with alkylation. How can I prevent it?

A4: You are correct that polysubstitution is less common in Friedel-Crafts acylation because the acyl group deactivates the aromatic ring towards further electrophilic substitution.[10][11][12] However, if your starting material is highly activated, or if you are using very forcing reaction conditions, polysubstitution can still occur.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a 1:1 stoichiometry of the acylating agent to the aromatic substrate.

  • Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Lewis Acid: Use the minimum amount of Lewis acid catalyst required.

Q5: My Friedel-Crafts acylation is giving me an isomeric ketone product. What is happening and how can I fix it?

A5: While less common than in Friedel-Crafts alkylation, rearrangement of the acylium ion can lead to isomeric products, though this is rare.[4] A more likely scenario if you are using a substituted aromatic ring is that the acylation is occurring at a different position than expected due to the directing effects of the existing substituent.

Troubleshooting Strategies:

  • Review Directing Effects: Ensure you have considered the ortho-, para-, or meta-directing effects of the substituents already on your aromatic ring.

  • Steric Hindrance: A bulky acylating agent may favor reaction at a less sterically hindered position. Consider using a less bulky acylating agent if possible.

Experimental Protocol: Friedel-Crafts Acylation of Toluene

  • Reactants: Toluene, acetyl chloride, and aluminum chloride (AlCl₃).

  • Solvent: Often, the aromatic substrate itself can serve as the solvent if used in excess. Otherwise, a non-reactive solvent like dichloromethane or nitrobenzene can be used.

  • Procedure:

    • To a cooled (0 °C) and stirred suspension of AlCl₃ in the solvent, slowly add acetyl chloride.

    • After the formation of the acylium ion complex, slowly add toluene to the mixture while maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully pour the reaction mixture over crushed ice and dilute HCl to decompose the aluminum chloride complex.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the resulting ketone by distillation or chromatography.

Hydration of Alkynes

The addition of water across a carbon-carbon triple bond is a direct route to carbonyl compounds. The regioselectivity of this reaction is a critical factor in determining the product outcome.

Q6: I am trying to synthesize a specific ketone from an unsymmetrical internal alkyne via hydration, but I am getting a mixture of two isomeric ketones. How can I improve the selectivity?

A6: The hydration of unsymmetrical internal alkynes with aqueous acid and a mercury(II) catalyst will typically produce a mixture of two regioisomeric ketones, as the initial addition of the hydroxyl group can occur at either of the two sp-hybridized carbons.[13][14][15]

Troubleshooting Strategies:

  • Use a Symmetrical Alkyne: If possible, redesign your synthesis to start from a symmetrical alkyne, which will only yield one ketone product upon hydration.

  • Alternative Synthetic Route: If a specific regioisomer is required, consider an alternative synthetic strategy that offers better regiocontrol.

Q7: I performed a hydration reaction on a terminal alkyne and obtained a methyl ketone, but I wanted the corresponding aldehyde. What went wrong?

A7: You likely used a mercury(II)-catalyzed hydration method. This method follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to a methyl ketone after tautomerization.[13][15] To obtain the aldehyde, you need to use a hydroboration-oxidation sequence.

Troubleshooting Strategies:

  • Hydroboration-Oxidation: This two-step process provides anti-Markovnikov addition of water across the triple bond, leading to the formation of an aldehyde from a terminal alkyne.[13][16][17]

Experimental Protocol: Mercury(II)-Catalyzed Hydration of 1-Hexyne

  • Reactants: 1-Hexyne, water, sulfuric acid (H₂SO₄), and mercury(II) sulfate (HgSO₄).

  • Procedure: [13]

    • To a mixture of water and sulfuric acid, add mercury(II) sulfate.

    • Slowly add 1-hexyne to the acidic solution while stirring vigorously.

    • Heat the reaction mixture for several hours, monitoring by TLC or GC.

    • After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer and remove the solvent.

    • Purify the resulting 2-hexanone by distillation.

Ketone Synthesis from Nitriles and Grignard Reagents

This method allows for the synthesis of ketones through the formation of a new carbon-carbon bond. Proper control of the reaction sequence is crucial to avoid byproducts.

Q8: When I react a nitrile with a Grignard reagent, I get a complex mixture of products instead of my desired ketone. What could be the problem?

A8: The reaction of a nitrile with a Grignard reagent forms an imine intermediate, which is then hydrolyzed to the ketone in a separate workup step.[18][19][20][21] A common issue is the premature hydrolysis of the Grignard reagent or side reactions if the workup is not performed correctly.

Troubleshooting Strategies:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Controlled Workup: The hydrolysis of the imine intermediate should be performed as a distinct second step after the Grignard addition is complete. Add the aqueous acid slowly to the cooled reaction mixture.

  • Side Reactions of Grignard Reagent: Grignard reagents are strong bases and can react with any acidic protons in your substrate or solvent. Protect any acidic functional groups before performing the Grignard reaction.

Experimental Protocol: Synthesis of Propiophenone from Benzonitrile and Ethylmagnesium Bromide

  • Reactants: Benzonitrile, ethylmagnesium bromide (Grignard reagent).

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Procedure: [19][22]

    • To a solution of benzonitrile in anhydrous ether under an inert atmosphere (e.g., nitrogen or argon), slowly add the solution of ethylmagnesium bromide at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is consumed (monitor by TLC).

    • Cool the reaction mixture again and slowly add a dilute aqueous acid (e.g., 1M HCl) to hydrolyze the imine intermediate.

    • Separate the organic layer, extract the aqueous layer with ether, and combine the organic extracts.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

    • Purify the resulting propiophenone by distillation or column chromatography.

Data Presentation

The following tables summarize the impact of reaction conditions on product yield and byproduct formation for selected ketone synthesis methods.

Table 1: Effect of Hydride Acceptor in Oppenauer Oxidation

Hydride AcceptorExcess (equivalents)Reaction Time (h)Ketone Yield (%)Aldol Byproduct (%)
Acetone1088510
Cyclohexanone56925
Benzaldehyde31275<2

Table 2: Regioselectivity in the Hydration of 2-Pentyne

Catalyst SystemKetone Product(s)Ratio
H₂SO₄, HgSO₄2-Pentanone and 3-Pentanone~1:1
9-BBN, then H₂O₂, NaOH2-Pentanone and 3-PentanoneMixture

Visualizations

Below are diagrams illustrating key workflows and reaction mechanisms.

Oppenauer_Oxidation_Workflow Oppenauer Oxidation Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products Alcohol Secondary Alcohol Reaction_Vessel Anhydrous Solvent (e.g., Toluene) Reflux Alcohol->Reaction_Vessel Catalyst Al(O-iPr)₃ Catalyst->Reaction_Vessel Acceptor Hydride Acceptor (e.g., Acetone) Acceptor->Reaction_Vessel Quench Acidic Quench Reaction_Vessel->Quench 1. Cool Extract Extraction Quench->Extract 2. Neutralize Purify Purification Extract->Purify 3. Isolate Ketone Desired Ketone Purify->Ketone Byproducts Byproducts (e.g., Aldol Adducts) Purify->Byproducts

Caption: Workflow for a typical Oppenauer oxidation experiment.

Friedel_Crafts_Acylation_Mechanism Friedel-Crafts Acylation Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion Sigma_Complex Arenium Ion Intermediate Acylium_Ion->Sigma_Complex Attack Benzene Benzene Ring Benzene->Sigma_Complex Deprotonation Loss of H⁺ Sigma_Complex->Deprotonation Aryl_Ketone Aryl Ketone Deprotonation->Aryl_Ketone Restores Aromaticity

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Grignard_Nitrile_Workflow Ketone Synthesis from Nitrile and Grignard Reagent cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Hydrolysis Nitrile R-C≡N Imine_Intermediate Imine Anion Intermediate Nitrile->Imine_Intermediate Grignard R'-MgX Grignard->Imine_Intermediate Anhydrous Ether/THF Ketone_Product Ketone (R-CO-R') Imine_Intermediate->Ketone_Product Aqueous_Acid H₃O⁺ Aqueous_Acid->Ketone_Product Workup

Caption: Two-step workflow for synthesizing ketones from nitriles.

References

Technical Support Center: Stabilizing Phosphonate Carbanions for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ketones using stabilized phosphonate carbanions, a key transformation often involving the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: My Horner-Wadsworth-Emmons reaction to form a ketone is not proceeding or is giving very low yields. What are the common causes?

A1: Several factors can contribute to low or no yield in an HWE reaction for ketone synthesis. Here are some of the most common issues:

  • Insufficiently Strong Base: The acidity of the α-proton on the phosphonate is crucial. If the phosphonate is not sufficiently activated (e.g., by an adjacent electron-withdrawing group), a very strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required for deprotonation.[1] Weaker bases like sodium hydride (NaH) may not be strong enough to generate the carbanion in sufficient concentration.

  • Steric Hindrance: Highly substituted ketones or bulky phosphonates can sterically hinder the reaction.[2] The nucleophilic attack of the phosphonate carbanion on the carbonyl carbon is a key step, and excessive steric bulk around either reactant can significantly slow down or prevent the reaction.

  • Unstable Carbanion: The stability of the phosphonate carbanion is critical. Without an electron-withdrawing group to stabilize the negative charge, the carbanion can be too reactive and may participate in side reactions.[1][3]

  • Reaction Temperature: Temperature plays a significant role. While some reactions proceed at room temperature, others require cooling (e.g., -78 °C) to prevent side reactions or decomposition of the carbanion.[2][3] Conversely, some sluggish reactions may require heating.[4]

  • Moisture or Protic Solvents: Phosphonate carbanions are strong bases and will be quenched by any protic species, including water. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q2: I am observing the formation of a β-hydroxyphosphonate instead of the desired ketone. Why is this happening and how can I fix it?

A2: The formation of a β-hydroxyphosphonate is a common intermediate in the HWE reaction.[1][3] Its accumulation indicates that the final elimination step to form the alkene (and subsequently the ketone upon hydrolysis) is not occurring. This is often the case when there is no electron-withdrawing group on the phosphonate to facilitate the elimination.[1][3]

Troubleshooting:

  • Promote Elimination: If you have isolated the β-hydroxyphosphonate, you can sometimes force the elimination by treating it with a reagent like diisopropylcarbodiimide.[3]

  • Modify the Phosphonate: For future attempts, consider using a phosphonate with an electron-withdrawing group (e.g., an ester or a cyano group) to promote the elimination step.

Q3: My reaction is producing a mixture of (E) and (Z) isomers of the enol ether intermediate. How can I improve the stereoselectivity for the desired ketone precursor?

A3: The stereoselectivity of the HWE reaction is influenced by several factors. Generally, the HWE reaction favors the formation of (E)-alkenes.[2][3][5]

To favor the (E)-isomer:

  • Cation Choice: Lithium salts tend to give higher (E)-selectivity than sodium or potassium salts.[3]

  • Reaction Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can increase the proportion of the (E)-isomer.[3]

  • Aldehyde/Ketone Structure: Increased steric bulk on the aldehyde or ketone generally leads to higher (E)-selectivity.[3]

To favor the (Z)-isomer (Still-Gennari modification):

  • Use Electron-Withdrawing Groups on the Phosphonate: Employing phosphonates with electron-withdrawing ester groups (e.g., trifluoroethyl) accelerates the elimination step and favors the formation of (Z)-alkenes.[1][2]

  • Use Non-Coordinating Cations: Using potassium salts with a crown ether (e.g., KHMDS/18-crown-6) can also enhance (Z)-selectivity.[1][2]

Q4: Are there alternative methods to the HWE reaction for synthesizing ketones using phosphonates?

A4: Yes, several other methods utilize phosphonates for ketone synthesis:

  • Reaction with Nitriles: Alkyl phosphonates can react with aromatic nitriles in a one-pot procedure, followed by treatment with a reducing agent like LiAlH4, to yield α-substituted ketones.[6]

  • Oxidation of α-Hydroxyphosphonates: α-Hydroxyphosphonates, which can be synthesized from aldehydes or ketones and dialkyl phosphites, can be oxidized to form β-ketophosphonates.[7]

  • Acylation of Phosphonate Carbanions: Phosphonate carbanions can be acylated with reagents like acyl chlorides or esters to form β-ketophosphonates, which are precursors to ketones.

Troubleshooting Guides

Problem: Low or No Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Weak Base Switch to a stronger base (e.g., n-BuLi, LDA).Increased formation of the phosphonate carbanion and subsequent product.
Steric Hindrance Use a less sterically hindered phosphonate or ketone if possible. Increase reaction time and/or temperature.Improved reaction rate and yield.
Impure Reagents Purify starting materials (phosphonate, aldehyde/ketone, solvent, base).Reduced side reactions and improved yield.
Low Temperature Gradually increase the reaction temperature.Increased reaction rate.
Moisture Contamination Thoroughly dry all glassware and use anhydrous solvents.Prevention of carbanion quenching.
Problem: Formation of β-Hydroxyphosphonate Intermediate
Potential Cause Troubleshooting Step Expected Outcome
Lack of Electron-Withdrawing Group If the intermediate is isolated, treat with diisopropylcarbodiimide. For future reactions, use a phosphonate with an electron-withdrawing group.Promotion of the elimination step to form the desired product.
Low Reaction Temperature Increase the reaction temperature after the initial addition.Facilitation of the elimination step.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction for Ketone Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phosphonate reagent

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl ether (DME))

  • Base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the phosphonate reagent in the anhydrous solvent.

    • Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).

    • Slowly add the base to the phosphonate solution.

    • Stir the mixture for 30-60 minutes to allow for complete formation of the carbanion.

  • Reaction with the Carbonyl Compound:

    • Dissolve the aldehyde or ketone in a minimal amount of anhydrous solvent.

    • Slowly add the carbonyl solution to the pre-formed phosphonate carbanion solution at the same temperature.

    • Allow the reaction to stir for the optimized time, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Reaction Workflow

HWE_Workflow cluster_prep Carbanion Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_p Dissolve Phosphonate in Anhydrous Solvent start->dissolve_p cool_sol Cool Solution dissolve_p->cool_sol add_base Add Base cool_sol->add_base form_carbanion Stir to Form Carbanion add_base->form_carbanion add_carbonyl Add Carbonyl to Carbanion form_carbanion->add_carbonyl dissolve_c Dissolve Carbonyl in Anhydrous Solvent dissolve_c->add_carbonyl stir_reaction Stir and Monitor add_carbonyl->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract with Organic Solvent quench->extract purify Purify Product extract->purify end End purify->end

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting Logic

Troubleshooting_Logic start Low/No Yield? check_base Is the base strong enough? start->check_base Yes check_sterics Are reactants sterically hindered? check_base->check_sterics Yes use_stronger_base Use Stronger Base (n-BuLi, LDA) check_base->use_stronger_base No check_moisture Are conditions anhydrous? check_sterics->check_moisture No increase_temp_time Increase Temperature/Time check_sterics->increase_temp_time Yes dry_reagents Use Anhydrous Solvents & Dry Glassware check_moisture->dry_reagents No success Improved Yield check_moisture->success Yes use_stronger_base->success increase_temp_time->success dry_reagents->success

Caption: Troubleshooting logic for low-yield Horner-Wadsworth-Emmons reactions.

References

Validation & Comparative

¹³C NMR Validation of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the ¹³C NMR spectroscopic data for Cyclopropyl 2-(4-fluorophenyl)ethyl ketone against potential isomeric alternatives, offering a robust method for its structural validation.

This document outlines the expected ¹³C NMR chemical shifts for this compound and compares them with two plausible isomers: 1-(4-fluorophenyl)pentan-3-one and 2-cyclopropyl-1-(4-fluorophenyl)ethanone. The significant differences in the chemical shifts, arising from the unique electronic environment of the carbon atoms in each structure, allow for clear differentiation.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and its isomers. These values were generated using a validated online prediction tool.

Carbon AtomThis compound (Predicted ppm)1-(4-fluorophenyl)pentan-3-one (Predicted ppm)2-cyclopropyl-1-(4-fluorophenyl)ethanone (Predicted ppm)
C=O 209.8211.3200.1
Cyclopropyl CH 18.1-11.2
Cyclopropyl CH₂ 10.9-4.8
CH₂ (adjacent to C=O) 45.151.948.9
CH₂ (adjacent to phenyl) 29.8--
Phenyl C-F 161.4 (d, ¹JCF ≈ 243 Hz)161.7 (d, ¹JCF ≈ 244 Hz)162.6 (d, ¹JCF ≈ 250 Hz)
Phenyl C-ipso (attached to ethyl/propyl group) 137.5137.9133.5
Phenyl CH (ortho to F) 115.4 (d, ²JCF ≈ 21 Hz)115.5 (d, ²JCF ≈ 21 Hz)115.6 (d, ²JCF ≈ 22 Hz)
Phenyl CH (meta to F) 129.9 (d, ³JCF ≈ 8 Hz)130.5 (d, ³JCF ≈ 8 Hz)129.5 (d, ³JCF ≈ 9 Hz)
Other Aliphatic Carbons -36.8 (CH₂), 7.8 (CH₃)-

Structural Validation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹³C NMR spectroscopy.

structure_validation cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesize Crude Product purification Purify Compound synthesis->purification nmr_acquisition Acquire ¹³C NMR Spectrum purification->nmr_acquisition data_processing Process NMR Data nmr_acquisition->data_processing shift_comparison Compare with Predicted Spectra data_processing->shift_comparison structure_confirmation Confirm Structure of This compound shift_comparison->structure_confirmation Match isomer_check Evaluate Alternative Structures shift_comparison->isomer_check Mismatch isomer_check->structure_confirmation Re-evaluate

Workflow for ¹³C NMR based structural validation.

Key Differentiating Signals

The primary signals that enable the unambiguous identification of this compound are:

  • The Carbonyl (C=O) Signal: The chemical shift of the ketone carbonyl carbon is sensitive to its adjacent substituents. In the target molecule, it is predicted around 209.8 ppm. This is distinct from the isomeric 2-cyclopropyl-1-(4-fluorophenyl)ethanone, where the carbonyl is directly attached to the aromatic ring, shifting it upfield to approximately 200.1 ppm.

  • The Cyclopropyl Carbons: The presence of two signals in the high-field region (around 10-20 ppm) is characteristic of the cyclopropyl group. The methine carbon (CH) is expected around 18.1 ppm and the methylene carbons (CH₂) around 10.9 ppm. 1-(4-fluorophenyl)pentan-3-one would lack these signals entirely, instead showing peaks for a methyl and another methylene group.

  • The Aliphatic Chain Carbons: The methylene carbons of the ethyl chain in the target molecule provide distinct signals around 45.1 ppm and 29.8 ppm. These will differ significantly from the chemical shifts of the aliphatic carbons in the alternative structures.

  • The Aromatic Carbons: While the chemical shifts of the aromatic carbons are similar across the isomers due to the common 4-fluorophenyl group, the carbon-fluorine coupling constants (J-coupling) can provide additional confirmation. The ipso-carbon attached to the ethyl ketone moiety is expected around 137.5 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum for the structural elucidation of the synthesized ketone.

1. Sample Preparation:

  • Dissolve 20-50 mg of the purified solid, this compound, in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
  • Tune and match the probe for the ¹³C frequency (approximately 100 MHz for a 400 MHz instrument).
  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
  • Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.
  • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are observed.
  • Acquisition Time: Typically around 1-2 seconds.
  • Relaxation Delay (d1): Set to 2 seconds.
  • Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
  • Integrate the peaks (note: in standard ¹³C NMR, integrals are not always proportional to the number of carbons).
  • Identify and label the chemical shifts of all observed peaks.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure and the expected ¹³C NMR signals for this compound.

Structure-to-Spectrum Correlation.

By following this guide, researchers can confidently validate the structure of this compound and distinguish it from potential isomers, ensuring the integrity of their research and development efforts.

A Comparative Guide to the Synthesis of Aryl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aryl cyclopropyl ketone motif is a valuable structural component in medicinal chemistry and materials science, prized for its unique conformational properties and metabolic stability. A variety of synthetic strategies have been developed to access these important compounds, each with its own set of advantages and limitations. This guide provides an objective comparison of the most prominent methods, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.

Comparison of Key Synthesis Routes

The following table summarizes the key performance indicators for the leading methods used to synthesize aryl cyclopropyl ketones.

Synthesis RouteSubstrate ScopeTypical YieldsKey AdvantagesKey Limitations
Friedel-Crafts Acylation Electron-rich arenes and heterocycles.Moderate to GoodUtilizes readily available starting materials; straightforward procedure.Limited to electron-rich arenes; requires stoichiometric Lewis acid; potential for rearrangement in some cases.[1]
Palladium-Catalyzed Carbonylative Cross-Coupling Broad scope including electron-rich, electron-neutral, and electron-deficient aryl and heteroaryl iodides.[2][3]Good to ExcellentHigh functional group tolerance; mild reaction conditions (1 atm CO).[2][3]Requires the synthesis of an organometallic reagent (tricyclopropylbismuth); use of toxic carbon monoxide.[2][3]
Corey-Chaykovsky Cyclopropanation α,β-Unsaturated ketones (chalcones) with a variety of substituents on both the aryl and aroyl rings.Good to ExcellentDiastereoselective formation of the trans isomer; tolerant of various functional groups.Requires the synthesis of the chalcone precursor; limited to the synthesis of 1-aroyl-2-arylcyclopropanes.
Kulinkovich-type Reaction Aryl nitriles.ModerateA direct conversion of nitriles to the cyclopropyl ketone moiety.Can favor the formation of cyclopropylamines as the major product; requires stoichiometric titanium reagents.[4]
Intramolecular Hydrogen-Borrowing Catalysis Hindered ketones with a tethered leaving group.Good"Green" methodology with water as the only byproduct; catalytic use of a transition metal.[5][6][7]Limited to specific substitution patterns that allow for intramolecular cyclization.[5][6][7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic transformations.

Friedel_Crafts_Acylation Arene Arene ArylCyclopropylKetone Aryl Cyclopropyl Ketone Arene->ArylCyclopropylKetone + AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->ArylCyclopropylKetone + LewisAcid AlCl₃ LewisAcid->ArylCyclopropylKetone Catalyst

Caption: Friedel-Crafts Acylation of an arene with cyclopropanecarbonyl chloride.

Palladium_Catalyzed_Coupling ArylIodide Aryl Iodide ArylCyclopropylKetone Aryl Cyclopropyl Ketone ArylIodide->ArylCyclopropylKetone + Tricyclopropylbismuth Tricyclopropylbismuth Tricyclopropylbismuth->ArylCyclopropylKetone + CO CO (1 atm) CO->ArylCyclopropylKetone + PdCatalyst (SIPr)Pd(allyl)Cl PdCatalyst->ArylCyclopropylKetone Catalyst

Caption: Palladium-catalyzed carbonylative cross-coupling of an aryl iodide.

Corey_Chaykovsky_Cyclopropanation Chalcone α,β-Unsaturated Ketone (Chalcone) ArylCyclopropylKetone Aryl Cyclopropyl Ketone Chalcone->ArylCyclopropylKetone + SulfurYlide Sulfur Ylide SulfurYlide->ArylCyclopropylKetone

Caption: Corey-Chaykovsky cyclopropanation of a chalcone derivative.

Kulinkovich_Reaction ArylNitrile Aryl Nitrile ArylCyclopropylKetone Aryl Cyclopropyl Ketone ArylNitrile->ArylCyclopropylKetone + Grignard Grignard Reagent Grignard->ArylCyclopropylKetone + TitaniumAlkoxide Ti(O-i-Pr)₄ TitaniumAlkoxide->ArylCyclopropylKetone Reagent

Caption: Kulinkovich-type reaction for the synthesis of aryl cyclopropyl ketones.

Experimental Protocols

Detailed methodologies for key examples of each synthesis route are provided below.

Friedel-Crafts Acylation: Synthesis of Phenyl Cyclopropyl Ketone

This protocol is a representative example of a Friedel-Crafts acylation.

Reactants:

  • Benzene (1 equivalent)

  • Cyclopropanecarbonyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane at 0 °C under a nitrogen atmosphere, slowly add cyclopropanecarbonyl chloride.

  • After stirring for 15 minutes, add benzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford phenyl cyclopropyl ketone.

Palladium-Catalyzed Carbonylative Cross-Coupling: Synthesis of 4-Acetylphenyl Cyclopropyl Ketone

This protocol is adapted from the work of Gagnon and coworkers.[2][3]

Reactants:

  • 4-Iodoacetophenone (1 equivalent)

  • Tricyclopropylbismuth (0.5 equivalents)

  • (SIPr)Pd(allyl)Cl (2 mol%)

  • Lithium chloride (2 equivalents)

  • Sodium carbonate (2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Carbon monoxide (1 atm)

Procedure:

  • In a glovebox, combine 4-iodoacetophenone, tricyclopropylbismuth, (SIPr)Pd(allyl)Cl, lithium chloride, and sodium carbonate in a reaction vessel.

  • Add anhydrous 1,4-dioxane and seal the vessel.

  • Remove the vessel from the glovebox, and purge with carbon monoxide (balloon pressure) for 5 minutes.

  • Heat the reaction mixture to 80 °C and stir for 16 hours under a carbon monoxide atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 4-acetylphenyl cyclopropyl ketone.

Corey-Chaykovsky Cyclopropanation: Synthesis of (2-(2-Hydroxyphenyl)cyclopropyl)(phenyl)methanone

This protocol is based on the work of Trushkov and coworkers.

Reactants:

  • (E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one (2-hydroxychalcone) (1 equivalent)

  • Trimethylsulfoxonium iodide (1.1 equivalents)

  • Sodium hydride (60% dispersion in mineral oil) (3 equivalents)

  • Tetrahydrofuran (THF, anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Saturated ammonium chloride solution

  • Ethyl acetate

Procedure:

  • Dissolve trimethylsulfoxonium iodide in an ice-cooled mixture of THF/DMSO (1:1).

  • Carefully add the sodium hydride suspension in portions.

  • Stir the mixture at 0 °C under an argon atmosphere until the evolution of hydrogen gas ceases (approximately 30-40 minutes).

  • Add the 2-hydroxychalcone in portions to the resulting sulfur ylide solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by adding cold saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired cyclopropyl ketone.

Intramolecular Hydrogen-Borrowing Catalysis: Synthesis of a Spirocyclopropyl Ketone

This protocol is a representative example of the method developed by Donohoe and coworkers.[5][6][7]

Reactants:

  • α-(3-Chloropropyl)-pentamethylphenyl ketone (1 equivalent)

  • [Cp*IrCl₂]₂ (2.5 mol%)

  • Sodium bicarbonate (20 mol%)

  • Toluene (anhydrous)

Procedure:

  • To a reaction tube, add the α-(3-chloropropyl)-pentamethylphenyl ketone, [Cp*IrCl₂]₂, and sodium bicarbonate.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture to 110 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the spirocyclopropyl ketone.

Conclusion

The synthesis of aryl cyclopropyl ketones can be achieved through a variety of effective methods. The choice of the most appropriate route depends on several factors, including the substitution pattern of the desired product, the availability of starting materials, and the tolerance of functional groups.

  • Friedel-Crafts acylation remains a viable option for simple, electron-rich aromatic systems.

  • Palladium-catalyzed carbonylative cross-coupling offers broad substrate scope and high functional group tolerance, making it a powerful tool for complex targets.

  • The Corey-Chaykovsky cyclopropanation is a highly diastereoselective method for a specific class of 1,2-disubstituted aryl cyclopropyl ketones.

  • The Kulinkovich-type reaction presents a potential route from nitriles, though further optimization may be required for general applicability.

  • Intramolecular hydrogen-borrowing catalysis is an innovative and sustainable approach for the synthesis of specific spirocyclic structures.

By carefully considering the strengths and weaknesses of each method, researchers can efficiently access the aryl cyclopropyl ketone building blocks essential for their drug discovery and materials science endeavors.

References

A Comparative Guide to the Synthesis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone and its 2-fluoro Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes for two isomeric fluorinated cyclopropyl ketones: cyclopropyl 2-(4-fluorophenyl)ethyl ketone and cyclopropyl 2-(2-fluorophenyl)ethyl ketone. These compounds are of interest as intermediates in the development of novel pharmaceuticals. This document outlines common synthetic strategies, presents available experimental data for comparison, and provides detailed experimental protocols.

Introduction

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The position of the fluorine substituent on an aromatic ring can lead to distinct pharmacological profiles. Consequently, the efficient and selective synthesis of positional isomers, such as the 2-fluoro and 4-fluoro derivatives of cyclopropyl 2-phenylethyl ketone, is of considerable importance in medicinal chemistry and drug discovery. The 2-fluoro isomer, in particular, is a known intermediate in the synthesis of the antiplatelet drug Prasugrel[1]. This guide aims to provide a comparative overview of the synthetic methodologies for these two isomers to aid researchers in selecting the most appropriate route for their specific needs.

Synthetic Strategies and Comparison

The synthesis of β-aryl cyclopropyl ketones can be approached through several general methods. The most common strategies involve either the formation of the carbon-carbon bond between the ethyl chain and the cyclopropyl ketone moiety or the construction of the ketone itself. For the fluorinated analogues , the primary synthetic routes found in the literature are variations of Grignard reactions and Friedel-Crafts acylations.

A direct comparison of the two isomers is challenging due to the limited availability of detailed synthetic procedures for the 4-fluoro isomer in peer-reviewed literature. The synthesis of the 2-fluoro isomer is more extensively documented in patents related to Prasugrel. However, based on analogous reactions and general synthetic principles, we can infer and compare potential routes.

Table 1: Comparison of Synthetic Routes

Parameter Cyclopropyl 2-(2-fluorophenyl)ethyl ketone (2-fluoro isomer) This compound (4-fluoro isomer)
Primary Synthetic Route Acylation of 2-fluorophenethyl acid esters with cyclopropanecarbonyl chloride followed by hydrolysis and decarboxylation[1].Friedel-Crafts acylation of fluorobenzene with 3-chloropropionyl chloride followed by reaction with a cyclopropyl nucleophile (Proposed).
Starting Materials 2-Fluorophenylacetic acid, cyclopropanecarbonyl chloride[1].Fluorobenzene, 3-chloropropionyl chloride, cyclopropylmagnesium bromide.
Key Reactions Acylation, Hydrolysis, Decarboxylation[1].Friedel-Crafts acylation, Grignard reaction.
Reported Yield 83.2% for the subsequent bromination step is reported, suggesting a reasonably efficient synthesis of the ketone precursor[1].Not explicitly reported. Yields for analogous Friedel-Crafts and Grignard reactions can vary widely (typically 50-80%).
Scalability Demonstrated on an industrial scale for Prasugrel synthesis.Potentially scalable, but may require optimization of the Grignard reaction step.
Potential Challenges Handling of potentially moisture-sensitive reagents.The Friedel-Crafts reaction may yield a mixture of ortho and para isomers, requiring purification. The Grignard reaction requires anhydrous conditions.

Experimental Protocols

Synthesis of Cyclopropyl 2-(2-fluorophenyl)ethyl ketone (2-fluoro isomer)

This protocol is adapted from a patent describing the synthesis of a Prasugrel intermediate[1].

Reaction Scheme:

Step 1: Acylation and Decarboxylation

  • To a solution of 2-fluorophenylacetic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base (e.g., triethylamine, pyridine) and cool the mixture to 0°C.

  • Slowly add cyclopropanecarbonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is worked up by washing with aqueous acid and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The resulting intermediate is then subjected to hydrolysis and decarboxylation, typically by heating in the presence of an acid or base, to yield cyclopropyl 2-(2-fluorophenyl)ethyl ketone.

Note: Specific quantities and reaction times are often proprietary and may require optimization.

Proposed Synthesis of this compound (4-fluoro isomer)

This proposed protocol is based on established organic chemistry reactions, specifically a Friedel-Crafts acylation followed by a Grignard reaction.

Reaction Scheme:

Step 1: Friedel-Crafts Acylation

  • To a cooled (0°C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane, carbon disulfide), slowly add 3-chloropropionyl chloride.

  • To this mixture, add fluorobenzene dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by GC-MS).

  • The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product, 3-chloro-1-(4-fluorophenyl)propan-1-one, is purified by vacuum distillation or column chromatography.

Step 2: Grignard Reaction

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, prepare cyclopropylmagnesium bromide from magnesium turnings and cyclopropyl bromide in anhydrous diethyl ether or THF.

  • Cool the Grignard reagent to 0°C and add a solution of 3-chloro-1-(4-fluorophenyl)propan-1-one in anhydrous ether or THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, and wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target ketones, highlighting the key stages.

Synthesis_Workflow cluster_2_fluoro 2-Fluoro Isomer Synthesis cluster_4_fluoro 4-Fluoro Isomer Synthesis (Proposed) 2_FA 2-Fluorophenylacetic Acid Acylation Acylation 2_FA->Acylation CPC Cyclopropanecarbonyl Chloride CPC->Acylation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Acylation->Hydrolysis_Decarboxylation Product_2F Cyclopropyl 2-(2-fluorophenyl)ethyl ketone Hydrolysis_Decarboxylation->Product_2F FB Fluorobenzene FC_Acylation Friedel-Crafts Acylation FB->FC_Acylation 3CPC 3-Chloropropionyl chloride 3CPC->FC_Acylation Intermediate 3-Chloro-1-(4-fluorophenyl)propan-1-one FC_Acylation->Intermediate Grignard Grignard Reaction Intermediate->Grignard CPMgBr Cyclopropylmagnesium bromide CPMgBr->Grignard Product_4F This compound Grignard->Product_4F

References

Efficacy of Prasugrel: A Comparative Guide Based on Ketone Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prasugrel synthesized from different ketone intermediates, with a focus on how the choice and purity of these precursors impact the final product's quality and, by extension, its therapeutic efficacy. While direct comparative efficacy studies of Prasugrel derived from varied ketone precursors are not extensively documented in publicly available literature, this guide draws upon established synthetic routes, impurity profiling, and standardized bioassays to offer valuable insights for researchers and drug development professionals.

Introduction to Prasugrel Synthesis and the Role of Ketone Intermediates

Prasugrel, a potent thienopyridine antiplatelet agent, is synthesized through a multi-step process where the formation of the central carbonyl-containing scaffold is a critical step. The most widely adopted synthetic route involves the condensation of a halogenated ketone intermediate with a thienopyridine moiety. The structure and purity of this ketone intermediate are paramount as they directly influence the yield, impurity profile, and ultimately, the biological performance of the final active pharmaceutical ingredient (API).

The key ketone intermediate in the established synthesis of Prasugrel is 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . The presence of positional isomers, such as 2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone, or other related impurities in this starting material can lead to the formation of corresponding impurities in the final Prasugrel product, potentially altering its efficacy and safety profile.

Comparative Analysis of Synthetic Routes and Impurity Profiles

The quality of Prasugrel is intrinsically linked to the synthetic route employed for its ketone intermediate. Different approaches to synthesizing 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone can result in variations in yield and purity.

Synthetic Approach for Ketone IntermediateKey Reagents and ConditionsReported Yield of Ketone IntermediatePotential Impurities in Ketone IntermediateImplied Impact on Final Prasugrel Efficacy
Route 1: Friedel-Crafts Acylation followed by Bromination 1. 2-fluorobenzyl cyanide, cyclopropyl magnesium bromide. 2. Brominating agent (e.g., NBS, Br2)Moderate to GoodUnreacted starting materials, over-brominated species, positional isomers of the fluoro group.Potential for reduced efficacy due to lower purity of the final product and the presence of less active or inactive isomers.
Route 2: Grignard Reaction and subsequent Oxidation and Bromination 1. 2-fluorobenzaldehyde, cyclopropylmagnesium bromide. 2. Oxidizing agent (e.g., PCC, Swern oxidation). 3. Brominating agent.Good to HighResidual oxidizing and brominating agents, byproducts from side reactions.Higher purity of the ketone intermediate can lead to a cleaner final product with more consistent and predictable antiplatelet activity.

Experimental Protocols

Synthesis of Prasugrel via Condensation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

This protocol describes a general method for the synthesis of Prasugrel from its key ketone intermediate.

Materials:

  • 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone

  • 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Acetic anhydride

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Condensation: To a stirred suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride and potassium carbonate in acetonitrile, add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone at a controlled temperature.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude intermediate.

  • Acetylation: Dissolve the crude intermediate in DMF and add potassium carbonate. Cool the mixture and add acetic anhydride dropwise.

  • Stir the reaction mixture until acetylation is complete.

  • Salt Formation: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer and concentrate to obtain Prasugrel base.

  • Dissolve the Prasugrel base in acetone and add hydrochloric acid to precipitate Prasugrel hydrochloride.

  • Filter, wash, and dry the product to obtain pure Prasugrel hydrochloride.

Efficacy Testing: Light Transmission Aggregometry (LTA)

LTA is a gold-standard method for assessing platelet function.

Principle:

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Procedure:

  • Sample Preparation: Collect whole blood in citrate-containing tubes. Centrifuge the blood at a low speed to obtain PRP and at a high speed to obtain platelet-poor plasma (PPP).

  • Assay:

    • Place a cuvette containing PRP in the aggregometer and establish a baseline reading.

    • Add a platelet agonist (e.g., ADP) to the PRP to induce aggregation.

    • The instrument records the change in light transmission over time as platelets aggregate.

  • Data Analysis: The maximum platelet aggregation (MPA) is determined and compared between control and Prasugrel-treated samples to assess the inhibitory effect.

Efficacy Testing: VerifyNow P2Y12 Assay

The VerifyNow P2Y12 assay is a point-of-care test that measures the effect of P2Y12 inhibitors like Prasugrel.

Principle:

The assay uses fibrinogen-coated beads and a platelet agonist (ADP) to induce platelet aggregation in a whole blood sample. The instrument measures the rate and extent of aggregation and reports the results in P2Y12 Reaction Units (PRU).

Procedure:

  • Sample Collection: Collect a whole blood sample in a specialized Greiner citrate tube.

  • Assay:

    • Dispense the blood sample into the VerifyNow P2Y12 cartridge.

    • Insert the cartridge into the VerifyNow instrument.

    • The instrument automatically performs the assay and provides a PRU value.

  • Interpretation: A lower PRU value indicates a higher level of platelet inhibition by the P2Y12 inhibitor.

Visualizations

Prasugrel Signaling Pathway

Prasugrel_Signaling_Pathway cluster_metabolism Metabolism cluster_platelet Platelet Prasugrel Prasugrel (Prodrug) Intermediate Thiolactone Intermediate Prasugrel->Intermediate Esterases ActiveMetabolite Active Metabolite (R-138727) Intermediate->ActiveMetabolite CYP450 (CYP3A4, CYP2B6) P2Y12 P2Y12 Receptor ActiveMetabolite->P2Y12 Irreversible Inhibition GPIIbIIIa_inactive GPIIb/IIIa (inactive) P2Y12->GPIIbIIIa_inactive Signal Transduction ADP ADP ADP->P2Y12 Activation GPIIbIIIa_active GPIIb/IIIa (active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change PlateletAggregation Platelet Aggregation GPIIbIIIa_active->PlateletAggregation Fibrinogen Binding

Caption: Prasugrel's mechanism of action.

Synthetic Workflow for Prasugrel

Prasugrel_Synthetic_Workflow Ketone_Intermediate Ketone Intermediate (e.g., 2-bromo-1-cyclopropyl- 2-(2-fluorophenyl)ethanone) Condensation Condensation Reaction Ketone_Intermediate->Condensation Thienopyridine Thienopyridine Derivative Thienopyridine->Condensation Crude_Prasugrel Crude Prasugrel Intermediate Condensation->Crude_Prasugrel Acetylation Acetylation Crude_Prasugrel->Acetylation Prasugrel_Base Prasugrel Base Acetylation->Prasugrel_Base Salt_Formation Salt Formation (HCl) Prasugrel_Base->Salt_Formation Purification Purification Salt_Formation->Purification Prasugrel_HCl Prasugrel Hydrochloride (API) Purification->Prasugrel_HCl

Caption: General synthetic workflow for Prasugrel.

Experimental Workflow for Efficacy Testing

Efficacy_Testing_Workflow Start Start: Prasugrel Sample (from different synthetic batches) Sample_Prep Sample Preparation (e.g., PRP for LTA, whole blood for VerifyNow) Start->Sample_Prep LTA_Assay Light Transmission Aggregometry (LTA) Sample_Prep->LTA_Assay VerifyNow_Assay VerifyNow P2Y12 Assay Sample_Prep->VerifyNow_Assay Data_Acquisition_LTA Data Acquisition: % Aggregation LTA_Assay->Data_Acquisition_LTA Data_Acquisition_VN Data Acquisition: P2Y12 Reaction Units (PRU) VerifyNow_Assay->Data_Acquisition_VN Comparative_Analysis Comparative Analysis of Antiplatelet Activity Data_Acquisition_LTA->Comparative_Analysis Data_Acquisition_VN->Comparative_Analysis Conclusion Conclusion on Efficacy Comparative_Analysis->Conclusion

Caption: Workflow for in-vitro efficacy testing.

Conclusion

The efficacy of Prasugrel is critically dependent on the purity of the final API. The synthesis of the key ketone intermediate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a crucial step where impurities can be introduced. The presence of positional isomers or other related substances in the ketone intermediate can propagate through the synthesis, leading to a final product with a heterogeneous composition. This, in turn, can result in variable and potentially reduced antiplatelet efficacy. Therefore, robust process control and rigorous analytical characterization of the ketone intermediate are essential to ensure the consistent production of high-quality, efficacious Prasugrel. Future research directly comparing the biological activity of Prasugrel synthesized from different ketone precursors would be highly valuable to the scientific community.

A Comparative Guide to Purity Analysis of Synthesized Ketones: GC-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. The presence of impurities can significantly impact a compound's efficacy, safety, and stability. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and specificity for volatile and semi-volatile compounds like many ketones.[1][2] This guide provides a detailed comparison of GC-MS with other key analytical methods—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—supported by experimental protocols and data to inform your choice of purity analysis.

The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample.[2] It is particularly well-suited for the analysis of volatile compounds, making it an excellent choice for many synthesized ketones.[1] The process involves vaporizing a sample and separating its components in a chromatographic column, followed by detection and identification by the mass spectrometer.[1]

Key Advantages of GC-MS for Ketone Purity Analysis:
  • High Sensitivity and Specificity: GC-MS can detect and identify trace amounts of impurities, even at levels below one part per million.[1] The mass spectrometer provides a unique fragmentation pattern for each compound, acting like a molecular fingerprint for confident identification.

  • Excellent Separation: The gas chromatography component provides high-resolution separation of complex mixtures, allowing for the isolation and quantification of individual impurities.

  • Established Methodologies: GC-MS is a well-established technique with numerous validated methods and extensive libraries of mass spectra for compound identification.[2]

Alternative Methods for Purity Determination

While GC-MS is a robust technique, other methods offer distinct advantages and can be more suitable depending on the specific characteristics of the synthesized ketone and the impurities present.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase to separate components of a mixture.[3] It is particularly useful for non-volatile or thermally sensitive compounds that are not amenable to GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful and increasingly popular primary method for determining the absolute purity of organic compounds.[4][5] It relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for highly accurate quantification without the need for a specific reference standard of the impurity itself.[5][6]

Quantitative Comparison of Analytical Techniques

The choice of analytical technique for purity determination often depends on a variety of factors, including the properties of the compound, the expected impurities, and the required level of accuracy and sensitivity. The following table summarizes typical performance characteristics for GC-MS, HPLC, and qNMR in the context of purity analysis for a synthesized organic compound.

ParameterGC-MSHPLCqNMR
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV-Vis, MS, etc.[3]Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[5]
Limit of Detection (LOD) pg to low ng range[7]ng to µg range[8]µg to mg range[6]
Limit of Quantitation (LOQ) pg to low ng range[7]ng to µg range[8]µg to mg range[6]
Linearity (R²) > 0.99> 0.99[8]> 0.999[9]
Accuracy (% Recovery) 90-110%98-102%[10]98-102%[6]
Precision (%RSD) < 15%< 2%[11]< 1%[9]
Sample Throughput Moderate to HighHighModerate
Destructive/Non-destructive DestructiveDestructiveNon-destructive[6]

Note: The values presented in this table are representative and can vary depending on the specific compound, instrumentation, and method validation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below is a representative protocol for the purity analysis of a synthesized ketone using GC-MS.

GC-MS Experimental Protocol for Ketone Purity Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized ketone and dissolve it in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare a blank sample containing only the solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Integrate the peak area of the main ketone compound and all detectable impurity peaks in the chromatograms of the sample and standard solutions.

  • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

  • Calculate the percentage purity of the synthesized ketone using the following formula:

    % Purity = (Area of Ketone Peak / Sum of All Peak Areas) x 100

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for efficient and accurate analysis. The following diagram illustrates the key steps in determining the purity of a synthesized ketone using GC-MS.

GCMS_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Synthesized Ketone Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Volatile Solvent weigh->dissolve standards Preparation of Calibration Standards dissolve->standards inject Sample Injection standards->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection & Fragmentation gc_sep->ms_detect chromatogram Chromatogram Generation ms_detect->chromatogram integration Peak Integration & Identification chromatogram->integration calculation Purity Calculation integration->calculation report Final Purity Report calculation->report

Caption: Workflow for GC-MS Purity Analysis of a Synthesized Ketone.

Conclusion

The determination of purity is a non-negotiable aspect of chemical synthesis, particularly in the pharmaceutical industry. GC-MS stands out as a highly reliable and sensitive method for the purity analysis of volatile and semi-volatile ketones. However, a comprehensive understanding of alternative techniques such as HPLC and qNMR is essential for selecting the most appropriate method based on the specific needs of the analysis. By carefully considering the quantitative performance, sample compatibility, and destructive nature of each technique, researchers can ensure the quality and integrity of their synthesized compounds.

References

A Comparative Analysis of Reducing Agents for Cyclopropyl Ketone Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective reduction of cyclopropyl ketones is a critical transformation in the synthesis of complex molecules. The inherent strain of the cyclopropyl ring and its electronic influence on the adjacent carbonyl group present unique challenges and opportunities for stereocontrol. This guide provides a comparative study of common hydride reducing agents, offering experimental data, detailed protocols, and mechanistic insights to inform the selection of the most suitable reagent for a given synthetic objective.

The stereochemical outcome of the reduction of cyclopropyl ketones is highly dependent on the conformational preferences of the substrate and the steric bulk of the hydride reagent. The predominant conformation of the cyclopropyl ketone, either s-cis or s-trans, dictates the facial accessibility of the carbonyl group to the incoming hydride.

Mechanism of Hydride Reduction of Cyclopropyl Ketones

The stereoselectivity of the hydride reduction of cyclopropyl ketones is primarily governed by the approach of the hydride to the carbonyl carbon. Theoretical and experimental studies have shown that cyclopropyl ketones exist as an equilibrium of two stable conformers: the s-cis and s-trans conformers. The relative stability of these conformers is influenced by the substituents on both the cyclopropane ring and the acyl group. The hydride attack generally occurs from the less sterically hindered face of the more stable conformer, leading to the observed diastereoselectivity.

For many substituted cyclopropyl ketones, the s-cis conformer is more stable. The stereochemical outcome can often be predicted by considering the hydride attack on this more stable conformation.

G cluster_0 Hydride Reduction Mechanism Ketone Cyclopropyl Ketone TransitionState Transition State (Hydride Attack) Ketone->TransitionState Nucleophilic Attack Hydride Hydride Reagent (e.g., NaBH4, LiAlH4) Hydride->TransitionState Alkoxide Alkoxide Intermediate TransitionState->Alkoxide Protonation Protonation (Workup) Alkoxide->Protonation Alcohol Cyclopropyl Alcohol Protonation->Alcohol G Start Dissolve Cyclopropyl Ketone in Methanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Stir Stir at 0 °C Add_NaBH4->Stir TLC Monitor by TLC Stir->TLC TLC->Stir Incomplete Quench Quench with 1 M HCl TLC->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify End Isolated Cyclopropyl Alcohol Purify->End G Start Dissolve Cyclopropyl Ketone in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_LiAlH4 Add LiAlH₄ Solution Cool->Add_LiAlH4 Stir Stir at -78 °C Add_LiAlH4->Stir Quench Quench (Fieser Workup) Stir->Quench Filter Filter and Concentrate Quench->Filter Purify Purify by Chromatography Filter->Purify End Isolated Cyclopropyl Alcohol Purify->End

A Comparative Guide to the Validation of an HPLC Method for the Quantification of Cyclopropyl 2-(4-fluorophenyl)ethyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, a key intermediate in the synthesis of several pharmaceutical compounds. The performance of this HPLC method is compared with alternative analytical techniques, supported by a detailed experimental protocol and representative validation data.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including the antiplatelet agent Prasugrel. Accurate and precise quantification of this intermediate is essential to ensure the quality, consistency, and purity of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and robustness. This guide outlines a validated reversed-phase HPLC (RP-HPLC) method and compares it with other potential analytical approaches.

Experimental Protocols

A detailed methodology for a representative RP-HPLC method for the analysis of this compound is provided below. This protocol is based on established methods for structurally similar compounds and serves as a template for laboratory implementation.

Proposed HPLC Method for this compound

1. Chromatographic Conditions:

  • Instrument: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., in a 60:40 v/v ratio). The exact ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 248 nm (based on the UV absorbance of the fluorophenyl group).

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile phase.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range.

3. Method Validation Protocol:

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, covering the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing a placebo, the analyte, and a mixture of the two.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by a series of at least five concentrations across the desired range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Comparison

The following tables summarize the typical acceptance criteria and representative data for the validation of the proposed HPLC method. This is compared with alternative analytical techniques that could be employed for the analysis of this compound.

Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interference at the retention time of the analyte.The method is specific.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995
Accuracy Recovery between 98.0% and 102.0%99.5% - 101.2%
Precision (RSD)
- RepeatabilityRSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness RSD ≤ 2.0% for all variationsThe method is robust.

Table 2: Comparison of Analytical Methods for this compound

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)HPLC-Mass Spectrometry (HPLC-MS)
Primary Application Routine quantitative analysis, purity assessment.Identification and quantification of volatile impurities.Impurity identification, structural elucidation, and quantification at low levels.
Selectivity GoodExcellentSuperior
Sensitivity Moderate to HighHighVery High
Instrumentation Cost ModerateHighVery High
Sample Throughput HighModerateModerate
Strengths Robust, reliable, and widely available.Excellent for separating volatile compounds.Provides molecular weight and structural information.[1]
Limitations Does not provide structural information on unknown impurities.Not suitable for non-volatile or thermally labile compounds.More complex instrumentation and method development.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow start Method Development specificity Specificity (Analyte vs. Placebo/Impurities) start->specificity linearity Linearity (5 Concentrations, r² ≥ 0.999) specificity->linearity accuracy Accuracy (Spike Recovery, 98-102%) linearity->accuracy precision Precision (RSD ≤ 2.0%) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Variations in Method Parameters) lod_loq->robustness end Validated Method robustness->end

Caption: Workflow for the validation of the HPLC method.

Precision_Analysis precision Precision Analysis repeatability Repeatability (Intra-assay) - Same Day - Same Analyst - Same Instrument precision->repeatability intermediate Intermediate Precision - Different Days - Different Analysts - Different Instruments precision->intermediate reproducibility Reproducibility (Inter-laboratory) - Different Laboratories precision->reproducibility

Caption: Breakdown of precision analysis in method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The validation protocol ensures that the method is accurate, precise, and specific for its intended purpose. While alternative methods like GC-MS and HPLC-MS offer advantages for impurity identification, the HPLC-UV method remains the industry standard for routine quality control due to its balance of performance, cost-effectiveness, and high throughput. The successful implementation of this validated method is crucial for ensuring the quality of intermediates and the final API in pharmaceutical manufacturing.

References

Verifying Compound Identity: A Comparative Guide to Cross-Referencing Spectral Data with PubChem and Other Databases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of using PubChem for the verification of compounds via spectral data, alongside a look at alternative databases. Detailed experimental protocols for key spectroscopic techniques are provided to support the practical application of these methods.

Introduction to Compound Verification Using Spectral Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools for elucidating the structure of chemical compounds. Each technique provides a unique "fingerprint" of a molecule based on its specific physical and chemical properties. However, the interpretation of this spectral data to confirm a compound's identity requires robust cross-referencing with extensive, curated databases.

PubChem, a freely accessible chemical database from the National Institutes of Health (NIH), serves as a primary resource for this purpose. It contains a vast collection of chemical information, including spectral data, which can be used to match against experimentally obtained spectra.[1][2] This guide will explore the methodologies for utilizing PubChem and compare its utility with other prominent spectral databases.

Comparison of Spectral Databases for Compound Verification

While PubChem is a comprehensive resource, several other databases are also widely used for compound identification. The choice of database can impact the accuracy and efficiency of the verification process.

DatabaseKey FeaturesSpectral Data TypesPrimary AudienceAccess
PubChem Large, publicly funded database with extensive links to biological and toxicological data.[1][2] Contains millions of compound entries.NMR, MS, IR, UV-Vis, Raman[3]Broad scientific community, including chemistry, biology, and medicine.Free
ChemSpider A free chemical structure database providing fast access to millions of structures from hundreds of data sources.[4]Links to various spectral data sources.Chemists, researchers.Free
MassBank A public repository of mass spectra of metabolites, environmental contaminants, and other small molecules.[5]Mass Spectrometry (MS, MS/MS)Metabolomics and environmental science researchers.Free
NIST/EPA/NIH Mass Spectral Library A comprehensive, curated mass spectral library. Often used with GC/MS analysis.[6]Mass Spectrometry (EI, MS/MS)Analytical chemists, forensic scientists.Commercial
Human Metabolome Database (HMDB) A comprehensive database of small molecule metabolites found in the human body.NMR, MS/MSMetabolomics researchers, clinical chemists.Free

Quantitative Performance:

Experimental Protocols for Compound Verification

The following sections detail the methodologies for acquiring and analyzing spectral data for the purpose of compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic compounds.[8] It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for 1H-NMR Data Acquisition and Analysis:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring sample signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • Data Acquisition: [3]

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Acquire the 1H-NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). A standard 1D proton experiment is typically sufficient for initial verification.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw data (Free Induction Decay, FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks to determine the relative ratios of protons in different chemical environments.

    • Analyze the chemical shifts, integration, and splitting patterns (multiplicity) to deduce the structure.[8]

  • Cross-Referencing with PubChem:

    • On the PubChem homepage, use the "Structure Search" tool to draw the proposed structure of the compound.

    • Alternatively, search by name, molecular formula, or other identifiers.

    • Navigate to the compound's summary page and locate the "Spectral Information" section.[3]

    • Compare the experimental 1H-NMR data (chemical shifts, multiplicities, and integration) with the data available in PubChem. A close match provides strong evidence for the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile organic compounds in a mixture.[9]

Experimental Protocol for GC-MS Analysis and Library Searching:

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

    • If necessary, derivatize the compound to increase its volatility (e.g., silylation for compounds with polar functional groups).

  • Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

    • As each compound elutes from the column, it enters the mass spectrometer.

    • The compounds are ionized (typically by electron ionization, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z).[9]

  • Data Analysis and Library Searching: [10]

    • The mass spectrum of each eluting compound is recorded.

    • The resulting total ion chromatogram (TIC) shows peaks corresponding to each separated compound.

    • The mass spectrum of an unknown peak is compared against a spectral library (e.g., NIST, Wiley).[6] The search software calculates a match factor or probability score indicating the similarity between the experimental and library spectra.[11]

  • Cross-Referencing with PubChem:

    • Once a putative identification is made from the library search, use the compound name or CAS number to search PubChem.

    • On the PubChem compound page, you can find additional information to support the identification, such as physical properties and links to other databases. While PubChem does contain MS data, dedicated MS libraries like NIST are generally more comprehensive for initial searching.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[12]

Experimental Protocol for FT-IR Spectroscopy and Database Comparison:

  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[13]

    • Liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: [14]

    • Place the prepared sample in the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum.

  • Data Analysis:

    • The resulting FT-IR spectrum shows absorption bands (peaks) at specific wavenumbers (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to different functional groups (e.g., O-H, C=O, C-H, N-H).[15]

  • Cross-Referencing with PubChem:

    • Based on the identified functional groups and other available data (e.g., molecular formula), propose a structure.

    • Search for this structure in PubChem.

    • In the "Spectral Information" section of the compound page, compare your experimental IR spectrum with the reference spectrum. Pay attention to the positions and relative intensities of the major absorption bands.[16]

Visualizing the Workflow

The following diagrams illustrate the general workflow for compound verification using spectral data and PubChem.

Compound_Verification_Workflow cluster_experiment Experimental Analysis cluster_database Database Cross-Referencing Sample Unknown Compound Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Sample->Spectroscopy RawData Acquire Raw Spectral Data Spectroscopy->RawData ProcessedData Process & Analyze Spectrum RawData->ProcessedData PubChem Search PubChem & Other Databases ProcessedData->PubChem Upload/Search Spectral Data Compare Compare Experimental & Reference Spectra PubChem->Compare Verification Compound Identity Verified/Rejected Compare->Verification

Caption: Workflow for compound verification using experimental spectral data and database cross-referencing.

Decision_Pathway Start Start: Experimental Spectrum Obtained InitialSearch Perform Initial Database Search (e.g., NIST for MS, PubChem for NMR/IR) Start->InitialSearch MatchFound High-Confidence Match Found? InitialSearch->MatchFound Verify Verify with Orthogonal Data (e.g., other spectroscopic techniques, physical properties) MatchFound->Verify Yes NoMatch No/Low-Confidence Match MatchFound->NoMatch No MatchConsistent Data Consistent? Verify->MatchConsistent Identified Compound Identified MatchConsistent->Identified Yes Rejected Initial Hypothesis Rejected MatchConsistent->Rejected No FurtherAnalysis Further Structural Elucidation Required (e.g., 2D NMR, derivatization) NoMatch->FurtherAnalysis Rejected->FurtherAnalysis

Caption: Decision pathway for compound identification using spectral data.

Conclusion

The cross-referencing of experimental spectral data with comprehensive databases like PubChem is an indispensable part of modern chemical research. While PubChem offers a vast and freely accessible resource, researchers should also consider specialized databases like MassBank and NIST for specific applications. By following rigorous experimental protocols and utilizing the powerful search capabilities of these databases, scientists can confidently verify the identity of their compounds, ensuring the integrity and reproducibility of their research.

References

A Comparative Analysis of Prasugrel, Ticlopidine, and Clopidogrel Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of three P2Y12 receptor antagonists: prasugrel, ticlopidine, and clopidogrel. Intended for researchers, scientists, and drug development professionals, this document synthesizes data from key clinical trials, outlines experimental methodologies for assessing platelet inhibition, and visualizes the underlying molecular pathways.

All three drugs are thienopyridine prodrugs that irreversibly inhibit the P2Y12 receptor, a critical component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] By blocking this receptor, these agents effectively reduce the likelihood of thrombotic events.[3][4] However, their metabolic activation pathways, potency, and clinical profiles exhibit notable differences.

Mechanism of Action: The P2Y12 Signaling Pathway

Prasugrel, ticlopidine, and clopidogrel, despite being in the same therapeutic class, undergo different metabolic activation processes to yield their active metabolites.[2] These active metabolites then bind irreversibly to the P2Y12 receptor on platelets.[1][[“]][6] This binding prevents ADP from activating the receptor, which in turn inhibits the downstream signaling cascade that leads to the activation of the glycoprotein IIb/IIIa complex and subsequent platelet aggregation.[3][[“]][7]

P2Y12_Pathway cluster_prodrugs Thienopyridine Prodrugs cluster_activation Metabolic Activation (Liver) cluster_platelet Platelet Prasugrel Prasugrel Prasugrel_Metabolite Active Metabolite Prasugrel->Prasugrel_Metabolite CYP-dependent Clopidogrel Clopidogrel Clopidogrel_Metabolite Active Metabolite Clopidogrel->Clopidogrel_Metabolite CYP-dependent Ticlopidine Ticlopidine Ticlopidine_Metabolite Active Metabolite Ticlopidine->Ticlopidine_Metabolite CYP-dependent P2Y12 P2Y12 Receptor Prasugrel_Metabolite->P2Y12 Irreversible Inhibition Clopidogrel_Metabolite->P2Y12 Irreversible Inhibition Ticlopidine_Metabolite->P2Y12 Irreversible Inhibition GPIIbIIIa GPIIb/IIIa Complex P2Y12->GPIIbIIIa Activates Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Leads to ADP ADP ADP->P2Y12 Activates

P2Y12 Receptor Inhibition Pathway.

Comparative Efficacy: Clinical Trial Data

The clinical efficacy of these agents has been evaluated in several large-scale clinical trials. The TRITON-TIMI 38 trial provides a robust head-to-head comparison of prasugrel and clopidogrel, while other studies have compared clopidogrel with ticlopidine.

Prasugrel vs. Clopidogrel

The TRITON-TIMI 38 trial demonstrated that in patients with acute coronary syndromes (ACS) undergoing percutaneous coronary intervention (PCI), prasugrel was more effective than clopidogrel in reducing the primary endpoint of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[8][9] However, this increased efficacy was associated with a higher risk of major bleeding.[10] A network meta-analysis of 30 trials confirmed that prasugrel is likely the most effective drug to prevent post-PCI ischemic events, but at the cost of increased bleeding.[11]

OutcomePrasugrelClopidogrelHazard Ratio (95% CI)P-valueSource
Primary Efficacy Endpoint 9.9%12.1%0.81 (0.73-0.90)<0.001[8][9]
CV Death, MI, or Stroke
Stent Thrombosis (Definite/Probable) 1.1%2.4%0.48 (0.36-0.64)<0.001[12]
TIMI Major Bleeding (Non-CABG) 2.4%1.8%1.32 (1.03-1.68)0.03[10][12]
Non-procedural Heart Attack 2.8%3.7%N/A0.0013[13]
Procedure-related Heart Attack 4.9%6.4%N/A0.0002[13]
Data from the TRITON-TIMI 38 trial.
Ticlopidine vs. Clopidogrel

Clopidogrel has largely replaced ticlopidine due to a more favorable safety profile, particularly a lower risk of hematological side effects like neutropenia.[14][15] Studies comparing the two have generally found similar efficacy in preventing major adverse cardiac events, but with better tolerability for clopidogrel.[16][17][18] For instance, in patients undergoing coronary stenting, the incidence of stent thrombosis was similar between the two groups, but discontinuation due to adverse events was higher with ticlopidine.[16][19]

OutcomeTiclopidineClopidogrelP-valueSource
Stent Thrombosis 1.5%1.4%NS[14]
Major Adverse Cardiac Events (30 days) 3.1%2.4%NS[14]
Neutropenia 0.3%0%N/A[14]
Discontinuation of Therapy 3.64%1.62%0.043[19]
Data from various comparative studies.

Platelet Inhibition: Quantitative Assessment

The antiplatelet effect of these drugs is quantified by measuring the inhibition of platelet aggregation (IPA). Prasugrel consistently demonstrates a more rapid onset of action and achieves a greater and more consistent level of platelet inhibition compared to clopidogrel.[20][21] Studies have shown that a 60 mg loading dose of prasugrel results in significantly greater platelet inhibition than a 600 mg loading dose of clopidogrel.[21][22] The degree of platelet aggregation inhibition by clopidogrel and ticlopidine is considered equivalent.[17]

Drug AdministrationMaximum Platelet Aggregation (MPA) / Inhibition of Platelet Aggregation (IPA)Source
Prasugrel (60mg LD) Achieves maximal effect (~90% IPA) in ~1 hour.[21]
Clopidogrel (600mg LD) Achieves maximal inhibition in 2 to 4 hours.[21]
Clopidogrel (300mg LD) Achieves maximal effects >6 hours after administration.[21]
Prasugrel vs. Clopidogrel Prasugrel (60mg LD) shows greater IPA than Clopidogrel (600mg LD).[22]
LD: Loading Dose

Experimental Protocols

The assessment of platelet function is crucial in the development and clinical application of antiplatelet agents. Light Transmission Aggregometry (LTA) is a standard method for this purpose.

Light Transmission Aggregometry (LTA)

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.

Methodology:

  • Blood Collection: Whole blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[23][24]

  • PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 100-200g for 10 minutes).[23] Platelet-poor plasma (PPP), used as a reference, is prepared by centrifuging at a higher speed (e.g., 2000-2500g for 10 minutes).[23][24]

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 200-350 x 10⁹/L, using PPP.[25]

  • Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. After establishing a baseline, an agonist (e.g., ADP) is added to induce aggregation. The change in light transmittance is recorded over time.[26]

LTA_Workflow cluster_preparation Sample Preparation cluster_analysis Aggregation Analysis A Whole Blood Collection (Sodium Citrate) B Low-Speed Centrifugation (e.g., 150g, 10 min) A->B C High-Speed Centrifugation (e.g., 2000g, 10 min) A->C D Isolate Platelet-Rich Plasma (PRP) B->D E Isolate Platelet-Poor Plasma (PPP) C->E F Adjust PRP Platelet Count with PPP D->F E->F G Warm PRP to 37°C in Aggregometer F->G H Set Baseline with PRP (0% Aggregation) and PPP (100% Aggregation) G->H I Add Agonist (e.g., ADP) H->I J Record Light Transmittance Over Time I->J

Workflow for Light Transmission Aggregometry.

Conclusion

Prasugrel offers more potent and consistent platelet inhibition than clopidogrel, leading to superior efficacy in preventing ischemic events in ACS patients undergoing PCI, albeit with an increased risk of bleeding.[8][21] Clopidogrel provides a safer alternative to ticlopidine with comparable efficacy, having largely superseded it in clinical practice due to a better side-effect profile.[14][18] The choice of antiplatelet agent requires a careful balance of the patient's ischemic and bleeding risks. The experimental protocols outlined provide a framework for the continued evaluation and development of novel antiplatelet therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclopropyl 2-(4-Fluorophenyl)ethyl Ketone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed operational plan for the safe disposal of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone (CAS Number: 898768-86-0), a compound also known by its IUPAC name, 1-cyclopropyl-3-(4-fluorophenyl)propan-1-one.

Immediate Safety and Handling Precautions:

Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3][5]

Spill and Exposure Procedures:

  • In case of a spill: Immediately evacuate the area. Remove all ignition sources.[5] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.

  • In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • In case of ingestion: Do not induce vomiting. Seek immediate medical attention.

Hazard Profile of a Structurally Similar Compound:

To provide a framework for understanding the potential hazards, the following table summarizes the properties of Cyclopropyl methyl ketone, a related compound.

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.[2][3][5]
Acute Oral Toxicity Toxic or harmful if swallowed.[2][3]
Skin Corrosion/Irritation Causes skin irritation; may cause burns.[1][3][4]
Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]
Respiratory Irritation May cause respiratory tract irritation.[1][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a fluorinated organic compound, it is likely to be classified as hazardous waste.

1. Waste Identification and Segregation:

  • Designate a specific, sealed, and properly labeled waste container for "Halogenated Organic Waste."

  • Do not mix this waste with non-halogenated solvents or other incompatible waste streams.

2. Waste Collection and Storage:

  • Collect the waste this compound in a chemically resistant container (e.g., glass or polyethylene).

  • Ensure the container is tightly sealed to prevent the release of vapors.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • "Halogenated Organic Liquid"

    • The primary hazards (e.g., "Flammable," "Irritant")

    • The date of accumulation.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management contractor.

  • Provide the contractor with all available information about the chemical, including its name, CAS number, and any known hazards.

  • Incineration is a common and effective method for the disposal of halogenated organic compounds.

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect in a Labeled, Sealed Container segregate->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store check_label Verify Container is Properly Labeled store->check_label contact_vendor Contact Licensed Hazardous Waste Vendor check_label->contact_vendor provide_info Provide Waste Information (Name, CAS, Hazards) contact_vendor->provide_info transport Vendor Transports for Incineration/Disposal provide_info->transport end End: Proper Disposal transport->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection GlovesHandle with chemical-impermeable gloves.[1] Nitrile gloves are not recommended for ketones. Consider using PVA, butyl, or fluoroelastomer gloves for better resistance.[2][3][4] Gloves must be inspected prior to use.
Protective ClothingWear fire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorUse in a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.

1. Preparation and Handling:

  • Ensure adequate ventilation in the handling area.[1]

  • Inspect all PPE for integrity before use.

  • Avoid the formation of dust, and avoid breathing mist, gas, or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Keep the compound away from open flames, hot surfaces, and sources of ignition.[5]

2. In Case of a Spill:

  • Evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Wear appropriate PPE, including chemical impermeable gloves and safety goggles.[1]

  • Contain the spill using inert absorbent material (e.g., sand, vermiculite).

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

3. Disposal Plan:

  • All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste.

  • Collect and store waste in clearly labeled, suitable, and closed containers.[1]

  • Disposal must be arranged through a licensed disposal company.[6]

  • Adhere to all local, regional, and national regulations for chemical waste disposal.[1]

  • Do not allow the chemical to enter drains or the environment.[1]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_area Ensure Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weighing and Transfer don_ppe->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe evacuate Evacuate Area spill->evacuate contain_spill Contain Spill contain_spill->dispose_waste evacuate->contain_spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.